molecular formula C10H7NO3S2 B188228 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid CAS No. 6322-60-7

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Cat. No.: B188228
CAS No.: 6322-60-7
M. Wt: 253.3 g/mol
InChI Key: GYORTKHHBDTZHY-UHFFFAOYSA-N
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Description

4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a rhodanine-based compound of significant interest in medicinal chemistry for developing novel therapeutic agents. Its core structure serves as a privileged scaffold in drug discovery, particularly for creating potent inhibitors against challenging biological targets. Research on closely related structural analogs demonstrates that this chemical class possesses robust and broad-spectrum biological activity. Specific investigation of rhodanine derivatives incorporating benzoic acid fragments, such as compound 5g ((Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid), has identified them as lead compounds for further development . These analogs exhibit superior antibacterial potency compared to ampicillin against all tested bacteria and have shown notable effectiveness against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus ) . Furthermore, these compounds demonstrate a higher degree of antifungal activity than reference drugs bifonazole and ketoconazole, making them promising candidates for addressing drug-resistant fungal infections . The potential mechanism of action for its antimicrobial effects may involve disruption of the fungal cell wall, a target pathway for novel antifungals . Beyond infectious disease research, the rhodanine-acid pharmacophore is recognized for its potential in metabolic disease studies. Structurally similar (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids act as potent and selective aldose reductase inhibitors, with one derivative (compound 3) identified as over five times more potent than the clinical drug epalrestat . This suggests potential application in researching diabetic complications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8-5-16-10(15)11(8)7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORTKHHBDTZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283558
Record name 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00283558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6322-60-7
Record name 6322-60-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32119
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a key heterocyclic compound built upon the rhodanine scaffold. Rhodanine and its derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] This document, intended for researchers and drug development professionals, elucidates a reliable and efficient synthetic pathway. It further details the rigorous analytical techniques required to confirm the structure, purity, and identity of the target compound, thereby providing a self-validating framework for its preparation and use in further research.

Introduction: The Significance of the Rhodanine Scaffold

The 1,3-thiazolidine framework, particularly the rhodanine (2-thioxo-4-thiazolidinone) core, is a cornerstone in modern medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a vast library of derivatives with diverse pharmacological profiles.[3] These compounds have demonstrated potent activities against a range of biological targets, including critical enzymes and receptors.[4][6]

The target molecule of this guide, this compound, is of particular strategic importance. The incorporation of a benzoic acid moiety provides a crucial functional "handle"—the carboxylic acid group—which can be readily modified to generate esters, amides, and other derivatives. This facilitates the exploration of structure-activity relationships (SAR) and the development of targeted therapeutic agents.[4] This guide provides an expert-led, validated methodology for the synthesis and characterization of this foundational building block.

Synthetic Strategy and Workflow

The synthesis of N-substituted rhodanines is a well-established field, with several effective methods reported. For the synthesis of this compound, the most efficient and atom-economical approach involves a one-pot, three-component reaction. This strategy leverages the in situ formation of a dithiocarbamate intermediate from the starting amine.

The core logic of the chosen pathway is as follows:

  • Starting Materials Selection: 4-aminobenzoic acid is selected as the primary amine to introduce the desired benzoic acid functionality. Carbon disulfide (CS₂) serves as the source for the thiocarbonyl group, and thioglycolic acid (mercaptoacetic acid) provides the backbone for the thiazolidinone ring.

  • Reaction Choice: A condensation reaction is employed. The reaction of an amine with carbon disulfide and thioglycolic acid provides a direct route to the N-substituted rhodanine ring system, often in good yields.[7]

Below is a conceptual workflow illustrating the synthetic process.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Purification & Isolation cluster_3 Final Product A Starting Materials (4-Aminobenzoic Acid, CS₂, Thioglycolic Acid) B One-Pot Condensation Reaction (Reflux in Solvent) A->B Reagents Combined C Precipitation & Cooling B->C Reaction Completion D Filtration & Washing C->D Isolate Crude Product E Recrystallization (e.g., from Ethanol) D->E Purity Enhancement F Pure Crystalline Product This compound E->F Obtain Pure Compound

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This section provides a step-by-step procedure for the synthesis. The protocol is designed to be self-validating, with the subsequent characterization steps serving to confirm the successful outcome of this procedure.

Materials and Reagents
  • 4-Aminobenzoic acid (purity ≥ 99%)

  • Carbon disulfide (CS₂) (analytical grade)

  • Thioglycolic acid (mercaptoacetic acid) (purity ≥ 98%)

  • Pyridine (anhydrous)

  • Ethanol (absolute, for recrystallization)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminobenzoic acid (e.g., 0.1 mol) and pyridine (e.g., 100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagents: To the stirring solution, slowly add carbon disulfide (e.g., 0.11 mol) dropwise over 15 minutes. After the addition is complete, add thioglycolic acid (e.g., 0.1 mol) in a single portion.

  • Reflux: Heat the reaction mixture to reflux (approximately 115°C for pyridine) and maintain this temperature for 8-10 hours. It is critical to monitor the reaction by thin-layer chromatography (TLC) to determine completion.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (e.g., 500 mL) while stirring vigorously. An off-white or pale-yellow precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water to remove any residual pyridine and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol. Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.

Proposed Reaction Mechanism

The reaction proceeds through a multi-step sequence initiated by the nucleophilic attack of the amine on carbon disulfide.

G Amine 4-Aminobenzoic Acid (R-NH₂) Intermediate1 Dithiocarbamic Acid Intermediate Amine->Intermediate1 + CS₂ (Nucleophilic Attack) CS2 Carbon Disulfide (S=C=S) CS2->Intermediate1 Intermediate2 Acyclic Adduct Intermediate1->Intermediate2 + Thioglycolic Acid (Condensation, -H₂O) TGA Thioglycolic Acid (HSCH₂COOH) TGA->Intermediate2 Product Final Product (Rhodanine Ring) Intermediate2->Product Intramolecular Cyclization (Dehydration, -H₂O)

Caption: Proposed mechanism for the one-pot synthesis of the rhodanine derivative.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

The synthesized compound should be characterized by its physical properties, which serve as a preliminary indicator of purity.

PropertyObserved Value
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₁₀H₇NO₃S₂[8]
Molecular Weight 253.30 g/mol [8][9]
Melting Point To be determined experimentally (literature values may vary)
Spectroscopic and Spectrometric Analysis

Spectroscopic data provides definitive structural evidence.[10][11]

FTIR analysis is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-2500 (broad)O-H stretchCarboxylic Acid
~1720-1700C=O stretchCarboxylic Acid
~1690-1670C=O stretchThiazolidinone Amide
~1250-1100C=S stretchThiocarbonyl
~1600, ~1500C=C stretchAromatic Ring

The presence of a broad O-H stretch and two distinct carbonyl peaks (one for the carboxylic acid and one for the ring amide) are key diagnostic signals.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆.

¹H NMR Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 (very broad)Singlet1HCarboxylic Acid (-COOH)
~8.1-7.9Doublet2HAromatic protons ortho to -COOH
~7.6-7.4Doublet2HAromatic protons meta to -COOH
~4.4-4.2Singlet2HMethylene (-CH₂-) in the ring

Rationale: The para-substitution on the benzene ring leads to a characteristic pair of doublets. The methylene protons in the thiazolidinone ring appear as a singlet because they have no adjacent protons to couple with.

¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~200-195Thiocarbonyl Carbon (C=S)
~170-165Amide Carbonyl Carbon (N-C=O)
~167Carboxylic Acid Carbon (-COOH)
~140-120Aromatic Carbons
~35Methylene Carbon (-CH₂)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the expected result would be the detection of the molecular ion.

  • Expected m/z: 253.98 [M-H]⁻ in negative ion mode or 254.99 [M+H]⁺ in positive ion mode, corresponding to the molecular formula C₁₀H₇NO₃S₂.

Conclusion and Future Outlook

This guide has detailed a robust and verifiable methodology for the synthesis of this compound. The one-pot condensation approach is efficient, and the comprehensive characterization protocol, employing FTIR, NMR, and MS, provides a framework for ensuring the structural integrity and purity of the final product.

The successful synthesis of this compound opens the door to extensive derivatization via its carboxylic acid functionality. This allows for the creation of compound libraries for high-throughput screening and the rational design of novel therapeutics targeting a wide array of diseases, underscoring the value of this versatile rhodanine-based building block in drug discovery programs.

References

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances. Available at: [Link]

  • Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online. Available at: [Link]

  • Mohamed, Y.M.A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. Available at: [Link]

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. Molecules. Available at: [Link]

  • Synthesis of Rhodanine Derivatives. Scribd. Available at: [Link]

  • Drug screening of rhodanine derivatives for antibacterial activity. PubMed. Available at: [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. Available at: [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. Available at: [Link]

  • Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Synthesis of thiazolidinone by Knoevenagel condensation. ResearchGate. Available at: [Link]

  • Pan, Z., et al. (2021). A New Synthesis Strategy for Rhodanine and Its Derivatives. Chinese Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]

  • Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. ResearchGate. Available at: [Link]

  • Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. PubMed Central. Available at: [Link]

  • Zaid, A.K. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

  • Synthesis and characterization of some new thiazolidinone derivatives containing indole ring. Semantic Scholar. Available at: [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia. Available at: [Link]

  • This compound. Angene. Available at: [Link]

  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. PubChem. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. Available at: [Link]

  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ScienceDirect. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural and fundamental properties, and provide robust, field-proven protocols for the experimental determination of its solubility, acid dissociation constant (pKa), and lipophilicity (LogP). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Core Compound Characteristics

This compound is a molecule featuring a thiazolidinone heterocyclic ring system linked to a benzoic acid moiety. This unique combination of functional groups dictates its chemical behavior and, consequently, its potential as a bioactive agent. The carboxylic acid group imparts acidic properties and provides a handle for salt formation, while the thiazolidinone core contributes to the overall lipophilicity and potential for hydrogen bonding.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource
Molecular Formula C₁₀H₇NO₃S₂ChemScene[1], Santa Cruz Biotechnology[2]
Molecular Weight 253.30 g/mol ChemScene[1], PubChem[3]
CAS Number 6322-60-7ChemScene[1], Angene[4]
Calculated LogP 1.75 - 1.9ChemScene[1], PubChem[3]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 4ChemScene[1]
Melting Point 268-270 °C (for the isomeric 3-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzoic acid)ChemicalBook[5]

Solubility Profile: A Multifaceted Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. A qualitative and quantitative understanding of solubility in various media is therefore essential.

Rationale for Solubility Testing

The "like dissolves like" principle is a fundamental concept in predicting solubility.[6][7] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of a polar carboxylic acid group and a more complex, somewhat less polar heterocyclic system, this compound is expected to exhibit pH-dependent aqueous solubility and solubility in polar organic solvents.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of the compound in a range of solvents, which can indicate the presence of acidic or basic functional groups.[8][9][10]

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • Methanol

  • Hexane

  • Small test tubes

  • Spatula

  • Vortex mixer

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing vigorously after each addition. Observe for complete dissolution. If soluble, proceed to test the pH with litmus paper.[8][9] An acidic pH would be expected due to the carboxylic acid.

  • Aqueous Base Solubility: If the compound is insoluble in water, add approximately 25 mg to a test tube. Add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition. Solubility in NaOH suggests the presence of an acidic functional group.[10]

  • Aqueous Weak Base Solubility: In a separate test tube, add approximately 25 mg of the compound to 0.75 mL of 5% NaHCO₃ solution. Vortex thoroughly. Solubility in a weak base like sodium bicarbonate is a strong indication of a carboxylic acid.[8]

  • Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 5% HCl. This is typically done to identify basic functional groups like amines.[9]

  • Organic Solvent Solubility: Test the solubility in a polar organic solvent like methanol and a non-polar organic solvent like hexane using the same procedure as in step 1.

Interpretation: Solubility in NaOH and NaHCO₃ would confirm the acidic nature of the carboxylic acid group. Solubility in methanol is also expected due to its polarity. The compound is likely to be insoluble in hexane.

G cluster_0 Qualitative Solubility Workflow start Start with Compound water Test in Water start->water naoh Test in 5% NaOH water->naoh If Insoluble hcl Test in 5% HCl water->hcl If Insoluble methanol Test in Methanol water->methanol If Insoluble hexane Test in Hexane water->hexane If Insoluble nahco3 Test in 5% NaHCO3 naoh->nahco3 If Soluble end End nahco3->end hcl->end methanol->end hexane->end

Caption: Workflow for qualitative solubility testing.

Acid Dissociation Constant (pKa) Determination

The pKa is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa influences its solubility, absorption, and receptor binding, as the ionization state of a molecule changes with pH.[11]

Causality Behind Method Selection

Potentiometric titration is a highly precise and widely used method for pKa determination.[12][13][14] It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the inflection point of the resulting titration curve.[15] UV-Vis spectrophotometry is an alternative method that is particularly useful for compounds with a UV-active chromophore near the ionizable group, and it can be used with lower concentrations and smaller sample amounts.[12]

Experimental Protocol: Potentiometric Titration

This protocol details the steps for determining the pKa of the carboxylic acid group in this compound.

Materials:

  • This compound

  • Calibrated pH meter with a combination pH electrode

  • Automated titrator or a burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen to remove dissolved CO₂

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of the compound to prepare a solution of at least 10⁻⁴ M.[14] Dissolve it in a known volume of deionized water, potentially with a small amount of a co-solvent like methanol if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[14]

  • Initial Acidification: If necessary, acidify the solution with a small amount of 0.1 M HCl to ensure the carboxylic acid is fully protonated at the start of the titration.

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.[14]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14] This corresponds to the midpoint of the buffer region on the titration curve.

G cluster_1 pKa Determination by Potentiometric Titration prep Prepare Compound Solution acidify Initial Acidification prep->acidify titrate Titrate with NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot pKa pKa plot->pKa pka Determine pKa at Half-Equivalence Point

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP) Assessment

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment.[11][16] It significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[17]

The "Shake-Flask" Method: The Gold Standard

The shake-flask method is the traditional and most reliable method for experimentally determining LogP.[16][18] It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Experimental Protocol: Shake-Flask Method for LogP Determination

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

  • Partitioning: Accurately weigh the compound and dissolve it in one of the phases (usually the one in which it is more soluble). Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[17]

    LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G cluster_2 LogP Determination by Shake-Flask Method prep_phases Prepare Saturated Phases (n-Octanol/Water) dissolve Dissolve Compound in One Phase prep_phases->dissolve mix Mix Phases and Shake to Equilibrate dissolve->mix separate Separate the Two Phases mix->separate measure Measure Concentration in Each Phase separate->measure calculate Calculate LogP measure->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Conclusion

The physicochemical properties of this compound, particularly its solubility, pKa, and LogP, are fundamental to understanding its potential as a therapeutic agent. This guide has provided a framework for the systematic and accurate determination of these parameters through established experimental protocols. The interplay of the acidic benzoic acid moiety and the thiazolidinone ring system suggests a compound with interesting and tunable properties that warrant further investigation in the context of drug discovery and development.

References

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Simply Drug Discovery. (2025, November 10). What is LogP? Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • Bi, S., et al. (2012). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry, 84(7), 3101–3107. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • van der Wulp, K., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Liu, X., et al. (2005). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-(5-methyl-4-oxo-2-phenyl-3-thiazolidinyl)-, ethyl ester. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • Angene. (n.d.). This compound(CAS# 6322-60-7). Retrieved from [Link]

  • CORE. (2013, April 6). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Retrieved from [Link]

  • MolPort. (n.d.). 4-({5-[(3-chlorophenyl)methyl]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene}amino)benzoic acid. Retrieved from [Link]

Sources

Structural Elucidation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent research in medicinal chemistry and drug development. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a molecule integrating the biologically significant rhodanine scaffold with a benzoic acid moiety.[1][2] Rhodanine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, making precise structural verification a critical prerequisite for meaningful biological evaluation.[3][4] We will proceed through a logical workflow, from foundational spectroscopic analysis to the definitive three-dimensional structure, explaining not just the protocols but the scientific rationale underpinning each experimental choice.

Foundational Molecular Overview

Before commencing analysis, it is essential to establish the theoretical framework of the target compound.

  • Molecular Formula: C₁₀H₇NO₃S₂[5][6]

  • Molecular Weight: 253.30 g/mol [5][6][7]

  • Core Scaffolds: The structure is a conjugate of two key pharmacophores:

    • A thiazolidinone ring (specifically, a rhodanine or 2-thioxothiazolidin-4-one).

    • A para-substituted benzoic acid .

The direct linkage of the benzoic acid's C4 position to the nitrogen atom (N3) of the rhodanine ring is the primary structural hypothesis to be confirmed.

Caption: Molecular structure of this compound.

The Elucidation Workflow: A Strategic Approach

A robust structural elucidation is not a random collection of data but a systematic process where each step builds upon the last. Our strategy is designed to move from broad functional group identification to precise atomic connectivity and, finally, to the definitive spatial arrangement.

Caption: Workflow for the systematic structural elucidation of a novel compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR is the ideal first step. It is rapid, requires minimal sample, and provides a diagnostic "fingerprint" of the covalent bonds present. This allows us to quickly verify the presence of the key functional groups—carboxylic acid, amide (lactam), and thiocarbonyl—hypothesized in our structure.

Experimental Protocol
  • Sample Preparation: A small amount of the dried, purified compound (~1 mg) is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: The mixture is compressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000–400 cm⁻¹. A background spectrum of an empty sample holder is collected and automatically subtracted.

Data Interpretation & Expected Absorptions

The spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.

Wavenumber (cm⁻¹)Vibration TypeAssigned Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1740C=O stretchAmide (Lactam) Carbonyl in Thiazolidinone Ring
~1690C=O stretchCarboxylic Acid Carbonyl
~1600, ~1480C=C stretchAromatic Ring
~1250C-N stretchAryl-Nitrogen Bond
~1100C=S stretchThiocarbonyl

Table 1: Predicted key FTIR absorption bands for this compound. The presence of these bands provides strong initial evidence for the proposed structure.[8][9][10]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: MS directly measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) fragments the parent ion, and the resulting daughter ions provide crucial clues about the molecule's substructures, acting as a "jigsaw puzzle" to piece the structure together.

Experimental Protocol
  • Ionization: Electrospray ionization (ESI) is the method of choice due to the molecule's polarity and acidic nature. The analysis should be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. Negative mode is often superior for carboxylic acids.

  • Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer.

  • HRMS: A full scan is acquired on a high-resolution instrument (e.g., Orbitrap or TOF) to determine the exact mass of the parent ion.

  • MS/MS: The parent ion (e.g., m/z 252 in negative mode) is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Data Interpretation & Expected Fragmentation
m/z (Negative Mode)FormulaDescription
252.9845[C₁₀H₆NO₃S₂]⁻Parent Ion [M-H]⁻ . Calculated exact mass: 252.9843.
208.9944[C₉H₆NO₂S₂]⁻Loss of CO₂ (43.9898 Da) from the carboxyl group.
193.0049[C₉H₅NOS₂]⁻Loss of H₂O (18.0106 Da) and CO (27.9949 Da).
134.0019[C₇H₄NS]⁻Fragment corresponding to the 4-isothiocyanatobenzonitrile anion.

Table 2: Predicted m/z values for the parent ion and key fragments in ESI-negative mode HRMS. The fragmentation pattern, particularly the characteristic loss of CO₂, provides strong evidence for the benzoic acid moiety.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Causality: While IR confirms functional groups and MS confirms molecular formula, NMR spectroscopy elucidates the precise atomic connectivity. ¹H NMR maps the proton environment, ¹³C NMR maps the carbon skeleton, and 2D NMR techniques (COSY, HSQC, HMBC) reveal which atoms are connected to each other. For this molecule, NMR is essential to confirm the para-substitution of the benzoic acid and the linkage to the N3 of the rhodanine ring.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar compound and avoid exchange of the acidic proton.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

  • 2D Spectra Acquisition: Perform standard 2D experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is critical for identifying connections across quaternary carbons and heteroatoms.

Data Interpretation & Predicted Spectra

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.3 ppm (s, 1H): Very broad singlet corresponding to the carboxylic acid proton (-COOH ).

  • δ ~8.1 ppm (d, 2H): Doublet for the two aromatic protons ortho to the carboxylic acid group.

  • δ ~7.6 ppm (d, 2H): Doublet for the two aromatic protons ortho to the rhodanine group.

  • δ ~4.4 ppm (s, 2H): Singlet for the methylene protons (-CH₂ -) at the C5 position of the rhodanine ring.[14]

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~203 ppm: Thiocarbonyl carbon (C =S) at the C2 position.[14]

  • δ ~174 ppm: Lactam carbonyl carbon (C =O) at the C4 position.[14]

  • δ ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH).

  • δ ~142 ppm: Aromatic quaternary carbon attached to the nitrogen.

  • δ ~131 ppm: Aromatic CH carbons ortho to the carboxyl group.

  • δ ~128 ppm: Aromatic CH carbons ortho to the nitrogen.

  • δ ~130 ppm: Aromatic quaternary carbon attached to the carboxyl group.

  • δ ~36 ppm: Methylene carbon (-C H₂) at the C5 position.[14]

Table 3: Predicted ¹H and ¹³C NMR chemical shifts. The AA'BB' splitting pattern of the aromatic protons is diagnostic for para-substitution.[15][16]

HMBC correlations are the final piece of the puzzle: A crucial correlation would be observed between the aromatic protons at ~7.6 ppm and the two carbonyl carbons of the rhodanine ring (C2 and C4), definitively proving the connection of the phenyl ring to the rhodanine nitrogen.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Causality: While the combination of MS and NMR provides an unambiguous constitutional structure, only X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is the ultimate, authoritative confirmation.

Experimental Protocol
  • Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Expected Structural Features
  • Confirmation of Connectivity: The resulting structure will visually confirm the entire molecular framework.

  • Planarity: The rhodanine and benzoic acid rings are expected to be largely planar.

  • Intermolecular Interactions: A key feature in the crystal lattice of benzoic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two separate molecules.[17] This is a self-validating feature of the crystal structure.

Conclusion

The structural elucidation of this compound is achieved through a synergistic and hierarchical application of modern analytical techniques. FTIR provides initial confirmation of the requisite functional groups. High-resolution mass spectrometry validates the molecular formula and offers structural insights through fragmentation analysis. Finally, a comprehensive suite of 1D and 2D NMR experiments establishes the definitive atomic connectivity. When obtainable, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides a solid foundation for any subsequent investigation into the compound's chemical and biological properties.

References

  • Zhou, X., Liu, J., Meng, J., Fu, Y., Wu, Z., Ouyang, G., & Wang, Z. (n.d.). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. National Institutes of Health. Available at: [Link]

  • Patorski, R., et al. (n.d.). General methodology for the synthesis of rhodanine and... ResearchGate. Available at: [Link]

  • Request PDF. (2025-08-05). Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. ResearchGate. Available at: [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. PubMed Central. Available at: [Link]

  • FTIR spectra of Rhodamine 6G and RD. ResearchGate. (n.d.). Available at: [Link]

  • Request PDF. (2025-08-07). A vibrational spectroscopic investigation of rhodanine and its derivatives in the solid state. ResearchGate. Available at: [Link]

  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2025-03-10). ResearchGate. Available at: [Link]

  • 4-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid. SpectraBase. (n.d.). Available at: [Link]

  • Turgut, Z., et al. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Available at: [Link]

  • Synthesis and spectroscopical study of rhodanine derivative using DFT approaches. (2015, March). Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (2013, April). Journal of Saudi Chemical Society. Available at: [Link]

  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. PubChem. (n.d.). Available at: [Link]

  • This compound(CAS# 6322-60-7). Angene Chemical. (n.d.). Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR. (n.d.). Available at: [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). Available at: [Link]

  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. wwjmrd. (n.d.). Available at: [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. (n.d.). Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Available at: [Link]

  • The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. (2025-08-06). Available at: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. (n.d.). Available at: [Link]

  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. (2025-08-09). Available at: [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). Available at: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. (2001, July 12). Available at: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. AIR Unimi. (2025, July 21). Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid is a member of the rhodanine family of heterocyclic compounds. The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its versatile biological activities.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive overview of the putative mechanisms of action for this compound, drawing upon research into rhodanine derivatives and their interactions with various biological targets. While this molecule itself is a subject of ongoing research, its therapeutic potential is underscored by the diverse activities of structurally related compounds.

Core Molecular Structure and Physicochemical Properties

The foundational structure of this compound comprises a central thiazolidine ring, which is substituted with a benzoic acid moiety. This arrangement of atoms confers specific physicochemical properties that are crucial to its biological activity.

PropertyValueReference
CAS Number 6322-60-7[6]
Molecular Formula C₁₀H₇NO₃S₂[6]
Molecular Weight 253.296 g/mol [6]
IUPAC Name 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid[7]

Anticipated Mechanism of Action: A Multi-Target Approach

The rhodanine scaffold is known to interact with a variety of protein targets, suggesting that this compound may also exhibit a multi-targeted mechanism of action.[1] The biological activities of rhodanine derivatives are often attributed to their ability to act as Michael acceptors and their capacity to form hydrogen bonds and other non-covalent interactions with protein active sites.[3]

Inhibition of Bacterial Mur Ligases

A significant area of investigation for rhodanine derivatives is their potential as antibacterial agents through the inhibition of Mur ligases.[8][9] These enzymes are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9] By inhibiting Mur ligases, these compounds can disrupt cell wall synthesis, leading to bacterial cell death. The proposed mechanism involves the rhodanine moiety mimicking a substrate or cofactor, thereby blocking the enzyme's active site.[10][11]

Mur_Ligase_Inhibition cluster_bacterial_cell Bacterial Cell UDP-N-acetylmuramoyl-L-alanine UDP-N-acetylmuramoyl-L-alanine MurD_Ligase MurD_Ligase UDP-N-acetylmuramoyl-L-alanine->MurD_Ligase Substrate D-Glutamate D-Glutamate D-Glutamate->MurD_Ligase Substrate UDP-N-acetylmuramoyl-L-alanyl-D-glutamate UDP-N-acetylmuramoyl-L-alanyl-D-glutamate MurD_Ligase->UDP-N-acetylmuramoyl-L-alanyl-D-glutamate Catalyzes Peptidoglycan_Biosynthesis Peptidoglycan_Biosynthesis UDP-N-acetylmuramoyl-L-alanyl-D-glutamate->Peptidoglycan_Biosynthesis Precursor Cell_Wall Cell_Wall Peptidoglycan_Biosynthesis->Cell_Wall Forms Rhodanine_Compound This compound Rhodanine_Compound->MurD_Ligase Inhibits Experimental_Workflow Compound This compound Enzyme_Assay Enzyme Inhibition Assay (e.g., Mur Ligase) Compound->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Antibacterial MIC) Compound->Cell_Assay Docking Molecular Docking Compound->Docking IC50 Determine IC50 Enzyme_Assay->IC50 MIC Determine MIC Cell_Assay->MIC Binding_Mode Predict Binding Mode Docking->Binding_Mode Mechanism Elucidate Mechanism of Action IC50->Mechanism MIC->Mechanism Binding_Mode->Mechanism

Caption: A typical experimental workflow for elucidating the mechanism of action.

Considerations and Future Directions

It is important to note that rhodanine-based compounds have been identified as potential Pan-Assay Interference Compounds (PAINS). [3]PAINS are compounds that can give false-positive results in high-throughput screening assays through non-specific mechanisms. Therefore, rigorous validation of any observed biological activity is essential. This includes confirming the activity in secondary assays, demonstrating a clear structure-activity relationship, and elucidating a specific molecular target.

Future research on this compound should focus on:

  • Target Identification and Validation: Unambiguously identifying the specific molecular target(s) of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the structural features required for its biological activity. [4]* In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of the compound in animal models.

By employing a multi-faceted approach that combines in vitro assays, cell-based studies, and in silico modeling, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. Available at: [Link]

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Available at: [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PubMed Central. Available at: [Link]

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs - Bentham Science Publisher. Available at: [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC - NIH. Available at: [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Available at: [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds - CORE. Available at: [Link]

  • Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites - PubMed. Available at: [Link]

  • 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB - ResearchGate. Available at: [Link]

  • This compound(CAS# 6322-60-7 ). Available at: [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Available at: [Link]

  • 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB - PubMed. Available at: [Link]

  • Synthesis and biological activities of 4-oxo thiazolidine derivatives | Request PDF. Available at: [Link]

  • Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target - MDPI. Available at: [Link]

  • 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid - PubChem. Available at: [Link]

  • Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu- and diphosphate-binding sites | Request PDF. Available at: [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - NIH. Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. Available at: [Link]

  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid | C10H7NO3S2 - PubChem. Available at: [Link]

  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids - Pharmacia. Available at: [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Biological Evaluation of Novel Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the systematic biological evaluation of novel thiazolidinone derivatives, from initial in vitro screening to subsequent in vivo validation. As a Senior Application Scientist, the emphasis is placed not merely on the procedural steps but on the underlying scientific rationale, the establishment of self-validating experimental systems, and the integration of authoritative standards. This document is designed to empower researchers and drug development professionals to conduct rigorous and meaningful assessments of these promising therapeutic agents.

Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold

The thiazolidinone nucleus is a privileged scaffold in drug discovery, forming the core structure of various clinically approved drugs.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5][6][7] This wide range of activities is attributed to the structural flexibility of the thiazolidinone ring, which allows for modifications at several positions, thereby enabling the fine-tuning of its interaction with various biological targets.[5]

The well-known antidiabetic drugs, pioglitazone and rosiglitazone, are thiazolidinediones that act by activating peroxisome proliferator-activated receptors (PPARs), specifically PPARγ.[8][9][10][11] This mechanism underscores the ability of the thiazolidinone scaffold to modulate key signaling pathways involved in metabolism and cellular homeostasis.[12] Beyond metabolic diseases, research has increasingly focused on the potential of thiazolidinone derivatives in oncology and infectious diseases.[13][14] This guide will provide the technical framework to explore these and other potential therapeutic applications.

Foundational In Vitro Evaluation: Establishing a Biological Activity Profile

The initial phase of evaluating novel thiazolidinone derivatives involves a battery of in vitro assays to determine their primary biological effects and to establish a preliminary structure-activity relationship (SAR). The choice of assays should be hypothesis-driven, based on the intended therapeutic application of the synthesized compounds.

Anticancer Activity Assessment

A primary area of investigation for thiazolidinone derivatives is their potential as anticancer agents.[13][15][16] The initial screening for anticancer activity is typically performed using a panel of human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18][19]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.[17]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13][21]

    • Compound Treatment: Prepare serial dilutions of the novel thiazolidinone derivatives in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[17][22]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[17][22]

    • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[20]

  • Data Analysis and Interpretation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve. A lower IC50 value indicates higher cytotoxic potency.

Diagram: General Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Thiazolidinone Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: A streamlined workflow for assessing the cytotoxic effects of novel compounds.

Antimicrobial Activity Evaluation

Thiazolidinone derivatives have shown significant promise as antimicrobial agents against a wide range of pathogens.[14][23][24]

The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.[25][26][27][28]

  • Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[28] The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[25]

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[25]

    • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazolidinone derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[29]

    • Inoculation: Inoculate each well with the standardized bacterial suspension.[29] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 37°C for 16-20 hours.[26]

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • Data Analysis and Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of the compound against the tested microorganism.

Table: Representative Data for In Vitro Screening

Compound IDAnticancer Activity (MCF-7, IC50 in µM)Antimicrobial Activity (S. aureus, MIC in µg/mL)
TZD-00115.264
TZD-0025.816
TZD-003>100>128
Doxorubicin0.9N/A
VancomycinN/A2

In-Depth Mechanistic Studies: Unraveling the Mode of Action

Once promising lead compounds are identified from the initial screening, the next critical step is to elucidate their mechanism of action. This provides a deeper understanding of how the compounds exert their biological effects and is essential for further optimization.

Probing the Anticancer Mechanism

For compounds exhibiting significant anticancer activity, a series of assays can be employed to investigate the underlying molecular mechanisms.

  • Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Flow cytometric analysis of DNA content after propidium iodide staining can reveal if the compounds cause cell cycle arrest at specific phases (G1, S, or G2/M).

  • Enzyme Inhibition Assays: If the thiazolidinone derivatives are designed to target specific enzymes implicated in cancer progression (e.g., kinases, histone deacetylases), in vitro enzyme inhibition assays should be performed.

Diagram: Investigating the Anticancer Mechanism of Action

G A Active Thiazolidinone Derivative B Cancer Cell Line A->B C Apoptosis Induction Assay (Annexin V/PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Specific Enzyme Inhibition Assay B->E F Programmed Cell Death C->F G Cell Cycle Arrest D->G H Target Enzyme Inhibition E->H

Caption: A logical flow for dissecting the molecular mechanism of a potential anticancer agent.

Preclinical In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

While in vitro studies are crucial for initial screening and mechanistic insights, in vivo studies are indispensable for evaluating the efficacy, pharmacokinetics, and toxicity of a drug candidate in a whole-organism context.[30][31]

In Vivo Anticancer Efficacy Models

Human tumor xenograft models in immunocompromised mice are the most commonly used in vivo models for evaluating the efficacy of anticancer agents.[30][32][33]

  • Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Step-by-Step Methodology:

    • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Compound Administration: Administer the thiazolidinone derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis and Interpretation: The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. The data can be presented as tumor growth curves and the percentage of tumor growth inhibition.

Acute Toxicity Studies

Preliminary toxicity assessment is a critical step to determine the safety profile of the lead compounds.

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for toxicity testing.[34] The Up-and-Down Procedure (OECD 425) or the Acute Toxic Class Method (OECD 423) are commonly used.[35][36][37]

  • Principle: These methods use a sequential dosing approach to estimate the LD50 (the dose that is lethal to 50% of the animals) with a reduced number of animals compared to traditional methods.[36][38]

  • Step-by-Step Methodology (Simplified Overview):

    • Dosing: A single animal is dosed at a starting dose level.

    • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 14 days).[34]

    • Sequential Dosing: Based on the outcome of the first animal, the next animal is dosed at a higher or lower dose level. This process is continued until the LD50 can be estimated with a certain level of confidence.

  • Data Analysis and Interpretation: The results provide an estimate of the LD50 and allow for the classification of the compound's toxicity according to the Globally Harmonised System (GHS).

Conclusion: A Pathway to Clinical Translation

The biological evaluation of novel thiazolidinone derivatives is a multi-faceted process that requires a systematic and scientifically rigorous approach. This guide has outlined a comprehensive strategy, from initial in vitro screening to in vivo efficacy and safety studies. By adhering to these principles and methodologies, researchers can effectively identify and characterize promising thiazolidinone-based drug candidates, paving the way for their potential translation into novel therapeutics that can address unmet medical needs.

References

  • Thiazolidinedione - Wikipedia. [Link]

  • Thiazolidinediones - mechanisms of action - Australian Prescriber - Therapeutic Guidelines. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. [Link]

  • Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed. [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies - RSC Publishing. [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. [Link]

  • The mode of action of thiazolidinediones - PubMed. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. [Link]

  • Broth microdilution - Wikipedia. [Link]

  • Recent Advances and Potential Antimicrobial Activities of Thiazolidinone Derivatives: A Review - ProQuest. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - NIH. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]

  • A Brief Review on Biological Activities of Thiazolidinone Derivatives - International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives - Galaxy Publication. [Link]

  • Acute Toxicity by OECD Guidelines | PPTX - Slideshare. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - MDPI. [Link]

  • Broth Microdilution | International Journal of Anesthesia - Open Access Pub. [Link]

  • A review on thiazolidinediones used as a potent anticancer agent - International Journal of Medical and Health Research. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PubMed Central. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential - ResearchGate. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP). [Link]

  • Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies | Semantic Scholar. [Link]

  • [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. [Link]

  • OECD Guidelines for the Testing of Chemicals - ResearchGate. [Link]

  • OECD Test Guideline 425 - National Toxicology Program (NTP). [Link]

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. [Link]

  • (PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents - ResearchGate. [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing). [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation - PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives - IJFMR. [Link]

Sources

Rhodanine Derivatives: A Privileged Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The rhodanine scaffold, a five-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1][2][3][4] This guide provides a comprehensive technical overview of rhodanine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core principles underlying their therapeutic potential, from fundamental mechanisms of action and structure-activity relationships to detailed synthetic protocols and their diverse applications in treating a spectrum of diseases, including cancer, infectious diseases, and metabolic disorders. This document aims to serve as a practical resource, bridging foundational knowledge with actionable insights for the rational design and development of next-generation rhodanine-based therapeutics.

The Rhodanine Core: A Foundation for Diverse Bioactivity

Rhodanine, or 2-thioxo-1,3-thiazolidin-4-one, is a heterocyclic compound that has garnered significant attention in drug discovery.[5][6][7] Its appeal lies in the multiple sites available for chemical modification, allowing for the creation of large and diverse compound libraries.[1][8][9] The rhodanine ring itself can interact with biological targets, and its derivatives have been shown to modulate the activity of various enzymes and receptors.[8][9]

The general structure of rhodanine allows for substitutions at the N-3 and C-5 positions, which significantly influences the compound's physicochemical properties and biological activity. The exocyclic double bond often present at the C-5 position in many active derivatives, particularly in 5-arylidenerhodanines, is a key structural feature.[1][3]

Caption: General structure of the rhodanine scaffold highlighting key positions for chemical modification.

Mechanism of Action: Primarily Potent Enzyme Inhibition

A significant body of research has established that rhodanine derivatives primarily exert their therapeutic effects by acting as enzyme inhibitors.[3][10] Their ability to selectively bind to and modulate the activity of key enzymes involved in disease pathogenesis is central to their pharmacological profile.

The mechanisms of inhibition are diverse and target-specific. For instance, some rhodanine derivatives function as competitive inhibitors, binding to the active site of an enzyme and preventing substrate access. Others act as non-competitive or allosteric inhibitors, binding to a site distinct from the active site to induce a conformational change that reduces the enzyme's catalytic efficiency.

A notable example is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[11][12] Some rhodanine derivatives, and their hydrolysis products (enethiols), can chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme.[11][13]

Enzyme_Inhibition_Mechanism Enzyme Target Enzyme (e.g., MBL, HIV Integrase) Product Product Enzyme->Product Catalysis Inhibited Inhibited Enzyme Complex Substrate Natural Substrate Substrate->Enzyme Binds to active site Rhodanine Rhodanine Derivative Rhodanine->Enzyme Binds to active/allosteric site NoProduct No Product Formation Inhibited->NoProduct Inhibition of Catalysis

Caption: Simplified workflow of enzyme inhibition by rhodanine derivatives.

Synthesis of Rhodanine Derivatives: Methodologies and Innovations

The synthesis of rhodanine derivatives is well-established, with the Knoevenagel condensation being a cornerstone reaction for introducing substituents at the C-5 position. This reaction typically involves the condensation of rhodanine with an aldehyde or ketone in the presence of a base.

General Knoevenagel Condensation Protocol

Objective: To synthesize a 5-arylidenerhodanine derivative.

Materials:

  • Rhodanine

  • Substituted aromatic aldehyde

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of rhodanine (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) is refluxed in glacial acetic acid for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-arylidenerhodanine derivative.

Recent advancements in synthetic methodologies have focused on developing more environmentally friendly and efficient processes. For instance, green chemistry approaches utilizing aqueous diethylamine as a medium for a tandem aldol condensation-thia-Michael addition have been reported to produce rhodanine derivatives in high yields with simple product isolation. Another innovative one-step strategy involves the reaction of thioureas and thioglycolic acid catalyzed by a protic acid, offering an atom-economical route to the rhodanine scaffold.[14][15]

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective rhodanine-based therapeutic agents.[6][8][10] SAR studies have revealed key structural features that govern the biological activity of these compounds.

  • Substitution at the C-5 position: The nature of the substituent at the C-5 position is a primary determinant of biological activity. Aromatic and heteroaromatic rings are common, and their electronic properties (electron-donating or electron-withdrawing groups) can significantly impact potency.[10] For instance, in a series of HIV-1 integrase inhibitors, the presence of a salicylic acid group and a nitrofuran ring in different substructures influenced the inhibitory potency.[10]

  • Substitution at the N-3 position: Modifications at the N-3 position often influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. The introduction of acidic moieties, like a carboxylic acid group, can enhance aqueous solubility.[16]

  • The Rhodanine Core: The integrity of the rhodanine ring is generally essential for activity, although in some cases, its in-situ hydrolysis to an enethiol can be responsible for the observed biological effect, as seen with some metallo-β-lactamase inhibitors.[11][13]

Derivative ClassKey Structural FeatureImpact on ActivityTherapeutic Target Example
5-Arylidenerhodanines Substituted phenyl ring at C-5Potency is highly dependent on the nature and position of substituents on the phenyl ring.HIV-1 Integrase[10][17]
N-3 Substituted Rhodanines Carboxylic acid or other polar groups at N-3Improved aqueous solubility and pharmacokinetic profile.Aldose Reductase (Epalrestat)[1][9]
Diaryl-substituted Rhodanines Aromatic groups at both N-3 and C-5Broad-spectrum inhibition, with electron-accepting groups enhancing activity.Metallo-β-lactamases[12]

Therapeutic Applications: A Broad Spectrum of Possibilities

The versatility of the rhodanine scaffold has led to the development of derivatives with a wide range of therapeutic applications.[1][5][9][18]

Anticancer Agents

Rhodanine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways and enzymes crucial for tumor growth and survival.[19][20] They have been reported to inhibit protein tyrosine phosphatases (PTPs) like PRL-3, which are overexpressed in metastatic cancers.[19] Additionally, some derivatives act as inhibitors of topoisomerase II, an enzyme essential for DNA replication in cancer cells.[19][21] The introduction of a benzimidazole ring to the rhodanine structure has been shown to be important for topoisomerase II inhibitory potency.[19]

Antimicrobial and Antiviral Agents

The rhodanine core is present in numerous compounds with potent antimicrobial and antiviral activities.[4] They have been investigated as inhibitors of bacterial enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[11][12] In the antiviral arena, rhodanine derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the HIV life cycle.[10][17]

Antidiabetic Agents

The most well-known clinical application of a rhodanine derivative is Epalrestat, which is used for the treatment of diabetic neuropathy.[1][9] Epalrestat acts as an aldose reductase inhibitor, preventing the accumulation of sorbitol, which is implicated in diabetic complications. The development of novel thiazolidinedione and rhodanine derivatives continues to be an active area of research for improving insulin sensitivity and regulating glucose metabolism.[22][23]

Other Therapeutic Areas

The therapeutic potential of rhodanine derivatives extends to other areas, including:

  • Anti-inflammatory agents: By inhibiting enzymes like dual-specificity phosphatases (DSPs) such as JNK-stimulating phosphatase-1 (JSP-1).[24]

  • Neurodegenerative diseases: Some derivatives have been investigated for their ability to control the accumulation of tau protein in Alzheimer's disease.[25]

  • Inhibitors of bacterial toxins: Certain rhodanine derivatives have shown selective inhibition of bacterial proteases like anthrax lethal factor.[26]

Challenges and Future Perspectives

Despite their immense therapeutic potential, the development of rhodanine derivatives is not without its challenges. One of the main concerns is their propensity to act as Pan-Assay Interference Compounds (PAINS).[27][28] The reactive α,β-unsaturated carbonyl system in 5-ene-rhodanines can lead to non-specific interactions with proteins, potentially causing false-positive results in high-throughput screening assays.[2][27] Therefore, careful experimental validation is necessary to confirm the specific mode of action of any new rhodanine-based hit.

The future of rhodanine-based drug discovery lies in the rational design of more specific and potent inhibitors. This can be achieved through:

  • Computational Approaches: Utilizing techniques like Density Functional Theory (DFT) and molecular docking to predict the reactivity and binding modes of new derivatives, thus guiding synthetic efforts.[29][30][31][32]

  • Hybrid Molecules: Designing hybrid molecules that combine the rhodanine scaffold with other pharmacophores to enhance target affinity and selectivity.

  • Addressing PAINS Liability: Modifying the rhodanine core to reduce its reactivity and potential for non-specific interactions, while retaining its desired biological activity.

Conclusion

The rhodanine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures that it will remain a focal point of drug discovery research for years to come. By leveraging a deep understanding of their mechanism of action, SAR, and potential liabilities, researchers can continue to unlock the full therapeutic potential of rhodanine derivatives to address a wide range of unmet medical needs.

References

  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2021). Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13), 1596-1629.
  • Recent developments with rhodanine as a scaffold for drug discovery. (2017). Expert Opinion on Drug Discovery, 12(10), 1035-1052.
  • Liu, J., et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini-Reviews in Medicinal Chemistry, 18(11), 948-961.
  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. European Journal of Medicinal Chemistry, 150, 839-851.
  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. Molecules, 28(5), 2309.
  • Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(4), 333-338.
  • Pan, Z., et al. (2021).
  • Synthesis of Rhodanine Deriv
  • Pan, Z., et al. (2021).
  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (2018). Mini-Reviews in Medicinal Chemistry, 18(11), 948-961.
  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI.
  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2022).
  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). Molecules, 27(12), 3762.
  • Rhodanine derivatives as selective protease inhibitors against bacterial toxins. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6149-6152.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (2025). MDPI.
  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases.
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. PubMed Central.
  • Rhodanine as a privileged scaffold in drug discovery. (2009). Current Medicinal Chemistry, 16(13), 1596-1629.
  • Structure–activity relationships of rhodanine derivatives.
  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul
  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. MDPI.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). Chemical Biology & Drug Design, 100(6), 835-866.
  • Recent developments with rhodanine as a scaffold for drug discovery.
  • Rhodanine derivatives as inhibitors of JSP-1. (2005). Bioorganic & Medicinal Chemistry Letters, 15(14), 3374-3379.
  • Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. (2023). Journal of Agricultural and Food Chemistry, 71(48), 19137-19147.
  • A Brief Review on Different Reactions of Rhodanine.
  • Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercal
  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. PubMed Central.
  • Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega.
  • Chemical and Ecological Evaluation of Rhodanine Derivatives Through Aquatic Bioindicators.
  • Drug screening of rhodanine derivatives for antibacterial activity. (2021). Journal of Antibiotics, 74(1), 1-17.
  • Material Safety D
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central.
  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors.
  • Antiviral activity of the novel series of rhodanine derivatives on...
  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ

Sources

in vitro studies of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Foreword: Unveiling the Potential of a Privileged Scaffold

The thiazolidinone ring system, particularly the rhodanine moiety, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for developing a multitude of compounds with a wide spectrum of biological activities. This guide focuses on a specific, yet representative member of this class: This compound . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical framework for the in vitro investigation of this compound and its analogues. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental design, ensuring that each step is part of a self-validating system to produce robust and reproducible data.

Compound Profile: this compound

Before commencing any biological evaluation, a thorough understanding of the molecule's fundamental properties is essential.

Chemical Structure:

  • IUPAC Name: 4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid[1]

  • CAS Number: 6322-60-7[1][2]

  • Molecular Formula: C₁₀H₇NO₃S₂[1][2]

  • Molecular Weight: 253.30 g/mol [1]

The structure consists of a benzoic acid moiety attached to the nitrogen atom of a 2-thioxo-thiazolidin-4-one ring, also known as a rhodanine ring. This core structure is a frequent starting point for synthetic modifications to explore structure-activity relationships (SAR).[3][4]

Physicochemical Properties (Predicted):

A preliminary in silico analysis is crucial for anticipating the compound's behavior in aqueous solutions and its potential for membrane permeability.

PropertyPredicted ValueSignificance in In Vitro Studies
LogP ~2.5Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Aqueous Solubility LowPoor solubility in aqueous buffers is a common challenge. Use of DMSO for stock solutions is standard.
pKa ~4.0 (Carboxylic Acid)The carboxyl group will be ionized at physiological pH, impacting solubility and interactions.

Note: These are predicted values and must be experimentally verified.

Foundational Synthesis and Characterization

While this guide focuses on in vitro studies, a reproducible synthesis is the bedrock of any investigation. Thiazolidinone derivatives are commonly synthesized via condensation reactions.[5][6] A general approach involves the reaction of an amine (in this case, 4-aminobenzoic acid) with carbon disulfide and an α-halo-substituted carboxylic acid ester, followed by cyclization.

cluster_synthesis General Synthetic Pathway 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Intermediate Dithiocarbamate Intermediate 4-Aminobenzoic_Acid->Intermediate + CS2 CS₂ + α-halo-ester CS2->Intermediate + Cyclization Cyclization Intermediate->Cyclization Target_Compound 4-(4-oxo-2-thioxo- thiazolidin-3-yl)-benzoic acid Cyclization->Target_Compound

Caption: Generalized synthetic route for the target compound.

Essential Characterization: The identity and purity of the synthesized compound must be unequivocally confirmed before biological testing.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and proton/carbon environments.[5][6]

  • Mass Spectrometry (MS): To verify the molecular weight.[5][6]

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, C=S, COOH).[6]

  • Purity Assessment (HPLC): To ensure the compound is >95% pure, which is critical for accurate biological data.

Core In Vitro Evaluation Workflows

The known biological activities of the thiazolidinone scaffold guide the selection of primary assays. The most prominent reported activities are anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity Assessment

The rhodanine scaffold is known to inhibit cell proliferation by interacting with tubulin and disrupting microtubule dynamics.[3][7] Therefore, a logical workflow starts with broad cytotoxicity screening, followed by mechanistic assays.

A Prepare Compound Stock (DMSO, 10-50 mM) C Cytotoxicity Screening (MTT or MTS Assay) A->C B Select Cancer Cell Lines (e.g., A549, MCF-7, HepG2) B->C D Determine IC₅₀ Values C->D Dose-response curve E Cell Migration Assay (Wound Healing/Scratch Assay) D->E Use sub-lethal concentrations F Mechanism of Action Studies D->F G Tubulin Polymerization Assay F->G H Immunofluorescence Microscopy (Microtubule Morphology) F->H

Caption: Workflow for evaluating anticancer potential.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust, high-throughput method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[3][8]

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung, MCF-7 breast, HepG2 liver) in 96-well plates at a density of 1 x 10⁴ cells per well.[8] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the wells and incubate for 48-72 hours.[8]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[8] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Causality Insight: The 48-72 hour incubation period is chosen to allow for multiple cell doubling times, making the assay sensitive to compounds that affect cell proliferation. The use of multiple cell lines from different tissue origins helps to identify broad-spectrum cytotoxicity versus cell-line-specific effects.

Anti-inflammatory Activity Evaluation

Thiazolidinone derivatives have been reported as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][10][11] Therefore, direct enzyme inhibition assays are the most relevant starting point.

A Arachidonic Acid (Substrate) B COX-1 / COX-2 Enzyme A->B C Prostaglandin H₂ (Product) B->C E Colorimetric Detection of Prostaglandins C->E D Test Compound 4-(4-oxo-2-thioxo-thiazolidin-3-yl) -benzoic acid D->B Inhibition?

Caption: Mechanism of COX inhibition by the test compound.

Protocol 2: Colorimetric COX (Ovine) Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]

  • Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) or a known inhibitor (e.g., Nimesulide for COX-2, SC-560 for COX-1) to the wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to initiate the cyclooxygenase reaction, followed immediately by the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Causality Insight: Running parallel assays for both COX-1 and COX-2 is critical.[9][11] Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs, as COX-1 inhibition is associated with gastrointestinal side effects.[9]

Antimicrobial Activity Screening

The rhodanine core is present in various compounds with documented antibacterial and antifungal properties.[4][12][13] A standard broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5][14] The final concentration should be approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4]

  • (Optional) MBC/MFC Determination: To determine if the compound is bactericidal/fungicidal, subculture aliquots from the clear wells onto agar plates. The Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is the lowest concentration that results in no growth on the agar.

Causality Insight: This assay provides quantitative data (MIC values) that are directly comparable across different compounds and organisms.[4] It is essential for establishing the potency and spectrum of antimicrobial activity.

Data Interpretation and Next Steps

The initial in vitro screening provides a critical decision-making foundation.

AssayKey OutcomeInterpretation and Next Steps
MTT Assay IC₅₀ valuesPotent IC₅₀ values (<10 µM) against cancer cells warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and cell cycle analysis.[3]
COX Inhibition IC₅₀ (COX-1 vs. COX-2)High potency and selectivity for COX-2 suggest a promising anti-inflammatory candidate. Follow-up studies could include measuring prostaglandin E2 (PGE₂) production in stimulated cells.
Broth Microdilution MIC valuesLow MIC values against a broad spectrum of pathogens, especially resistant strains, indicate strong antimicrobial potential.[4] Further studies could explore the mechanism of action, such as inhibition of essential bacterial enzymes (e.g., FabH).[15]

Conclusion

This compound is a member of a chemically tractable and biologically active class of compounds. The in vitro workflows detailed in this guide provide a logical and robust framework for its initial characterization. By focusing on cytotoxicity, anti-inflammatory, and antimicrobial properties, researchers can efficiently triage this and similar molecules, identifying promising leads for further development. The key to success lies not just in performing the experiments, but in understanding the rationale behind each step, ensuring the generation of high-quality, interpretable data that can confidently guide future research endeavors.

References

  • Ernst, J. F., & Pumanan, M. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & Medicinal Chemistry Letters, 14(15), 3975-3978.
  • Wang, L., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1846.
  • Geronikaki, A., et al. (2021). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 26(15), 4488.
  • Amir, M., et al. (2011). Antiinflammatory, Analgesic and Antipyretic Activity of Certain Thiazolidinones. Acta Poloniae Pharmaceutica, 68(6), 933-941.
  • Kumar, A., et al. (2023). Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry, 39(4).
  • Patel, R. C., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(5), 473-483.
  • Kratky, M., et al. (2017). Antimicrobial activity of rhodanine-3-acetic acid derivatives. Bioorganic & Medicinal Chemistry, 25(7), 2215-2223.
  • Zarghi, A., et al. (2015). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 20(8), 14797-14817.
  • Kowalski, P., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533.
  • Imramovský, A., et al. (2012). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 17(5), 5345-5362.
  • Wang, L., et al. (2021). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics.
  • Al-Hussain, S. A., et al. (2025). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 30(13), 2845.
  • Afzal, O., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Indian Journal of Heterocyclic Chemistry.
  • Ali, A. A., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of the Iranian Chemical Society.
  • Horishny, V., et al. (2019).
  • Godhani, D. R., et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Journal of Saudi Chemical Society, 17(4), 387-394.
  • Godhani, D. R., et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. CORE.
  • Patel, D. J., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Modern Trends in Science and Technology, 9(6), 123-127.
  • Angene Chemical. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Patel, J., et al. (2019). Antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates.
  • Alpan, A. S., et al. (2021). Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Archiv der Pharmazie, 354(6), e2100037.
  • Gomaa, A. M., et al. (2019). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 24(18), 3328.

Sources

A Technical Guide to the Preliminary Screening of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid scaffold, a core structure related to the rhodanine family, represents a privileged pharmacophore in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2] This guide provides a comprehensive framework for the initial evaluation of novel derivatives based on this scaffold. We will detail a logical, tiered screening strategy, present validated protocols for primary assays, and explain the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to identify and advance promising lead compounds from this versatile chemical class.

Introduction: The Therapeutic Potential of the 2-Thioxo-thiazolidin-4-one Scaffold

The 2-thioxo-thiazolidin-4-one ring system is a cornerstone of numerous drug discovery programs due to its rigid, heterocyclic structure that allows for precise, multi-directional substitution. This structural versatility enables the fine-tuning of physicochemical properties and biological targeting. Specifically, attaching a benzoic acid moiety at the N-3 position creates the this compound core, a structure ripe for exploration.

Derivatives often arise from substitution at the C-5 position, typically via Knoevenagel condensation, which introduces significant chemical diversity.[3] This diversity has yielded compounds with activity against a wide array of biological targets:

  • Anticancer Agents: These derivatives can induce apoptosis and inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cell lines.[2][4][5][6]

  • Antimicrobial Agents: The scaffold has shown significant efficacy against Gram-positive bacteria, including multidrug-resistant strains like MRSA, and notable activity against mycobacteria.[1][7][8]

  • Enzyme Inhibitors: Specific derivatives have been identified as potent inhibitors of crucial enzymes such as urease, α-glucosidase, cyclooxygenase (COX), and carbonic anhydrase, highlighting their potential in treating metabolic and inflammatory diseases.[9][10][11][12]

Given this broad potential, a systematic and efficient preliminary screening cascade is essential to rapidly identify the most promising therapeutic avenues for a given set of novel derivatives.

General Synthesis Pathway of C-5 Substituted Derivatives

To understand the library of compounds being screened, a foundational knowledge of their synthesis is critical. The most common and efficient method for introducing diversity at the biologically active C-5 position is the Knoevenagel condensation. This reaction provides a robust and high-yielding route to a wide range of 5-arylidene derivatives.

The general workflow is as follows:

  • Core Synthesis: The parent compound, this compound, is typically synthesized first.

  • Condensation Reaction: The active methylene group at the C-5 position of the thiazolidinone ring reacts with a selected aromatic or heteroaromatic aldehyde.

  • Catalysis: The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a suitable solvent like ethanol or acetic acid, often under reflux.[13]

This straightforward approach allows for the creation of a large library of derivatives by simply varying the aldehyde used in the second step.

G cluster_synthesis General Synthesis via Knoevenagel Condensation A 4-(4-oxo-2-thioxo- thiazolidin-3-yl)-benzoic acid (Core Scaffold) D 5-Arylidene Derivative Library A->D Reactant B Aromatic Aldehyde (R-CHO) B->D Reactant C Base Catalyst (e.g., Piperidine) + Solvent (e.g., Ethanol) C->D Conditions

Caption: General synthetic route for C-5 derivatization.

A Tiered Strategy for Preliminary Screening

A successful preliminary screen should be designed to efficiently triage a library of novel compounds, identifying those with potent and specific activity while deprioritizing inactive or non-specific compounds. We advocate for a parallel, multi-assay approach targeting the known activities of the scaffold.

This workflow ensures that a compound's potential is assessed across several key therapeutic areas from the outset. A "hit" is defined as a compound exhibiting significant activity in a primary assay, typically with an IC50 or MIC value below a predefined threshold (e.g., 10-20 μM).

G cluster_workflow Preliminary Screening Workflow cluster_primary Primary Assays (Single High Concentration, e.g., 25-50 µM) cluster_secondary Hit Confirmation & Dose-Response Lib Derivative Library (Coded Compounds) AntiC Anticancer Cytotoxicity (e.g., MTT Assay) Lib->AntiC AntiM Antimicrobial Activity (e.g., Broth Microdilution) Lib->AntiM EnzI Enzyme Inhibition (Target-Specific Assay) Lib->EnzI DR_C IC50 Determination (Multiple Cancer Lines) AntiC->DR_C Active Compounds DR_M MIC Determination (Bacterial/Fungal Panel) AntiM->DR_M Active Compounds DR_E IC50 Determination (Enzyme Kinetics) EnzI->DR_E Active Compounds Hit Identified Hits DR_C->Hit DR_M->Hit DR_E->Hit

Caption: A parallel workflow for preliminary screening.

Experimental Protocols for Primary Screening

The following protocols are foundational for the initial assessment of this compound derivatives. The choice of specific cell lines, microbial strains, or enzymes should be guided by the therapeutic goals of the research program.

Anticancer Activity: Cytotoxicity Screening

The primary goal is to identify compounds that reduce the viability of cancer cells. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare stock solutions of test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Add 100 µL of the compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. For compounds showing significant inhibition, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[5][14]

Data Presentation: Cytotoxicity Results

Compound IDA549 IC50 (µM)MCF-7 IC50 (µM)
Derivative 18.512.3
Derivative 2> 50> 50
Derivative 34.25.1
Doxorubicin0.91.2
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized technique for this purpose.

Protocol: Broth Microdilution Assay

  • Strain Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only). A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be run in parallel.[15][16]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

Data Presentation: Antimicrobial MIC Values

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 116> 6432
Derivative 2> 64> 64> 64
Derivative 386416
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Note: The activity of these derivatives is often higher against Gram-positive bacteria than Gram-negative strains.[8][18]

Enzyme Inhibition Screening

The specific protocol for enzyme inhibition will vary depending on the target. Here, we provide a general spectrophotometric protocol adaptable for many enzymes, such as urease or α-glucosidase.[9] The principle is to measure the rate of a reaction that produces a colored product.

Protocol: General Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme, the enzyme solution, the substrate solution, and any necessary chromogenic reagents.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (at a fixed concentration for primary screening), and the enzyme solution.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the compound to bind.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at the appropriate wavelength for the colored product.

  • Controls: Include a positive control (no inhibitor) to measure the uninhibited reaction rate and a negative control (no enzyme). A known inhibitor should be used as a standard.[9][19]

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive control. For active compounds, perform a dose-response experiment to determine the IC50 value.

Data Presentation: Enzyme Inhibition Results

Compound ID% Inhibition at 20 µMIC50 (µM)
Derivative 112.5%N/D
Derivative 288.9%7.8
Derivative 395.2%4.5
Std. Inhibitor98.1%2.1
N/D: Not Determined

Conclusion and Next Steps

The preliminary screening cascade outlined in this guide provides a robust and efficient methodology for evaluating novel this compound derivatives. By employing a parallel screening approach against anticancer, antimicrobial, and specific enzyme targets, researchers can rapidly identify promising hits.

Compounds that meet the "hit" criteria in these primary assays should be advanced to the next stage of the drug discovery process. This includes:

  • Resynthesis and Purity Confirmation: To ensure the observed activity is from the intended compound.

  • Secondary and Orthogonal Assays: To confirm the mechanism of action and rule out non-specific activity or assay artifacts.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test closely related analogs to optimize potency and selectivity.

  • In Silico and ADME Profiling: To computationally assess drug-likeness and predict absorption, distribution, metabolism, and excretion properties.[10][20]

By following this structured, evidence-based approach, the rich chemical space offered by the this compound scaffold can be effectively mined for the next generation of therapeutic agents.

References

  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. Sci-Hub. [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. PubMed. [Link]

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis of Novel 2-Thioxothiazolidin-4-one and Thiazolidine-2, 4-dione Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis of new chalcone derivatives containing a rhodanine-3-acetic acid moiety with potential anti-bacterial activity. PubMed. [Link]

  • Synthesis and anticancer activity in vitro of some 2-thioxo-4-thiazolidone derivatives. ResearchGate. [Link]

  • ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. PMC - NIH. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC - PubMed Central. [Link]

  • Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Derivatives. Scilit. [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. PMC - PubMed Central. [Link]

  • Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones. ResearchersLinks. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Marmara Pharmaceutical Journal. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. An-Najah journals. [Link]

  • Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase. International Journal of Science and Research Archive. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. ScienceDirect. [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives. An-Najah journals. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Synthesis and biological activities of 4-oxo thiazolidine derivatives | Request PDF. ResearchGate. [Link]

  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. ResearchGate. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Hindawi. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Rhodanine Derivatives

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1] 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid belongs to the rhodanine class of heterocyclic compounds, which has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[2][3] Rhodanine derivatives have been reported to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, and anticancer activities.[3][4]

The antimicrobial efficacy of rhodanine-containing compounds is particularly noteworthy. Studies have demonstrated that these molecules can be potent inhibitors of bacterial growth, especially against Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6] While the precise mechanism of action can vary between derivatives, some have been shown to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[5] The structure of this compound, with its carboxylic acid moiety, suggests potential for further chemical modification to enhance its antimicrobial spectrum and potency.[7][8]

These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial properties of this compound. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[9][10][11][12]

Materials and Reagents

Test Compound and Chemicals
  • This compound (CAS 6322-60-7)[13][14]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Standard antimicrobial agents (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative bacteria)

  • Sterile deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment and Consumables
  • Sterile 96-well microtiter plates (flat-bottom)

  • Adhesive plate sealers

  • Micropipettes and sterile tips

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm

  • Sterile petri dishes (100 mm)

  • Sterile filter paper disks (6 mm)

  • Bacterial incubator (35-37°C)

  • Vortex mixer

  • Laminar flow hood

  • Autoclave

  • Turbidity meter or McFarland standards (0.5)

Microbial Strains
  • Gram-positive bacteria:

    • Staphylococcus aureus (e.g., ATCC 29213)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative bacteria:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

Experimental Protocols

Protocol 1: Preparation of Stock Solution

The solubility of the test compound is a critical first step. Due to the hydrophobic nature of many rhodanine derivatives, DMSO is often the solvent of choice.

  • Weighing: Accurately weigh 10 mg of this compound in a sterile microcentrifuge tube.

  • Solubilization: Add DMSO to create a stock solution of 10 mg/mL. Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Rationale: A high-concentration stock solution in DMSO minimizes the final concentration of the solvent in the assay, thereby reducing potential solvent-induced toxicity to the microorganisms. It is crucial to ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M07 guidelines and is designed to determine the lowest concentration of the test compound that inhibits visible bacterial growth.[15]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare 0.5 McFarland bacterial suspension B Dilute suspension in CAMHB to ~5x10^5 CFU/mL A->B D Add 50 µL of bacterial suspension to 96-well plate B->D C Prepare serial dilutions of test compound in CAMHB E Add 50 µL of diluted compound to wells C->E F Include sterility and growth controls G Incubate at 37°C for 18-24 hours F->G H Read MIC visually or with a plate reader G->H Disk_Diffusion_Workflow A Prepare 0.5 McFarland bacterial suspension B Inoculate MHA plate with a sterile swab A->B D Place disks on agar surface B->D C Impregnate sterile disks with test compound C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the disk diffusion assay.

Step-by-Step Procedure:

  • Plate Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.

    • Dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Aseptically apply a known amount of the this compound stock solution onto sterile 6 mm paper disks. A typical loading amount is 10-30 µg per disk. Allow the solvent to evaporate completely in a laminar flow hood.

    • Place the impregnated disks, along with standard antibiotic control disks and a blank disk (with DMSO only), onto the inoculated agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Data Analysis and Interpretation

MIC Data

The MIC is reported as the lowest concentration of the compound that completely inhibits the growth of the microorganism. The results can be presented in a tabular format for clarity.

MicroorganismStrainMIC (µg/mL) of this compoundMIC (µg/mL) of Control Antibiotic
S. aureusATCC 29213e.g., 16e.g., 1 (Vancomycin)
E. faecalisATCC 29212e.g., 32e.g., 2 (Vancomycin)
E. coliATCC 25922e.g., >128e.g., 0.25 (Ciprofloxacin)
P. aeruginosaATCC 27853e.g., >128e.g., 0.5 (Ciprofloxacin)

Note: The data in this table is hypothetical and for illustrative purposes only.

Disk Diffusion Data

The diameter of the zone of inhibition is a qualitative measure of susceptibility. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

MicroorganismStrainZone of Inhibition (mm) for Test Compound (30 µg)Zone of Inhibition (mm) for Control Antibiotic
S. aureusATCC 29213e.g., 18e.g., 17 (Vancomycin, 30 µg)
E. coliATCC 25922e.g., 0e.g., 30 (Ciprofloxacin, 5 µg)

Note: The data in this table is hypothetical and for illustrative purposes only.

Proposed Mechanism of Action

While the specific molecular targets of this compound require further investigation, the rhodanine scaffold is known to interact with various bacterial enzymes. [1][5]A plausible mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, which would disrupt DNA replication and lead to cell death. [5]The presence of the carboxylic acid group may also facilitate interactions with active sites of target enzymes.

Conclusion

The protocols detailed in these application notes provide a standardized framework for the initial antimicrobial evaluation of this compound. Consistent application of these methods will yield reliable and comparable data, which is essential for the early-stage assessment of this promising class of compounds in the drug discovery pipeline. Further studies, including time-kill assays, anti-biofilm assays, and cytotoxicity testing, are recommended to fully characterize its therapeutic potential.

References

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. (2013). ResearchGate. [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. (2017). PubMed. [Link]

  • Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. (2022). Ingenta Connect. [Link]

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PLOS ONE. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (2020). MDPI. [Link]

  • Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid. (2021). Pharmaspire. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases (ESCMID). [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Institutes of Health (NIH). [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • EUCAST Home. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. Part II. (n.d.). ScienceDirect. [Link]

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PubMed. [Link]

  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2012). National Institutes of Health (NIH). [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2021). National Institutes of Health (NIH). [Link]

  • EUCAST Expert Rules. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (2013). ResearchGate. [Link]

  • Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. (2024). The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (2013). CORE. [Link]

  • Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of new 4‐oxo‐thiazolidin‐2‐ylidene derivatives as antimicrobial agents. (2019). ResearchGate. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). National Institutes of Health (NIH). [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolyl-thiazolidin-4-One and In Silico Mechanistic Investigation. (2021). National Institutes of Health (NIH). [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. [Link]

  • This compound(CAS# 6322-60-7). (n.d.). Angene. [Link]

  • 4-({6-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic Acid. (n.d.). Cenmed Enterprises. [Link]

  • 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. (n.d.). PubChem. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2014). National Institutes of Health (NIH). [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). MDPI. [Link]

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Rhodanine Scaffold

The rhodanine core, a derivative of thiazolidine, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Compounds built upon this scaffold have been extensively investigated for their potential as antimicrobial, antiviral, and notably, anticancer agents.[1] The molecule of interest, 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, belongs to this promising class of compounds. While extensive research on this specific molecule is emerging, the broader family of rhodanine derivatives has shown significant efficacy in preclinical cancer studies. These compounds are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of microtubule dynamics, and cell cycle arrest.[2][3]

This document serves as a comprehensive guide for researchers interested in evaluating the anticancer properties of this compound. It provides an overview of its potential mechanisms of action based on related compounds, detailed protocols for in vitro evaluation, and guidance on data interpretation.

Plausible Mechanisms of Anticancer Activity

Based on the known behavior of rhodanine derivatives, this compound is hypothesized to impact cancer cell viability through several key signaling pathways. A primary proposed mechanism is the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure.

G cluster_0 This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Instability Microtubule Instability Tubulin Dimers->Microtubule Instability Inhibits Polymerization Mitotic Arrest Mitotic Arrest Microtubule Instability->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces caption Proposed Mechanism: Microtubule Disruption Pathway.

Caption: Proposed Mechanism: Microtubule Disruption Pathway.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the systematic evaluation of this compound's anticancer activity.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability. This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer, HepG2 hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the desired cancer cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_0 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound Dilutions incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end caption Experimental Workflow for MTT Assay.

Caption: Experimental Workflow for MTT Assay.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cells treated with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the treated and control cells by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use FITC signal detector for Annexin V-FITC and a phycoerythrin signal detector for Propidium Iodide.

    • Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Expected Results and Data Interpretation

The following table summarizes the reported anticancer activities of various rhodanine derivatives in different cancer cell lines, providing a comparative context for the expected efficacy of this compound.

Compound ClassCancer Cell LineAssayIC₅₀ (µM)Reference
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivativesA549 (Lung)MTT7.0 - 20.3[2]
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivativesPC-3 (Prostate)MTT7.0 - 20.3[2]
(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivativesHepG2 (Liver)MTT7.0 - 20.3[2]
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780 (Ovarian)MTT4.4[3]
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acidA2780cisR (Ovarian)MTT3.3[3]
4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide derivativesCOLO-205 (Colon)Not Specified5.03 µg/ml[4]
4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide derivativesMDA-MB-231 (Breast)Not Specified5.81 µg/ml[4]
4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide derivativesDU-145 (Prostate)Not Specified23.93 µg/ml[4]

Conclusion and Future Directions

This compound belongs to a class of compounds with demonstrated anticancer potential. The protocols outlined in this document provide a robust framework for its initial in vitro characterization. Further investigations should focus on elucidating its precise molecular targets, exploring its efficacy in combination with other chemotherapeutic agents, and ultimately, evaluating its therapeutic potential in in vivo cancer models. The versatility of the rhodanine scaffold suggests that this compound could be a valuable lead for the development of novel anticancer therapies.

References

  • Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. (n.d.). National Center for Biotechnology Information. [Link]

  • Horishny, V., et al. (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Pharmacia, 68(1), 195-200. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Molecules, 27(11), 3563. [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. International Journal of Molecular Sciences, 23(12), 6649. [Link]

  • Suthar, S. K., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. Bioorganic & Medicinal Chemistry, 21(21), 6525-6533. [Link]

Sources

protocol for Knoevenagel condensation of 4-oxo-2-thioxo-thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Knoevenagel Condensation of 4-oxo-2-thioxo-thiazolidinones (Rhodanines) for the Synthesis of Biologically Active 5-Ylidene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Rhodanine Scaffolds

The 4-oxo-2-thioxo-thiazolidinone, commonly known as rhodanine, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are renowned for a vast spectrum of pharmacological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties.[1][2] The key to unlocking this therapeutic potential often lies in the functionalization of the C5 position of the rhodanine ring. The Knoevenagel condensation is the most prominent and versatile synthetic strategy to achieve this, creating 5-ylidene-rhodanine derivatives by reacting the active methylene group at C5 with various aldehydes and ketones.[3][4]

This application note provides a comprehensive guide to the Knoevenagel condensation of rhodanines. It delves into the underlying mechanism, explores a range of protocols from classical to modern green approaches, and offers practical insights to empower researchers in synthesizing these high-value compounds with efficiency and precision.

Reaction Mechanism: Activating the C5 Position

The Knoevenagel condensation is fundamentally a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step.[5] In the context of rhodanine, the electron-withdrawing nature of the adjacent carbonyl (C4=O) and thiocarbonyl (C2=S) groups significantly acidifies the C5 methylene protons, making them susceptible to deprotonation by a mild base.

The generally accepted mechanism proceeds as follows:

  • Carbanion Formation: A base (e.g., acetate, piperidine, or the basic sites on a heterogeneous catalyst) abstracts a proton from the active methylene group (C5) of the rhodanine ring, forming a resonance-stabilized enolate/carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a transient aldol-type addition intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to form a stable C=C double bond, yielding the final α,β-unsaturated product, the 5-ylidene-rhodanine derivative.[6][7]

The use of a weak base is crucial; strong bases could lead to undesired self-condensation of the aldehyde reactant.[5]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism for Rhodanine Rhodanine Rhodanine (Active Methylene) Enolate Resonance-Stabilized Enolate Rhodanine->Enolate + B: Aldehyde Aldehyde (R-CHO) Intermediate Aldol Addition Intermediate Aldehyde->Intermediate Base Base (B:) Base->Enolate Enolate->Intermediate + R-CHO BH BH⁺ Product 5-Ylidene-Rhodanine Product Intermediate->Product - H₂O Water H₂O

Caption: The base-catalyzed mechanism for the Knoevenagel condensation of rhodanine.

Critical Parameters Influencing the Reaction

The success and efficiency of the synthesis depend on the careful selection of several key parameters.

  • Catalyst: A wide array of catalysts have been successfully employed.

    • Homogeneous Bases: Piperidine, triethylamine (TEA), and anhydrous sodium acetate are classic choices, often used with acetic acid as a solvent.[8][9]

    • Heterogeneous Catalysts: To improve catalyst recovery and simplify purification, solid catalysts like CuFe₂O₄ nanoparticles, MgO nanoparticles, and zirconia have been developed.[1] These offer the advantage of being easily separated (e.g., magnetically) and recycled.[1]

    • Green Catalysts: Ionic liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as environmentally benign media that can also act as catalysts, promoting the reaction under solvent-free or aqueous conditions.[10][11] For example, choline chloride:urea has been used effectively.[12]

  • Solvent:

    • Conventional: Glacial acetic acid is a traditional solvent that also participates in the reaction mechanism.[8] Alcohols like ethanol are also common.

    • Green Alternatives: Water is a highly desirable green solvent, and several protocols have been developed to facilitate the reaction in an aqueous medium, often with the aid of a catalyst or microwave irradiation.[1][2] DESs can serve as both the solvent and catalyst.[10][11] Solvent-free conditions, often using grinding or microwave heating, represent the pinnacle of green chemistry for this transformation.[13][14]

  • Energy Input:

    • Conventional Heating: Refluxing at temperatures typically ranging from 80°C to 120°C is standard.

    • Microwave (MW) Irradiation: MW heating can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.[2][3]

    • Ultrasonication: Ultrasound-assisted synthesis is another non-conventional energy source that can enhance reaction rates.[15]

Experimental Protocols

The following protocols provide step-by-step guidance for both a classical and a modern, green synthesis approach.

Experimental_Workflow start Start setup 1. Reagent Setup (Rhodanine, Aldehyde, Catalyst, Solvent) start->setup reaction 2. Reaction (Heating / MW / US) setup->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Work-up (Cooling, Precipitation, Filtration) monitor->workup Complete purify 5. Purification (Recrystallization) workup->purify characterize 6. Characterization (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of 5-ylidene-rhodanines.

Protocol 1: Classical Synthesis using Sodium Acetate in Acetic Acid

This protocol is a robust and widely cited method for synthesizing 5-arylidene-2-thioxothiazolidin-4-ones.[8]

Materials and Reagents:

  • 4-oxo-2-thioxo-thiazolidinone (Rhodanine)

  • Substituted aromatic aldehyde

  • Anhydrous sodium acetate (AcONa)

  • Glacial acetic acid (AcOH)

  • Ethanol or Isopropanol (for recrystallization)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • TLC plates (silica gel)

Procedure:

  • Setup: In a round-bottom flask, combine rhodanine (1.0 eq), the desired aromatic aldehyde (1.0-1.2 eq), and anhydrous sodium acetate (1.0-1.5 eq).

    • Rationale: Sodium acetate acts as the weak base required to deprotonate the C5 methylene group of rhodanine. Using a slight excess of the aldehyde can help drive the reaction to completion.

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 10-20 mL per 10 mmol of rhodanine).

    • Rationale: Glacial acetic acid is an excellent solvent for the reactants and facilitates the dehydration of the aldol intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 110-120°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the brightly colored product is often a visual indicator. The reaction is typically complete within 2-5 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Pour the reaction mixture into a beaker of cold water or crushed ice to induce further precipitation.

    • Rationale: The product is generally insoluble in water, making this an effective method for initial isolation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid and sodium acetate, followed by a small amount of cold ethanol to remove unreacted aldehyde.

  • Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid, ethanol, or isopropanol, to obtain the pure 5-arylidene derivative.[8]

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Green Synthesis using a Heterogeneous Catalyst in Water

This protocol exemplifies an environmentally benign approach using a recyclable catalyst and water as the solvent, often enhanced by microwave irradiation.[1]

Materials and Reagents:

  • 4-oxo-2-thioxo-thiazolidinone (Rhodanine)

  • Substituted aromatic aldehyde

  • Heterogeneous catalyst (e.g., CuFe₂O₄ nanoparticles, 5-10 mol%)[1]

  • Water (deionized)

  • Ethanol

  • Microwave synthesis reactor or a conventional heating setup

  • Magnetic stirrer, filtration apparatus

Procedure:

  • Setup: In a microwave-safe reaction vessel, add rhodanine (1.0 eq), the aromatic aldehyde (1.0 eq), and the heterogeneous catalyst (e.g., CuFe₂O₄ NPs, ~10 mol%).[1]

  • Solvent Addition: Add water as the solvent (e.g., 5 mL).

    • Rationale: Water is a non-toxic, non-flammable, and inexpensive solvent, making the process significantly greener.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to a specified temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes).[1][2] Alternatively, the mixture can be refluxed using conventional heating for 1-2 hours.

    • Rationale: Microwave heating provides rapid and efficient energy transfer, drastically reducing reaction times compared to conventional methods.

  • Monitoring: After the specified time, cool the vessel and check for reaction completion by TLC.

  • Catalyst Recovery: If using a magnetic catalyst like CuFe₂O₄, place a strong magnet against the side of the vessel to immobilize the catalyst. Decant the supernatant liquid containing the product. Wash the catalyst with ethanol, which can be combined with the supernatant.

    • Rationale: The ability to easily recover and reuse the catalyst is a major advantage of this method, reducing waste and cost.[1]

  • Isolation: The product often precipitates from the aqueous solution upon cooling. Collect the solid by vacuum filtration.

  • Purification: The product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

  • Characterization: Dry the product and confirm its identity and purity via standard analytical techniques.

Data Summary: Comparative Reaction Conditions

The choice of methodology can significantly impact reaction outcomes. The table below summarizes various conditions reported in the literature, showcasing the versatility of the Knoevenagel condensation for this scaffold.

Aldehyde SubstrateCatalystSolventConditions (Temp, Time, Method)Yield (%)Reference
BenzaldehydeAnhydrous NaOAcGlacial AcOHReflux, 4-5 h80-88%[8]
Various AromaticCuFe₂O₄ NPs (10 mol%)Water80°C, 10-25 min, Conventional90-98%[1]
SalicylaldehydeNoneCholine Chloride:Acetamide (DES)80°C, 30 min99.7%[10]
Various AromaticEDA/AcOH (10 mol%)None100°C, 2-10 min, Microwave66-99%[3]
Various AromaticAlum (15 mol%)Water400 W, 6-12 min, Microwave85-95%[2]
BenzaldehydeTEA (0.25 eq)DMSO-d670°C, 3 h>98%[9]

Conclusion

The Knoevenagel condensation remains the cornerstone for the synthesis of 5-ylidene-4-oxo-2-thioxo-thiazolidinones, a class of compounds with immense therapeutic promise. While classical methods using acetic acid and sodium acetate are reliable, the field is rapidly advancing towards more sustainable practices. The adoption of heterogeneous catalysts, aqueous reaction media, deep eutectic solvents, and non-conventional energy sources like microwave irradiation offers significant advantages, including shorter reaction times, higher yields, simpler work-up procedures, and a reduced environmental footprint.[1][2][10] The protocols and data presented herein provide a robust framework for researchers to select and optimize the ideal synthetic route for their specific research and drug development objectives.

References

  • Shafi, S., et al. (2024). CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Preprints.org. Available at: [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules. Available at: [Link]

  • Lončarić, M., & Molnar, M. (2022). Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Letters in Organic Chemistry, 19(10), 890-901. Available at: [Link]

  • Bentham Science Publishers. (2022). Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. Bentham Science. Available at: [Link]

  • Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals, 15(12), 1598. Available at: [Link]

  • de la F. G. Gandini, D., et al. (2023). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. RSC Advances, 13(5), 3145-3168. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. ResearchGate. Available at: [Link]

  • Atta, F. M., et al. (2020). Ultrasound-assisted green synthesis of 2,4-thiazolidinedione and diaryl substituted pyrazolylthiazolidinediones catalyzed by ß-alanine. Journal of Chemical Research, 44(5-6), 285-290. Available at: [Link]

  • Wang, Z., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11(1), 3651. Available at: [Link]

  • Kotlovanov, A. A., et al. (2019). The synthesis of new 5-arylidene-4-oxothiazolidin-2-ylideneethanethioamides. AIP Conference Proceedings, 2059(1), 040030. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 114-142. Available at: [Link]

  • ResearchGate. (n.d.). Synthesized thiazolidine-2,4-diones (4) obtained from the Knoevenagel condensation products (3) between rhodanine and ketones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2015). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 7(1), 163-169. Available at: [Link]

  • Royal Society of Chemistry. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). TSIL-catalyzed reaction of rhodanine with ketones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Rhodanine–aldehyde (RA) Knoevenagel reaction. ResearchGate. Available at: [Link]

  • Obydennov, K. L., et al. (2014). Synthesis of 4-oxothiazolidine-2,5-diylidenes containing thioamide group based on dithiomalonamides. Russian Chemical Bulletin, 63(6), 1330-1336. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. Available at: [Link]

  • Yang, D., et al. (2005). A convenient synthesis of 5-benzylidenethiazolidine-2, 4-diones under microwave irradiation without solvent. Journal of Chemical Research, 2005(5), 329-330. Available at: [Link]

  • Bhat, A. R., et al. (2015). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science, 6(1), 199-204. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 453-457. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. Available at: [Link]

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-341. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Assessing the Biological Activity of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rhodanine Scaffold - A Privileged Structure in Modern Drug Discovery

Rhodanine, or 2-thioxothiazolidin-4-one, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] This five-membered heterocyclic core is not merely a synthetic curiosity; it is a versatile framework that has given rise to a plethora of compounds with a wide spectrum of pharmacological activities.[4][5][6] From the clinically used aldose reductase inhibitor, epalrestat, for treating diabetic complications, to numerous investigational agents, the rhodanine nucleus is a recurring motif in the quest for novel therapeutics.[1][3] Its derivatives have been extensively investigated for antidiabetic, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8]

The synthetic tractability of the rhodanine ring, particularly at the C-5 and N-3 positions, allows for extensive chemical diversification, enabling chemists to fine-tune molecular properties to interact with a diverse array of biological targets.[8][9] This structural versatility, however, necessitates a rigorous and systematic approach to biological evaluation. The goal of this guide is to move beyond mere data collection and provide researchers with robust, field-proven protocols to accurately assess the biological activity of novel rhodanine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system, thereby upholding the highest standards of scientific integrity.

Section 1: Enzyme Inhibition Assays - Unmasking Molecular Modulators

Many rhodanine derivatives exert their biological effects by modulating the activity of specific enzymes.[2] Therefore, enzyme inhibition assays are often the first and most critical step in characterizing their mechanism of action. These assays quantify the ability of a compound to reduce the rate of an enzyme-catalyzed reaction, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Core Principle: Why This Assay is Foundational

Enzymes are fundamental to nearly all biological processes. By identifying a specific enzyme target, researchers can link the activity of a rhodanine derivative to a particular signaling pathway or metabolic process.[10] This is a crucial step in rational drug design. For example, the inhibition of carbonic anhydrases (CAs) by rhodanine-sulfonamide conjugates points to their potential as diuretics or anticancer agents, as these enzymes are critical for pH regulation and tumorigenicity.[10][11] The choice of a spectrophotometric assay is based on its high throughput, sensitivity, and adaptability to a 96-well plate format, making it ideal for screening compound libraries.

Experimental Workflow: General Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition & Analysis P1 Prepare Buffer & Reagents A1 Dispense Buffer to all wells P1->A1 P2 Prepare Enzyme Stock Solution A4 Add Enzyme Solution P2->A4 P3 Prepare Substrate Stock Solution A6 Initiate Reaction by adding Substrate P3->A6 P4 Prepare Rhodanine Derivative Stock (in DMSO) A2 Add Rhodanine Derivative (serial dilutions) P4->A2 A1->A2 A3 Add Controls (No Inhibitor, No Enzyme) A2->A3 A3->A4 A5 Pre-incubate (e.g., 10 min at 37°C) A4->A5 A5->A6 D1 Read Absorbance over Time (Kinetic Mode) A6->D1 D2 Calculate Reaction Velocity (V) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for a typical spectrophotometric enzyme inhibition assay.

Detailed Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This protocol is adapted from the stopped-flow method used to assess novel rhodanine-linked benzenesulfonamide derivatives as potent human carbonic anhydrase (hCA) inhibitors.[10] It measures the inhibition of the CA-catalyzed hydration of CO2.

A. Rationale for Method Selection The stopped-flow technique is highly precise for measuring rapid enzyme kinetics, which is characteristic of carbonic anhydrase. It allows for the direct observation of the initial reaction velocity immediately after mixing the enzyme and substrate.

B. Materials

  • Recombinant human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • HEPES buffer (10 mM, pH 7.4)

  • Sodium perchlorate (NaClO4)

  • Phenol Red indicator (0.2 mM)

  • CO2-saturated water (substrate)

  • Rhodanine derivative stock solution (e.g., 10 mM in DMSO)

  • Acetazolamide (AAZ) as a positive control inhibitor[11]

  • Stopped-flow spectrophotometer

C. Step-by-Step Procedure

  • Reagent Preparation: Prepare the assay buffer consisting of 10 mM HEPES (pH 7.4) containing 10 mM NaClO4. The NaClO4 is included to maintain constant ionic strength.[10] Prepare a working solution of Phenol Red indicator at 0.2 mM in the assay buffer.

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoenzyme in the assay buffer. Prepare serial dilutions of the rhodanine derivative and the positive control (AAZ) in the assay buffer.

  • Assay Setup: The stopped-flow instrument has two syringes. Syringe A is loaded with the enzyme solution mixed with the desired concentration of the rhodanine derivative (or control) and the Phenol Red indicator. Syringe B is loaded with the CO2-saturated water.

  • Measurement: The instrument rapidly mixes the contents of both syringes, initiating the CO2 hydration reaction. The reaction causes a pH change, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.[10]

  • Data Acquisition: The instrument records the absorbance change over time for the first few seconds of the reaction. This is repeated for each concentration of the inhibitor. A control reaction without any inhibitor is also performed to determine the uninhibited enzyme velocity.

  • Data Analysis:

    • The initial velocity (V) of the reaction is determined from the slope of the initial linear portion of the absorbance curve.

    • The percentage of inhibition for each concentration of the rhodanine derivative is calculated using the formula: % Inhibition = (1 - (Vi / V0)) * 100, where Vi is the velocity in the presence of the inhibitor and V0 is the velocity of the control.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a dose-response curve. The inhibition constants (Ki) can then be calculated from the IC50 values.[10][11]

D. Self-Validation and Controls

  • Negative Control: A reaction mixture containing all components except the enzyme, to ensure no significant non-enzymatic CO2 hydration occurs.

  • Solvent Control: A reaction containing the highest concentration of DMSO used for the test compounds to ensure the solvent itself does not inhibit the enzyme.

  • Positive Control: A known CA inhibitor like Acetazolamide (AAZ) is run in parallel to validate that the assay system is responsive to inhibition.[11]

Section 2: Anticancer Activity Assessment

The evaluation of rhodanine derivatives for anticancer activity is a cornerstone of their development, with many studies reporting potent cytotoxic effects against various cancer cell lines.[12][13][14][15] The primary goal is to determine a compound's ability to kill or inhibit the proliferation of cancer cells, ideally with selectivity over normal cells.

Core Principle: Why the MTT Assay is a Standard

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][16] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This makes it an excellent, high-throughput method for assessing cytotoxicity or a compound's effect on cell proliferation.

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the steps to determine the IC50 of rhodanine derivatives against cancer cell lines such as HeLa, MCF-7, or A549.[12][14][17]

A. Rationale for Experimental Choices

  • Cell Seeding Density: Seeding an appropriate number of cells (e.g., 1x10^4 cells/well) ensures they are in the logarithmic growth phase during the experiment, providing a robust signal and sensitivity to cytotoxic agents.[18]

  • Incubation Time: A 24, 48, or 72-hour incubation period allows for the assessment of both acute toxicity and effects on cell proliferation over time.[18]

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved in a solvent like DMSO before the absorbance can be read.

B. Materials

  • Human cancer cell line(s) (e.g., HeLa, A375, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • Rhodanine derivative stock solutions (in sterile DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

C. Step-by-Step Procedure

  • Cell Seeding: Harvest and count cells. Seed 1x10^4 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the rhodanine derivatives in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include "cells only" (untreated) and "solvent control" (cells + medium with DMSO) wells. Incubate for the desired period (e.g., 48 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_control) * 100, where Abs_control is the absorbance of the solvent control wells.

    • Plot % Viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Data Presentation: Cytotoxicity of Rhodanine Derivatives
CompoundCell LineIncubation Time (h)IC50 (µM)[14][15]
Rhodanine-AMCF-74811.7
Rhodanine-BHepG2480.76
Rhodanine-CA549486.1
Doxorubicin (Control)MCF-7487.67

Section 3: Antimicrobial Activity Assessment

Rhodanine derivatives have shown potent activity against a range of pathogens, including multidrug-resistant bacteria like MRSA (Methicillin-resistant Staphylococcus aureus).[8][19][20] The standard method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Core Principle: Why MIC Determination is Essential

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] It is a quantitative measure of a compound's potency and is the gold-standard in vitro test for antibacterial efficacy. The broth microdilution method is favored for its efficiency, conservation of compound, and ability to test multiple strains and compounds simultaneously.

Experimental Workflow: Broth Microdilution for MIC

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_read Incubation & Reading P1 Grow Bacterial Culture to Log Phase P2 Adjust Inoculum to 0.5 McFarland Standard P1->P2 A3 Inoculate wells with Bacterial Suspension P2->A3 P3 Prepare Rhodanine Stock (in DMSO) A2 Create 2-fold Serial Dilution of Rhodanine Derivative P3->A2 P4 Prepare Growth Medium (e.g., TSB) A1 Add Growth Medium to wells P4->A1 A1->A2 A2->A3 D1 Incubate Plate (e.g., 18-24h at 37°C) A3->D1 A4 Include Sterility and Growth Controls A4->D1 D2 Visually Inspect for Turbidity D1->D2 D3 Determine MIC: Lowest concentration with no visible growth D2->D3

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is a standard method for determining the MIC of rhodanine derivatives against Gram-positive bacteria like S. aureus or Gram-negative bacteria like E. coli.[19][21][22]

A. Rationale for Experimental Choices

  • 0.5 McFarland Standard: This standardizes the initial bacterial inoculum to approximately 1.5 x 10^8 CFU/mL, ensuring reproducibility across experiments. The final concentration in the well should be ~5 x 10^5 CFU/mL.

  • Two-fold Serial Dilutions: This method allows for the efficient testing of a wide range of concentrations to pinpoint the MIC value.

  • Growth Control: This well (bacteria + medium, no compound) is crucial to confirm that the bacteria are viable and the medium supports growth. If this well is clear, the assay is invalid.

  • Sterility Control: This well (medium only, no bacteria) ensures the medium is not contaminated.

B. Materials

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Rhodanine derivative stock solutions (in sterile DMSO)

  • Positive control antibiotic (e.g., Norfloxacin, Vancomycin)[19][20]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

C. Step-by-Step Procedure

  • Inoculum Preparation: Inoculate a single bacterial colony into TSB and incubate until it reaches the log phase of growth. Dilute the culture with fresh broth to match the turbidity of a 0.5 McFarland standard. This can be verified by measuring the optical density at 600 nm. Further dilute this suspension so that the final inoculum in each well will be approximately 5 x 10^5 CFU/mL.

  • Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the rhodanine derivative solution at twice the highest desired test concentration.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the rhodanine derivative that completely inhibits visible bacterial growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Section 4: Antioxidant Activity Assessment

Some rhodanine derivatives have been investigated for their ability to scavenge free radicals, a property that is important for combating oxidative stress implicated in numerous diseases.[23]

Core Principle: Why the DPPH Assay is Widely Used

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for antioxidant activity.[18][23] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging potential of the compound.

Reaction Diagram: DPPH Radical Scavenging

G DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Rhodanine-H Rhodanine Rhodanine-H (Antioxidant) Rhodanine_Radical Rhodanine• Rhodanine->Rhodanine_Radical - H•

Sources

Application Notes and Protocols: Developing Novel Antimicrobial Agents from Thiazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidinone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with new mechanisms of action.[1][2] In this context, heterocyclic compounds have emerged as a fertile ground for the development of new drugs. Among these, the thiazolidinone core, a five-membered ring containing sulfur and nitrogen, has garnered significant attention in medicinal chemistry.[1][3][4][5] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5][6]

The antimicrobial potential of thiazolidinone derivatives stems from their structural versatility, which allows for modifications at positions 2, 3, and 5 of the ring.[5][7] These modifications enable the fine-tuning of their biological activity and pharmacokinetic properties. Structure-activity relationship (SAR) studies have revealed that the nature of substituents at these positions significantly impacts the antimicrobial and antiviral activity of these compounds.[7][8] For instance, the incorporation of substituted aromatic rings can enhance their biological efficacy.[9] This adaptability makes the thiazolidinone scaffold an ideal starting point for the rational design of novel antimicrobial agents.

One of the most promising aspects of thiazolidinone derivatives is their potential to inhibit novel bacterial targets. Some have been identified as inhibitors of the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][10][11] This mode of action is distinct from many existing classes of antibiotics, offering a potential solution to combat resistant strains. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of novel antimicrobial agents based on the thiazolidinone scaffold.

Part 1: Synthesis of Thiazolidinone Derivatives

The synthesis of a diverse library of thiazolidinone derivatives is the foundational step in the discovery of new antimicrobial agents. A common and effective method involves a multi-step synthesis, often beginning with the formation of a Schiff base followed by cyclization with a thiol-containing compound. The following protocol outlines a general procedure for the synthesis of 4-thiazolidinone derivatives.

Protocol 1: General Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-ones

This protocol is a two-step process involving the synthesis of an intermediate Schiff base, followed by cyclocondensation to form the thiazolidinone ring.[12][13]

Step 1: Synthesis of Schiff Bases (Imines)

  • Reactants:

    • Substituted aromatic amine (1.0 eq)

    • Substituted aromatic aldehyde (1.0 eq)

    • Glacial acetic acid (catalytic amount, e.g., 10 drops)

    • Ethanol or an appropriate solvent

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aromatic amine in a suitable solvent.

    • Add the substituted aromatic aldehyde to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for a period ranging from 2 to 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated Schiff base is collected by filtration, washed with cold ethanol or water, and dried.[14]

    • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclocondensation to form 4-Thiazolidinones

  • Reactants:

    • Schiff base from Step 1 (1.0 eq)

    • Thioglycolic acid (mercaptoacetic acid) (1.0 - 2.0 eq)

    • Anhydrous zinc chloride (catalytic amount, optional)

    • Dry benzene, toluene, or chloroform as solvent[7][15]

  • Procedure:

    • Dissolve the Schiff base in a dry solvent in a round-bottom flask.

    • Add thioglycolic acid to the solution. A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.[12]

    • Reflux the mixture for 15 to 30 hours.[15] The reaction should be monitored by TLC.

    • After completion, cool the reaction mixture.

    • The solvent can be removed under reduced pressure.

    • The residue is then treated with a sodium bicarbonate solution to remove unreacted thioglycolic acid.[13]

    • The solid product is filtered, washed with water, and dried.

    • Purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol, ethanol-DMF mixture).[16]

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of Thiazolidinone Derivatives A Substituted Aromatic Amine C Schiff Base (Imine) Formation (Reflux with catalytic acid) A->C B Substituted Aromatic Aldehyde B->C D Intermediate Schiff Base C->D Isolation F Cyclocondensation (Reflux) D->F E Thioglycolic Acid E->F G Crude Thiazolidinone Derivative F->G Work-up H Purification (Recrystallization) G->H I Pure Thiazolidinone Derivative H->I

Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.

Part 2: Antimicrobial Screening of Thiazolidinone Derivatives

Once a library of thiazolidinone derivatives has been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. A hierarchical screening approach is typically employed, starting with primary screening to identify active compounds, followed by quantitative assays to determine their potency.

Protocol 2: Primary Antimicrobial Screening using the Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[17][18][19] It provides a qualitative assessment of the ability of a compound to inhibit microbial growth.

  • Materials:

    • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus))

    • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

    • Sterile petri dishes

    • Standardized microbial inoculum (0.5 McFarland standard)

    • Sterile cork borer (6-8 mm diameter)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

    • Positive control (standard antibiotic, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

    • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

  • Procedure:

    • Prepare MHA or SDA plates.

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[18]

    • Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.

    • Allow the plates to dry for a few minutes.

    • Using a sterile cork borer, create wells of uniform diameter in the agar.

    • Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates inhibition of microbial growth.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20][21][22] This method is recommended by the Clinical and Laboratory Standards Institute (CLSI).[18][20]

  • Materials:

    • 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi

    • Standardized microbial inoculum (adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells)

    • Test compounds serially diluted in the appropriate broth

    • Positive control (standard antibiotic)

    • Growth control (broth with inoculum, no compound)

    • Sterility control (broth only)

  • Procedure:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

    • Add 100 µL of the test compound solution to the first well and perform two-fold serial dilutions across the plate.

    • The last well serves as the growth control and does not contain any test compound.

    • Inoculate each well (except the sterility control) with 5 µL of the standardized microbial suspension.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30-35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[20][22]

Visualization of the Antimicrobial Screening Cascade

G cluster_screening Antimicrobial Screening Cascade A Synthesized Thiazolidinone Library B Primary Screening (Agar Well Diffusion) A->B C Inactive Compounds (Discard) B->C No Zone of Inhibition D Active Compounds ('Hits') B->D Zone of Inhibition E Secondary Screening (MIC Determination by Broth Microdilution) D->E F Potent Compounds ('Leads') E->F Low MIC Values G Further Studies (MBC, Time-Kill, MOA) F->G

Caption: Hierarchical workflow for antimicrobial screening of thiazolidinone derivatives.

Data Presentation: Structure-Activity Relationship (SAR)

The results from the MIC testing of a library of thiazolidinone derivatives can be summarized in a table to facilitate the analysis of the structure-activity relationship (SAR). This analysis helps in identifying the chemical moieties that are crucial for antimicrobial activity and guides the design of more potent analogs.[8][23][24]

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
TZD-01 4-ChlorophenylH1664>128
TZD-02 4-NitrophenylH83264
TZD-03 4-MethoxyphenylH32128>128
TZD-04 4-ChlorophenylBenzylidene41632
TZD-05 4-NitrophenylBenzylidene2816

Note: This is an example table. Actual data will vary based on the synthesized compounds and test results.

From the example data, it can be inferred that electron-withdrawing groups (e.g., -NO2) at the R1 position and the presence of a benzylidene group at the R2 position enhance the antimicrobial activity.

Part 3: Elucidating the Mechanism of Action (MOA)

Identifying the molecular target and mechanism of action (MOA) is a critical step in the development of a novel antimicrobial agent.[2][25] For thiazolidinone derivatives, several potential mechanisms have been proposed, with the inhibition of bacterial cell wall synthesis being a prominent one.

Hypothetical Mechanism of Action: Inhibition of MurB

Several studies suggest that 4-thiazolidinones can act as inhibitors of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[10][11][26] The thiazolidinone ring is thought to mimic the diphosphate moiety of the natural substrate of MurB.[10][11]

Visualization of a Hypothetical Signaling Pathway

G cluster_moa Hypothetical MOA: Inhibition of Peptidoglycan Synthesis A UDP-N-acetylglucosamine C UDP-N-acetylenolpyruvylglucosamine A->C catalyzed by B MurA C->B F UDP-N-acetylmuramic acid C->F catalyzed by D MurB (Target Enzyme) E Thiazolidinone Derivative (Inhibitor) E->D Inhibits F->D G Peptidoglycan Synthesis F->G H Bacterial Cell Wall G->H I Cell Lysis H->I Disruption leads to

Caption: Hypothetical mechanism of action of thiazolidinone derivatives via MurB inhibition.

Protocol 4: Preliminary MOA Study - Macromolecular Synthesis Inhibition Assay

This assay helps to identify which major cellular pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the test compound.[2] It involves measuring the incorporation of radiolabeled precursors into their respective macromolecules in the presence and absence of the inhibitor.

  • Materials:

    • Bacterial culture in the logarithmic growth phase

    • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and N-acetyl-[³H]glucosamine (for peptidoglycan)

    • Test compound at a concentration that inhibits growth (e.g., 2x or 4x MIC)

    • Control antibiotics with known MOAs (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis)

    • Trichloroacetic acid (TCA)

    • Scintillation counter and vials

  • Procedure:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Aliquot the culture into separate tubes.

    • Add the test compound or a control antibiotic to the respective tubes. One tube should be a no-drug control.

    • Immediately add the specific radiolabeled precursor to each tube.

    • Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 10, 20, and 30 minutes), withdraw aliquots from each tube.

    • Precipitate the macromolecules by adding cold TCA.

    • Collect the precipitate on a filter paper and wash with TCA and ethanol.

    • Measure the radioactivity of the precipitate using a scintillation counter.

    • Plot the incorporated radioactivity over time for each condition. A significant reduction in the incorporation of a specific precursor in the presence of the test compound indicates the inhibition of the corresponding pathway.

Conclusion

The thiazolidinone scaffold represents a highly promising starting point for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The synthetic versatility of this scaffold allows for the creation of large and diverse chemical libraries. Systematic screening of these libraries using the protocols outlined in this guide can lead to the identification of potent lead compounds. Subsequent investigation into their mechanism of action will be crucial for their further development as effective therapeutic agents. The integrated approach of synthesis, screening, and mechanistic studies described herein provides a robust framework for researchers in the field of antimicrobial drug discovery.

References

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. (2014). MedChemComm. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. (n.d.). Oriental Journal of Chemistry. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. (2011). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of Thiazolidinone Derivatives. (2011). Ingenta Connect. Retrieved January 15, 2026, from [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2011). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). PMC. Retrieved January 15, 2026, from [Link]

  • 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. (2000). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

  • 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. (2000). PubMed. Retrieved January 15, 2026, from [Link]

  • Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. (2017). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved January 15, 2026, from [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC. Retrieved January 15, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). NIH. Retrieved January 15, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. Retrieved January 15, 2026, from [Link]

  • In Vitro Antimicrobial Activity Assay. (n.d.). Bio-protocol. Retrieved January 15, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 15, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 15, 2026, from [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). NIH. Retrieved January 15, 2026, from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). FAO. Retrieved January 15, 2026, from [Link]

  • Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved January 15, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Novel Antimicrobial Agents and Strategies. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher. Retrieved January 15, 2026, from [Link]

  • Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1. (2017). PubMed. Retrieved January 15, 2026, from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). PMC. Retrieved January 15, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved January 15, 2026, from [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2023). NIH. Retrieved January 15, 2026, from [Link]

  • 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 15, 2026, from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Synthesis of Thiazolidine-4-One For Their Anthelmintic Activity. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

  • Structure-guided discovery of thiazolidine-2,4-dione derivatives as a novel class of Leishmania major pteridine reductase 1 inhibitors. (2016). PubMed. Retrieved January 15, 2026, from [Link]

  • An Insight into 4-Thiazolidinones. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for Rhodanine-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Rhodanine Scaffold

The rhodanine core, a five-membered heterocyclic moiety, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility stems from the multiple reactive sites on the rhodanine ring, particularly at the C5 and N3 positions, which allow for extensive chemical modifications. This structural adaptability has given rise to a vast library of derivatives with a broad spectrum of biological activities. The clinical success of Epalrestat, a rhodanine-containing drug used for treating diabetic neuropathy, has further fueled interest in this scaffold.[1][2][3] Rhodanine-based compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, antidiabetic, and neuroprotective agents.[1][2][4]

These application notes provide a comprehensive guide for researchers in drug discovery on the synthesis, biological evaluation, and mechanistic analysis of rhodanine-based compounds. The protocols and insights provided herein are designed to be both practical and scientifically rigorous, enabling researchers to effectively explore the therapeutic potential of this versatile chemical class.

PART 1: Synthesis of Rhodanine Derivatives

The most common and versatile method for synthesizing a diverse library of rhodanine derivatives is the Knoevenagel condensation.[5] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, in this case, the rhodanine core. The C5 position of the rhodanine ring is particularly reactive, making it an ideal site for introducing various substituents.

Workflow for Synthesis of 5-Arylidene-Rhodanine Derivatives

Synthesis Workflow Start Reactants: Rhodanine & Aromatic Aldehyde Reaction Knoevenagel Condensation (Base Catalyst, Solvent) Start->Reaction Mix Workup Reaction Work-up: Precipitation/Filtration Reaction->Workup Cool & Precipitate Purification Purification: Recrystallization Workup->Purification Isolate Crude Product Characterization Characterization: NMR, MS, Elemental Analysis Purification->Characterization Purified Product Final Pure 5-Arylidene-Rhodanine Derivative Characterization->Final Verified Structure

Caption: General workflow for the synthesis of 5-arylidene-rhodanine derivatives.

Protocol 1: General Synthesis of 5-Arylidene-Rhodanine Derivatives via Knoevenagel Condensation

This protocol is a generalized procedure based on common methodologies found in the literature.[6][7][8]

Rationale: The use of a weak base, such as piperidine or triethylamine, is crucial to deprotonate the active methylene group at the C5 position of rhodanine, facilitating the nucleophilic attack on the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, leading to the formation of the stable α,β-unsaturated product. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.

Materials:

  • Rhodanine

  • Substituted aromatic aldehyde

  • Absolute ethanol

  • Piperidine or Triethylamine (catalyst)

  • Glacial acetic acid (optional, for catalysis in some protocols)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve rhodanine (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1-0.2 equivalents).

  • Reflux the reaction mixture with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and catalyst.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or acetic acid.

  • Dry the purified product under vacuum.

  • Characterize the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The successful synthesis is validated by the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal in the ¹H NMR spectrum, typically in the range of 7-8 ppm. The characteristic thiocarbonyl and carbonyl signals in the ¹³C NMR spectrum further confirm the rhodanine core's integrity.

PART 2: In Vitro Biological Evaluation

Once a library of rhodanine derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols outline standard assays for assessing anticancer and antibacterial properties.

Screening Cascade for Rhodanine Derivatives

Screening Cascade Start Synthesized Rhodanine Library PrimaryScreen Primary Screening: Cytotoxicity Assay (e.g., MTT) Start->PrimaryScreen ActiveHits Active Hits (IC50 < Threshold) PrimaryScreen->ActiveHits SecondaryScreen Secondary Screening: Target-Specific Assays (e.g., Kinase Inhibition, Antibacterial MIC) ActiveHits->SecondaryScreen LeadCandidates Lead Candidates SecondaryScreen->LeadCandidates Mechanism Mechanism of Action Studies: Apoptosis Assays, Western Blot LeadCandidates->Mechanism SAR Structure-Activity Relationship (SAR) Analysis LeadCandidates->SAR

Caption: A typical screening cascade for identifying lead rhodanine compounds.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of the cytotoxic effects of the rhodanine compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K562)[10][11][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Prepare serial dilutions of the rhodanine compounds in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validation: The reliability of the assay is confirmed by the dose-dependent decrease in cell viability observed with increasing concentrations of the active compounds. The positive control should show significant cytotoxicity, while the vehicle control should have minimal effect on cell viability.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14][15][16][17]

Rationale: This method allows for the quantitative determination of the lowest concentration of a rhodanine derivative that inhibits the visible growth of a bacterium. This is a crucial parameter for assessing the antibacterial potency of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[15]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Positive control antibiotic (e.g., amoxicillin, gentamicin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the rhodanine compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validation: The growth control should show clear turbidity, indicating bacterial growth, while the sterility control should remain clear. The positive control antibiotic should show an MIC value within the expected range for the tested bacterial strain.

PART 3: Mechanism of Action Studies

Identifying the molecular target and the mechanism by which a compound exerts its biological effect is a critical step in drug discovery. The following protocols provide methods to investigate common mechanisms of action for anticancer rhodanine derivatives.

Protocol 4: Assessment of Apoptosis Induction by Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.[1][4][18]

Rationale: An increase in caspase-3/7 activity is a hallmark of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7, releasing a substrate for luciferase and generating a luminescent signal proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Cells treated with rhodanine compounds

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the rhodanine compounds as described in the MTT assay protocol.

  • After the treatment period, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • An increase in luminescence compared to the untreated control indicates the induction of apoptosis.

Self-Validation: A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control to validate the assay's performance.

Protocol 5: Analysis of Bcl-2 Family Protein Expression by Western Blotting

The Bcl-2 family of proteins are key regulators of apoptosis.[19][20][21][22][23] Western blotting can be used to assess changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

Rationale: Many anticancer agents induce apoptosis by altering the balance between pro- and anti-apoptotic Bcl-2 family proteins. A decrease in anti-apoptotic proteins and/or an increase in pro-apoptotic proteins can trigger the mitochondrial pathway of apoptosis.

Materials:

  • Cells treated with rhodanine compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the rhodanine compounds for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the changes in protein expression levels.

Self-Validation: The loading control protein should show consistent expression levels across all samples, confirming equal protein loading.

Targeting Signaling Pathways: Rhodanine Derivatives as Kinase Inhibitors

Rhodanine-based compounds have been shown to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10][11][12] The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase that, when overactivated, can drive tumor growth.[3][24][25][26][27]

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Rhodanine Rhodanine Derivative Rhodanine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (CAS 6322-60-7).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important rhodanine scaffold. Here, we provide in-depth, field-proven insights into its synthesis, addressing common challenges through detailed troubleshooting guides and frequently asked questions.

Synthesis Overview & Mechanism

The synthesis of this compound is most commonly achieved via a one-pot, three-component reaction. This efficient approach involves the reaction of 4-aminobenzoic acid, carbon disulfide, and chloroacetic acid in the presence of a base.[3][4]

The reaction proceeds through two key stages:

  • Formation of a Dithiocarbamate Intermediate: The primary amine (4-aminobenzoic acid) performs a nucleophilic attack on the carbon of carbon disulfide, forming a dithiocarbamic acid salt in the presence of a base.

  • Cyclization: The sulfur of the dithiocarbamate then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. This is followed by an intramolecular cyclization and dehydration to form the final 2-thioxo-thiazolidin-4-one (rhodanine) ring.

This multi-component strategy is valued for its atom economy and straightforward procedure.[5] However, success is contingent on careful control of reaction parameters to avoid side reactions and ensure high purity.

Reaction_Mechanism General Reaction Mechanism R1 4-Aminobenzoic Acid INT1 Dithiocarbamate Salt Intermediate R1->INT1 + CS₂ + Base (e.g., KOH) R2 Carbon Disulfide (CS₂) R2->INT1 R3 Chloroacetic Acid INT2 S-Alkylated Intermediate R3->INT2 INT1->INT2 + Chloroacetic Acid PROD This compound INT2->PROD Intramolecular Cyclization (Dehydration)

Caption: General reaction mechanism for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for this synthesis? A: The choice of base and solvent is critical. An aqueous basic medium, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a water/ethanol mixture, is highly effective.[4] The base serves two purposes: it deprotonates the carboxylic acid group of 4-aminobenzoic acid to improve solubility and catalyzes the formation of the dithiocarbamate salt. Ethanol is a common co-solvent to ensure all reactants remain in solution.

Q2: What are the primary safety concerns with this reaction? A: The main hazard is carbon disulfide (CS₂) . It is highly volatile, extremely flammable (autoignition temperature <100°C), and toxic upon inhalation or skin contact.[6] All manipulations involving CS₂ must be performed in a well-ventilated chemical fume hood, away from any potential ignition sources. Chloroacetic acid is also corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: Can other haloacetic acids be used instead of chloroacetic acid? A: Yes, bromoacetic acid can be used and is sometimes more reactive. However, chloroacetic acid is generally preferred due to its lower cost and sufficient reactivity for this cyclization. The fundamental mechanism remains the same.

Q4: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid to ensure the carboxylic acid spots correctly). Spot the reaction mixture against the 4-aminobenzoic acid starting material. The product is significantly less polar than the starting amino acid. The reaction is complete when the starting material spot has been consumed.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution(s) & Scientific Rationale
YLD-01 Low to No Product Yield 1. Poor Reagent Quality: Moisture in reactants or degradation of CS₂. 2. Inefficient Dithiocarbamate Formation: Incorrect pH or insufficient reaction time for the initial step. 3. Reaction Stalling during Cyclization: Insufficient temperature or deactivation of the nucleophile.1. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure 4-aminobenzoic acid is dry. 2. Optimize Base and Initial Reaction: Ensure at least two equivalents of base are used—one for the carboxylic acid and one for the dithiocarbamic acid formation. Allow the amine and CS₂ to stir in the basic solution for several hours at room temperature before adding chloroacetic acid to ensure the intermediate forms completely.[4] 3. Control Temperature: After adding chloroacetic acid, gently heating the reaction mixture (e.g., to 40-60°C) can drive the cyclization to completion. Monitor via TLC to avoid decomposition from excessive heat.[7]
PUR-01 Final Product is an Oily Substance or Fails to Solidify 1. Presence of Impurities: Contamination with unreacted starting materials or side products is preventing crystallization. 2. Incomplete Reaction: Significant amounts of starting material or intermediates remain.1. Purification via pH Modulation: The product is a carboxylic acid. Dissolve the crude material in a dilute base (e.g., 1M NaHCO₃), wash with a non-polar organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer with 1M HCl to precipitate the pure product. Filter and wash the solid with cold water. 2. Drive Reaction to Completion: Re-run the reaction and monitor carefully by TLC until the starting material is fully consumed before proceeding to work-up.
PUR-02 Product is Contaminated with a Sulfur-Smelling Impurity Decomposition of Dithiocarbamate: The dithiocarbamate intermediate can be unstable, especially under acidic conditions or prolonged heating, leading to the release of sulfur-containing byproducts.Maintain Basic Conditions and Temperature Control: Ensure the reaction medium remains basic until the cyclization is complete. Avoid overheating. During work-up, perform the initial isolation and purification steps promptly.
CHR-01 ¹H NMR Spectrum is Complex or Shows Broad Peaks 1. Presence of Tautomers: The rhodanine ring can exhibit keto-enol tautomerism. 2. Residual Solvent: Trapped solvent (e.g., DMSO, water) from purification. 3. Poor Solubility in NMR Solvent: The compound may have limited solubility, leading to broad signals.1. Use DMSO-d₆: This solvent is often best for this class of compounds. The carboxylic acid proton should be visible as a broad singlet. The methylene protons of the rhodanine ring typically appear as a singlet around 4.0-4.5 ppm. 2. Dry Thoroughly: Dry the purified product under high vacuum for several hours to remove residual solvents. 3. Gentle Heating: Gently warming the NMR tube can improve solubility and sharpen the peaks.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_yield Low Yield Path cluster_impure Impurity Path Start Experiment Complete CheckYield Check Yield & Purity (TLC/NMR) Start->CheckYield GoodResult High Yield & Purity CheckYield->GoodResult OK LowYield Low Yield CheckYield->LowYield Issue Impure Impure Product CheckYield->Impure Issue LY_Check1 Re-check Reagent Purity & Stoichiometry LowYield->LY_Check1 IP_Check1 Was Reaction Complete by TLC? Impure->IP_Check1 LY_Check2 Optimize Base & Dithiocarbamate Formation Time LY_Check1->LY_Check2 LY_Check3 Increase Cyclization Temp/Time (Monitor!) LY_Check2->LY_Check3 IP_No No IP_Check1->IP_No No IP_Yes Yes IP_Check1->IP_Yes Yes IP_Action1 Extend Reaction Time IP_No->IP_Action1 IP_Action2 Perform Acid-Base Purification IP_Yes->IP_Action2 IP_Action3 Consider Recrystallization IP_Action2->IP_Action3

Caption: A logical workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions.

Reagents & Materials:

  • 4-Aminobenzoic acid (1.37 g, 10.0 mmol)

  • Potassium hydroxide (KOH) (1.23 g, 22.0 mmol)

  • Ethanol (30 mL)

  • Water (15 mL)

  • Carbon disulfide (CS₂) (0.66 mL, 11.0 mmol)

  • Chloroacetic acid (1.04 g, 11.0 mmol)

  • Hydrochloric acid (1M)

  • Deionized water

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 4-aminobenzoic acid to the basic solution and stir until a clear solution is obtained.

  • Dithiocarbamate Formation: Cool the flask in an ice bath. In a chemical fume hood , add carbon disulfide dropwise over 10 minutes. A color change to yellow/orange should be observed.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Cyclization Step: In a separate beaker, dissolve chloroacetic acid in 10 mL of water and neutralize it carefully with a small amount of solid KOH or a saturated aqueous solution until the pH is ~7.

  • Add the neutralized chloroacetic acid solution dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC until the 4-aminobenzoic acid spot disappears.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

  • Slowly acidify the solution with 1M HCl while stirring. A yellow precipitate of the product will form. Continue adding acid until the pH is ~2-3.

  • Purification: Stir the suspension in the cold for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove inorganic salts.

  • Drying: Dry the bright yellow solid in a vacuum oven at 50-60°C to a constant weight.

Expected Yield: 70-85%. Expected Appearance: Bright yellow powder.

References

  • Belwal, C. K., & Joshi, K. A. (2015). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid. ResearchGate. Available at: [Link]

  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances. Available at: [Link]

  • Maddila, S., et al. (2013). One-Pot Three-Component Route for the Synthesis of Rhodanine Derivatives in Water. Letters in Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • BioMed Central. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. BMC Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of rhodanines via MCR of CS2, primary amine, and dialkyl acetylenedicarboxylates. Available at: [Link]

  • MDPI. (2021). Straightforward Regio- and Diastereoselective Synthesis, Molecular Structure, Intermolecular Interactions and Mechanistic Study of Spirooxindole-Engrafted Rhodanine Analogs. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. Available at: [Link]

  • Diva-portal.org. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Available at: [Link]

  • PubMed. (2016). Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo- 2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides as Antitubulin Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Available at: [Link]

  • PubMed. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2009). US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same.
  • ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. Available at: [Link]

  • PubMed. (2003). Studies on the synthesis of 5-(p-aminobenzylidene)-rhodanine and its properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ACS Publications. (2017). A General Synthetic Method for Si-Fluoresceins and Si-Rhodamines. ACS Central Science. Available at: [Link]

  • MDPI. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The application of the Knoevenagel reaction in the medicinal chemistry of thiazolidin-4-ones. Available at: [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 6322-60-7). Available at: [Link]

Sources

Thiazolidinone Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazolidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of thiazolidinone derivatives. Our goal is to empower you with the scientific understanding and practical solutions needed to optimize your reaction conditions and achieve high-yield, high-purity products.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the foundational aspects of thiazolidinone synthesis.

Q1: What is the most common and versatile method for synthesizing 4-thiazolidinones?

The most widely employed method is the one-pot, three-component condensation reaction of an amine, an aldehyde or ketone, and a mercaptoacetic acid (thioglycolic acid).[1] This approach is favored for its operational simplicity and the ability to generate diverse structures by varying the starting materials. The reaction typically proceeds through the in-situ formation of a Schiff base (imine) from the amine and carbonyl compound, followed by nucleophilic attack of the sulfur from mercaptoacetic acid and subsequent intramolecular cyclization.[2]

Q2: How do I choose the appropriate solvent for my thiazolidinone synthesis?

Solvent selection is critical and can significantly impact reaction time and yield. The choice often depends on the specific reactants and reaction conditions.

  • Protic Solvents: Ethanol is a common and effective solvent, often leading to good yields.

  • Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can also be used.[2][3]

  • Aromatic Solvents: Toluene and benzene are frequently used, especially with a Dean-Stark apparatus to remove water and drive the reaction to completion.[1][4][5]

  • Solvent-Free Conditions: In an effort to develop more environmentally friendly protocols, solvent-free reactions, sometimes with catalytic amounts of substances like ammonium persulfate, have proven effective, often leading to high yields.[2]

Q3: Is a catalyst always necessary for thiazolidinone synthesis?

While the reaction can proceed without a catalyst, the use of one is highly recommended to improve reaction rates and yields. A variety of catalysts can be employed:

  • Lewis Acids: Catalysts like BF₃·OEt₂ can activate the carbonyl group, facilitating the initial imine formation.[2]

  • Brønsted Acids: p-Toluenesulfonic acid (PTSA) is another common choice.[2]

  • Heterogeneous Catalysts: Nano-catalysts such as nano-CdZr₄(PO₄)₆ have been shown to be efficient and recyclable.[2]

  • Green Catalysts: Ionic liquids and polyethylene glycol (PEG) have been explored as more environmentally benign options.[6]

Q4: What are the key reaction parameters to monitor and optimize?

Beyond solvent and catalyst, several other parameters are crucial for successful synthesis:

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates. Microwave-assisted synthesis often utilizes elevated temperatures for very short reaction times.[2][1]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products. Reaction times can vary from minutes (microwave) to several hours.[1][7]

  • Stoichiometry: While an equimolar ratio of reactants is common, an excess of one reagent, such as thioglycolic acid, may be used to drive the reaction forward.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Impurities in reactants or solvents can inhibit the reaction. 3. Suboptimal Catalyst: The chosen catalyst may not be effective for the specific substrates. 4. Hydrolysis of Imine Intermediate: Presence of excess water can reverse the formation of the Schiff base.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor progress by TLC. Consider switching to microwave irradiation to enhance reaction rates.[1][8] 2. Purify Reactants: Ensure the purity of amines, aldehydes, and thioglycolic acid. Use anhydrous solvents, especially if water-sensitive catalysts are employed.[9] 3. Screen Catalysts: Experiment with different Lewis or Brønsted acid catalysts. For challenging substrates, consider more active catalytic systems. 4. Water Removal: If using conventional heating in solvents like toluene, use a Dean-Stark apparatus to remove water as it forms.[4]
Formation of Multiple Byproducts 1. Side Reactions of Starting Materials: Self-condensation of the aldehyde or other side reactions can compete with the main pathway. 2. Isomer Formation: Under certain conditions, isomeric byproducts can form.[9] 3. Degradation of Product: Prolonged heating or harsh acidic/basic conditions can lead to the decomposition of the desired thiazolidinone.1. Control Stoichiometry and Addition Rate: Add the most reactive component dropwise to the reaction mixture to maintain a low concentration and minimize side reactions. 2. Adjust pH: The pH of the reaction medium can influence the product distribution. Neutral or slightly basic conditions may be preferable in some cases to avoid certain byproducts.[9] 3. Monitor Reaction Closely: Use TLC to track the formation of the product and stop the reaction as soon as the starting materials are consumed to prevent degradation.
Difficult Purification / Oily Product 1. Presence of Unreacted Starting Materials: High boiling point starting materials like DMF or certain anilines can be difficult to remove. 2. Formation of Low-Melting Point Byproducts: The presence of impurities can prevent the product from crystallizing. 3. Residual Solvent: Trapped solvent in the product can result in an oily consistency.1. Optimize Work-up Procedure: Perform an aqueous work-up to remove water-soluble impurities. Use appropriate extraction solvents. 2. Purification by Column Chromatography: If direct crystallization fails, column chromatography on silica gel is an effective method for purification.[10] A gradient elution system can help separate closely related compounds. 3. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to induce crystallization and remove impurities.[11] 4. High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature to remove residual solvents.

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 4-Thiazolidinones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 mmol) and the aldehyde/ketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of toluene).

  • Imine Formation: Stir the mixture at room temperature for 15-30 minutes. The formation of the Schiff base can be monitored by TLC.

  • Cyclization: Add mercaptoacetic acid (1.1 mmol) to the reaction mixture. If a catalyst is used (e.g., 0.1 mmol of PTSA), add it at this stage.

  • Heating: Heat the reaction mixture to reflux (or the desired temperature) and monitor its progress by TLC. For toluene, a Dean-Stark trap can be used to collect water.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10][11]

Protocol 2: Microwave-Assisted Synthesis of 4-Thiazolidinones

Microwave irradiation can significantly reduce reaction times and improve yields.[1][8]

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the amine (1.0 mmol), aldehyde (1.0 mmol), and mercaptoacetic acid (1.1 mmol). A catalyst can be added if required. A minimal amount of a high-boiling point solvent like DMF or in some cases, a solvent-free approach can be used.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a short period (e.g., 5-15 minutes).

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature.

  • Isolation and Purification: The product can be isolated by precipitation upon adding water or by extraction. Further purification can be achieved by recrystallization or chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations and logical workflows in thiazolidinone synthesis.

Reaction Mechanism

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Thiol Addition cluster_2 Step 3: Cyclization Amine Amine (R1-NH2) Imine Schiff Base (Imine) Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Intermediate Thiol Adduct Imine->Intermediate + Thioglycolic Acid Thioglycolic Thioglycolic Acid Thioglycolic->Intermediate Thiazolidinone 4-Thiazolidinone Intermediate->Thiazolidinone Intramolecular Cyclization, -H2O

Caption: General reaction mechanism for 4-thiazolidinone synthesis.

Troubleshooting Workflow

G Start Low Yield Issue CheckPurity Check Starting Material Purity? Start->CheckPurity Pure Purity OK CheckPurity->Pure Purify Purify Reactants & Solvents Pure->Purify No OptimizeCond Optimize Reaction Conditions? Pure->OptimizeCond Yes Purify->CheckPurity TempTime Adjust Temperature/Time OptimizeCond->TempTime Yes Monitor Monitor by TLC TempTime->Monitor Adjust Reassess Reassess Reaction Strategy TempTime->Reassess No ChangeSolvent Change Solvent/Catalyst ChangeSolvent->Monitor Monitor->ChangeSolvent No Improvement Success Yield Improved Monitor->Success Improvement

Caption: A logical workflow for troubleshooting low yields.

References

  • Kaur, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(21), 5019. Available at: [Link]

  • Chavan, R. D., & Gunjal, S. D. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Journal of Drug Delivery and Therapeutics, 13(5), 134-142. Available at: [Link]

  • Abdel-rahman, A. A. H. (2014). Short Review on Synthesis of Thiazolidinone and β-Lactam. World Journal of Organic Chemistry, 2(2), 30-38. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal chemistry, 6(4), 280-291. Available at: [Link]

  • Constantin, S., et al. (2016). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia, 64(3), 438-445. Available at: [Link]

  • Rawal, R. K., et al. (2017). Synthetic and medicinal perspective of thiazolidinones: A review. Bioorganic & Medicinal Chemistry, 25(24), 6439-6457. Available at: [Link]

  • El-gemeie, A. et al. (2018). The suggested mechanism for the synthesis of thiazolidinone derivative 6. ResearchGate. Available at: [Link]

  • Gunnam, A. B., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molbank, 2022(3), M1434. Available at: [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 533-545. Available at: [Link]

  • O'Dowd, C. R., et al. (2019). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 8(8), 1033-1047. Available at: [Link]

  • Saladi, P. A. V. L., et al. (2025). A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones: Review Article. Journal of Pharma Insights and Research, 3(5), 190-196. Available at: [Link]

  • da Silva, G. M., et al. (2015). Optimization of reaction medium for the synthesis of thiazolidinone 5k under ultrasonic irradiation. ResearchGate. Available at: [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available at: [Link]

  • Kumar, R., et al. (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances, 14(13), 9035-9045. Available at: [Link]

  • Kumar, A., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2679-2697. Available at: [Link]

  • Drăgan, M., et al. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Chemistry Central Journal, 10, 8. Available at: [Link]

  • Mudgal, S., et al. (2011). Synthesis and antimicrobial evaluation of 4-thiazolidinone derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(1), 281-288. Available at: [Link]

  • Brickner, S. J., et al. (2003). Synthesis and antimicrobial activity of novel thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 13(19), 3291-3294. Available at: [Link]

  • Kumar, V., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Medicinal Chemistry, 13(15), 1365-1386. Available at: [Link]

  • Gherghereh, R., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank, 2021(4), M1284. Available at: [Link]

  • Georgiou, N., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 25(11), 5707. Available at: [Link]

  • Lesyk, R. B., & Zimenkovsky, B. S. (2016). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Organic and Pharmaceutical Chemistry, 14(3(55)), 4-21. Available at: [Link]

  • Bekircan, O., et al. (2016). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Molecules, 21(1), 89. Available at: [Link]

Sources

Technical Support Center: Purification of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (CAS 6322-60-7). This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this rhodanine-based compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the common challenges associated with purifying this molecule.

Compound Profile & Key Properties

Understanding the fundamental properties of your compound is the first step toward a successful purification strategy. This compound is a member of the rhodanine family, which are known as privileged scaffolds in medicinal chemistry but can present unique purification challenges.[1][2]

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₃S₂[3][4]
Molecular Weight 253.30 g/mol [3][4]
CAS Number 6322-60-7[3][5]
Appearance Typically a yellow or light brown solid[6]
Key Functional Groups Carboxylic acid, Thiazolidinone (rhodanine core)[3]
Predicted logP 1.75[4]
Solubility Generally poor in common non-polar organic solvents; sparingly soluble in polar solvents like methanol and ethanol. Soluble in aqueous base.[7][8]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is the most straightforward purification method to try first?

For crude material with relatively minor impurities, recrystallization is the most efficient and scalable first-line approach.[9] Given the carboxylic acid moiety, a simple acid-base extraction is also highly effective for removing neutral or basic impurities. The choice between them depends on the nature of the impurities identified in your crude reaction mixture.

Q2: I need to select a solvent for recrystallization. Where do I start?

The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10]

  • Primary Recommendation: Ethanol or an ethanol/water mixture. Many similar thiazolidinone derivatives are successfully recrystallized from ethanol.[11]

  • Secondary Options: Methanol, isopropanol, or acetic acid. A co-solvent system like ethanol/THF has been noted for sparingly soluble rhodanine derivatives.[7]

  • Solvents to Avoid (Initially): Non-polar solvents like hexanes or toluene are unlikely to be effective, as the compound has significant polarity. Chlorinated solvents may work but are less desirable due to safety and environmental concerns.

Q3: Is column chromatography a viable option for this compound?

Yes, but with significant caveats. While silica gel chromatography can be used, some rhodanine-based compounds are prone to decomposition on silica.[7]

  • Expertise & Experience: The acidic nature of both the silica gel and the compound can lead to streaking and poor separation. The low solubility in typical eluents (e.g., hexane/ethyl acetate) can also make loading the column and achieving good resolution difficult.

  • Recommendation: Use column chromatography as a secondary option if recrystallization and acid-base extraction fail. If you must use it, consider deactivating the silica with a small percentage of acetic acid or triethylamine in your eluent (depending on what is compatible with your compound's stability) or use a different stationary phase like reversed-phase C18 silica.[12]

Q4: My compound seems insoluble in most common organic solvents. How can I purify it?

This is a common issue with rhodanine derivatives.[7] Leverage the carboxylic acid group. An acid-base extraction is often the most effective method in this scenario. Dissolving the crude material in an aqueous base (e.g., 1M NaHCO₃ or dilute NaOH), filtering off any insoluble neutral/basic impurities, and then re-precipitating your pure compound by acidifying the filtrate (e.g., with 1M HCl) can yield very pure material.

Caution: Some rhodanine rings can be unstable to strong bases, leading to cleavage.[7] Use milder bases like sodium bicarbonate where possible and avoid prolonged exposure or heating in strong bases.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: The compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than dissolving. This prevents the formation of a pure crystal lattice upon cooling.

Causality:

  • The boiling point of the chosen solvent is higher than the melting point of your compound.

  • The solution is too concentrated, leading to supersaturation at a temperature above the compound's melting point.

  • The presence of significant impurities is depressing the melting point of the mixture.

Oiling_Out_Troubleshooting start Problem: Compound 'Oils Out' action1 Add more hot solvent to achieve full dissolution start->action1 result_ok Crystals Form Successfully action1->result_ok Works result_fail Oiling Out Persists action1->result_fail Fails action2 Switch to a lower-boiling point solvent action2->result_ok action3 Re-heat the solution until clear, then cool much more slowly action3->result_ok action4 Pre-purify via acid-base extraction to remove impurities action4->result_ok result_fail->action2 result_fail->action3 result_fail->action4

Caption: Troubleshooting workflow for when a compound oils out.

Scenario 2: Purity, as checked by LC-MS or TLC, does not improve after purification.

Causality:

  • Recrystallization: The impurity has very similar solubility properties to your target compound.

  • Acid-Base Extraction: The main impurity is also an acid and follows your compound through the extraction/precipitation process.

  • Degradation: The purification conditions (e.g., heat, strong base) are causing the compound to decompose, generating new impurities.

Purity_Stagnation_Workflow start Purity Fails to Improve check_impurity Characterize Impurity (LC-MS, NMR of crude) start->check_impurity is_acidic Is impurity also acidic? check_impurity->is_acidic is_isomer Is impurity an isomer or has similar solubility? check_impurity->is_isomer is_degradation Are new impurity peaks appearing? check_impurity->is_degradation chromatography Use Column Chromatography (Normal or Reverse Phase) is_acidic->chromatography Yes recrystallize_diff Attempt Recrystallization from a different solvent system is_isomer->recrystallize_diff Yes milder_cond Use Milder Conditions (e.g., NaHCO3 instead of NaOH, lower heat) is_degradation->milder_cond Yes

Caption: Logical steps to address stagnant purity results.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Principle: This protocol leverages the difference in solubility of the compound in a hot versus a cold solvent to separate it from impurities.[9]

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small amount of ethanol, just enough to create a slurry.

  • Heat the mixture gently on a hot plate with stirring. Add more hot ethanol portion-wise until the solid just dissolves completely. This is a critical step : avoid adding a large excess of solvent, as this will reduce your final yield.[10]

  • Once dissolved, remove the flask from the heat source. If there are any insoluble impurities, perform a hot filtration at this stage.

  • Allow the solution to cool slowly to room temperature. Covering the flask lightly will slow evaporation and promote the growth of larger, purer crystals.[10]

  • Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Dry the purified crystals under vacuum.

Self-Validation:

  • Melting Point: The purified product should have a sharper and higher melting point than the crude material.

  • TLC: A single spot should be observed for the purified product.

  • Spectroscopic Analysis: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Purification by Acid-Base Extraction

Principle: This method exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic organic impurities.

Materials:

  • Crude product

  • 1M Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate or Dichloromethane

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper

Procedure:

  • Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate in a separatory funnel.

  • Add 1M NaHCO₃ solution to the funnel. Stopper and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. The target compound will deprotonate and move into the aqueous (bottom) layer as its sodium salt. The neutral/basic impurities will remain in the organic (top) layer.

  • Drain the aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery.

  • Combine all aqueous extracts.

  • While stirring, slowly add 1M HCl to the aqueous solution. Your product will begin to precipitate out as a solid. Continue adding acid until the solution is acidic (pH ~2), confirmed with pH paper.

  • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the pure solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Dry the product thoroughly under vacuum.

Trustworthiness: This protocol is self-validating because only compounds with a sufficiently acidic proton will move into the basic aqueous phase, providing a high degree of selectivity. The risk of rhodanine ring cleavage is minimized by using a mild base like sodium bicarbonate.[7]

References
  • ResearchGate. (n.d.). Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study.
  • Bourahla, K., et al. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH.
  • Synthesis of a rhodanine-based compound library targeting Bcl-XL and Mcl-1. (n.d.).
  • Evaluation of rhodanine indolinones as AANAT inhibitors. (n.d.). PMC - PubMed Central.
  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (n.d.).
  • Angene Chemical. (n.d.). This compound(CAS# 6322-60-7). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • The Identification and Purification of Pyronin and Rhodamine Dyes. (n.d.).
  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (n.d.).
  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed.
  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (n.d.).
  • Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). (n.d.).
  • Recent developments with rhodanine as a scaffold for drug discovery. (2017). PubMed.
  • Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. (2012). PubMed.
  • PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Overview of the Synthetic Pathway

The synthesis of this compound, a rhodanine derivative, is a well-established multi-step process.[1][2] The most common and direct route involves a one-pot or sequential reaction starting from 4-aminobenzoic acid. The process begins with the formation of a dithiocarbamate intermediate, followed by cyclization to form the rhodanine ring.

The key steps are:

  • Dithiocarbamate Formation : 4-aminobenzoic acid reacts with carbon disulfide (CS₂) in the presence of a base (like aqueous ammonia or a tertiary amine) to form an ammonium dithiocarbamate salt.[3][4]

  • Cyclization : This intermediate is then treated with an α-haloacetic acid, typically chloroacetic acid, and heated. An intramolecular condensation and cyclization reaction occurs to form the 4-oxo-2-thioxo-thiazolidine (rhodanine) ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products & Intermediates PABA 4-Aminobenzoic Acid DTC Dithiocarbamate Intermediate PABA:e->DTC:w + CS₂, Base CS2 Carbon Disulfide (CS₂) CAA Chloroacetic Acid Product 4-(4-oxo-2-thioxo-thiazolidin-3-yl) -benzoic acid DTC:e->Product:w + Chloroacetic Acid + Heat, Cyclization Thiourea_Formation ITC 4-Isothiocyanatobenzoate Intermediate (A) Thiourea 1,3-bis(4-carboxyphenyl)thiourea (Impurity) ITC->Thiourea Nucleophilic Attack (B attacks A) PABA 4-Aminobenzoic Acid (B) PABA->Thiourea

Caption: Formation of the common thiourea impurity.
  • Identification :

    • Solubility : This impurity is often much less soluble in common organic solvents than the desired product.

    • Mass Spectrometry (MS) : ESI-MS will show a molecular ion peak corresponding to C₁₅H₁₂N₂O₄S (M.W. 316.33), which is significantly higher than the product's molecular weight of 253.30. [5] * 1H NMR : The spectrum will be symmetrical, showing only one set of aromatic signals (two doublets) for the two identical phenyl rings.

  • Troubleshooting & Removal :

    • Controlled Addition : Add the chloroacetic acid reagent promptly after the initial dithiocarbamate formation period. Maintaining a homogeneous solution is critical.

    • Purification : Due to its poor solubility, this impurity can sometimes be removed by trituration. Suspend the crude solid in a solvent in which the desired product is soluble but the thiourea is not (e.g., hot acetone or ethyl acetate), and filter the insoluble material. Recrystallization can also be effective, as the impurity will often crash out of solution first upon cooling.

Q3: My NMR is clean, but my mass spec shows a peak at M-75, and the product degrades over time. What could be the cause?

A3: Hydrolysis of the Rhodanine Ring

  • Causality : The rhodanine ring, particularly the thioamide and ester-like linkages, can be susceptible to hydrolysis under harsh pH conditions (either strongly acidic or basic), especially when heated during workup or purification. [2]The loss of 75 mass units corresponds to the loss of the S-CH2-C=O fragment.

  • Identification :

    • LC-MS : This is the best tool. Monitor the appearance of new peaks over time, especially in solution. A peak corresponding to the mass of 4-isothiocyanatobenzoic acid or 4-aminobenzoic acid might appear as the degradation progresses.

  • Troubleshooting & Removal :

    • Neutral Workup : Ensure all aqueous washes during the workup are performed at or near neutral pH. Avoid prolonged heating in protic solvents.

    • Storage : Store the final compound in a cool, dry, and dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.

    • Purification : If hydrolysis has occurred, purification via column chromatography may be necessary to separate the more polar degradation products from the desired compound.

Q4: What are potential impurities from the starting materials themselves?

A4: Starting Material Purity is Key

  • Causality : Commercial 4-aminobenzoic acid can contain related aromatic amines as impurities, such as aniline, toluidine isomers, or other aminobenzoic acid isomers (2- or 3-aminobenzoic acid). [6]These will undergo the same reaction sequence to produce the corresponding rhodanine derivatives, which can be very difficult to separate.

  • Identification :

    • LC-MS : This is the most effective technique. You will see peaks with masses corresponding to the rhodanine derivatives of the suspected impurities. For example, the product from 3-aminobenzoic acid would be an isomer with the same mass. [7]The product from toluidine would have a mass of 267.32 g/mol .

  • Troubleshooting & Removal :

    • Source High-Purity Reagents : Always use starting materials with a specified purity of >98% or higher. Run a quality check (e.g., HPLC or GC) on your starting materials before beginning the synthesis.

    • Purification : Separation of these structurally similar impurities is challenging. Preparative HPLC or careful fractional recrystallization may be required, but preventing their formation is the most effective strategy.

Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring

This protocol is designed to monitor the consumption of 4-aminobenzoic acid and the formation of the product.

ParameterSpecificationRationale
Stationary Phase Silica gel 60 F₂₅₄ platesStandard polar stationary phase suitable for these compounds.
Mobile Phase 70:30:1 Ethyl Acetate : Hexane : Glacial Acetic AcidThe ethyl acetate/hexane mixture provides good separation. The acetic acid suppresses the deprotonation of the carboxylic acid groups, reducing streaking and providing sharper spots.
Visualization UV light at 254 nmThe aromatic rings in the starting material and product are strongly UV-active.
Expected Rf Product: ~0.5-0.6; 4-Aminobenzoic Acid: ~0.2-0.3The product is less polar than the starting material and will travel further up the plate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method provides quantitative data on the purity of the final product. [8]

Parameter Specification Rationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Standard column for separating small organic molecules of moderate polarity.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent, improving peak shape for acidic and basic compounds.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier.
Gradient 10% B to 90% B over 20 minutes A gradient elution ensures that both polar (starting materials) and non-polar (product, some impurities) compounds are eluted and resolved.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 254 nm and 280 nm Wavelengths where the aromatic components have strong absorbance.

| Injection Volume | 10 µL | Standard volume. |

Protocol 3: Purification by Recrystallization

This is the most common method for purifying the crude product.

  • Solvent Selection : Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of DMF/water or Ethanol/water often works well.

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., DMF or Ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional) : If insoluble impurities (like the thiourea byproduct) are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization : Slowly add the anti-solvent (water) to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying : Dry the crystals under vacuum to a constant weight.

References

  • Pharmacia. (n.d.). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. Retrieved from [Link]

  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317.
  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Retrieved from [Link]

  • Godhani, D. R., et al. (n.d.). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds.
  • Belwal, C. K., & Joshi, K. A. (n.d.). Synthesis and antifungal activity of some novel thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid.
  • PubChem. (n.d.). 4-Isothiocyanatobenzoic acid. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ChemComm. (n.d.).
  • CORE. (2013, April 6).
  • PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • Angene. (n.d.). This compound(CAS# 6322-60-7).
  • ResearchGate. (n.d.). Reactions of carbon disulfide with a primary amine and decomposition....
  • Google Patents. (n.d.).
  • Swain, B., et al. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. PMC - NIH.
  • ResearchGate. (n.d.). (PDF) Three-component Reaction between Ethyl N-(4-oxo-2-thioxothiazolidin-3-yl) Oxalamate and Acetylenic Esters in the Presence of Triphenylphosphine.
  • Synlett. (n.d.). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D.
  • Molecules. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). The Synthesis and SAR of Rhodanines as Novel Class C Beta-Lactamase Inhibitors.
  • Wikipedia. (n.d.). Carbon disulfide. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.).
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.).
  • BLDpharm. (n.d.). Thiazolidines.
  • ResearchGate. (2017, October 11). Recent developments with rhodanine as a scaffold for drug discovery.
  • PubMed. (n.d.). Studies on the synthesis of 5-(p-aminobenzylidene)-rhodanine and its properties.
  • ResearchGate. (n.d.). (PDF) Multicomponent Approaches Involving Carbon Disulfide.
  • ETERA. (n.d.). Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC.
  • PubChem. (n.d.). 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • Fluorochem. (n.d.). This compound, 95.0%+.

Sources

Technical Support Center: Optimizing 4-oxo-2-thioxo-thiazolidinone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxo-2-thioxo-thiazolidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and product purity.

Core Synthetic Principles: The Knoevenagel Condensation

The most prevalent method for synthesizing 5-substituted-4-oxo-2-thioxo-thiazolidinones (often referred to as 5-arylidenerhodanines) is the Knoevenagel condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, 2-thioxo-4-thiazolidinone (rhodanine), with an aldehyde or ketone. The C5-methylene group of the rhodanine core is sufficiently acidic to be deprotonated by a weak base, forming a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the desired 5-arylidene product.

Knoevenagel_Mechanism Rhodanine 2-Thioxo-4-thiazolidinone (Rhodanine) Enolate Enolate Intermediate Rhodanine->Enolate + Base - H+ Aldehyde Aldehyde/Ketone (R-CHO) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Base Base (e.g., Piperidine, Et3N) Enolate->Aldol_Adduct Product 5-Arylidene-4-oxo-2-thioxo- thiazolidinone Aldol_Adduct->Product - H2O (Dehydration) Water Water (H2O) Product->Water

Caption: Generalized Knoevenagel condensation mechanism for the synthesis of 5-arylidene-4-oxo-2-thioxo-thiazolidinones.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in Knoevenagel condensations for 4-oxo-2-thioxo-thiazolidinone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be monitored by Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider the following:

    • Catalyst Inefficiency: The choice and amount of base are crucial. While piperidine, triethylamine, and ammonium acetate are common, their effectiveness can vary with the specific substrates. For instance, microwave-assisted syntheses have shown high yields with ethylenediamine (EDA) in acetic acid.[2][3] Consider screening a panel of bases.

    • Insufficient Reaction Time or Temperature: Some reactions, particularly with less reactive aldehydes, may require longer reaction times or higher temperatures. However, be cautious as excessive heat can lead to decomposition or side reactions.[4] Microwave irradiation can often accelerate the reaction and improve yields.[2][3]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Self-Condensation of Aldehyde: This is more common with aliphatic aldehydes under strong basic conditions. Using a milder base or adding the aldehyde slowly to the reaction mixture can mitigate this.

    • Michael Addition: The product, being an α,β-unsaturated carbonyl compound, can undergo a Michael addition with the starting rhodanine enolate, leading to dimers or oligomers. This is more prevalent with highly reactive Michael acceptors.

  • Product Decomposition: The thiazolidinone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[4] Ensure your workup procedure is not overly acidic or basic.

  • Sub-optimal Solvent: The choice of solvent can influence reactant solubility and reaction rate. Protic solvents like ethanol and acetic acid are commonly used. In some cases, aprotic solvents like toluene or dioxane may be beneficial, especially when using a Dean-Stark trap to remove water and drive the reaction equilibrium forward.

Question 2: I am observing multiple spots on my TLC plate, suggesting the formation of impurities. What are the likely side products and how can I minimize them?

Answer:

Impurity formation is a common challenge. Here are some of the most frequent culprits and strategies to avoid them:

  • E/Z Isomers: The double bond at the 5-position can form as a mixture of E and Z isomers.[1][4] The Z-isomer is generally the more thermodynamically stable product.

    • Troubleshooting: Prolonging the reaction time or gentle heating can facilitate equilibration to the more stable Z-isomer.[4] The choice of solvent and catalyst can also influence the isomeric ratio. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.

  • 1,3-Oxathiolan-5-one Byproduct: In reactions involving imines and mercaptoacetic acid to form the thiazolidinone ring, a significant byproduct can be the 1,3-oxathiolan-5-one.

    • Troubleshooting: This side reaction is often favored at higher temperatures. Maintaining a lower reaction temperature can help minimize its formation. Microwave irradiation has been reported to selectively promote the desired thiazolidinone formation.[4]

  • Unreacted Starting Materials: As discussed in the previous question, incomplete reactions will leave starting materials in your product mixture.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of 4-oxo-2-thioxo-thiazolidinone derivatives can sometimes be challenging due to their polarity and potential for isomerism.

  • Recrystallization: This is often the most effective method for obtaining highly pure product, especially for crystalline solids. A solvent screen is recommended to find the optimal solvent or solvent system (e.g., ethanol, acetic acid, DMF/water).

  • Column Chromatography: If recrystallization is ineffective or if you need to separate isomers, silica gel column chromatography is a standard approach. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.

  • Washing: After the reaction, a series of aqueous washes can remove many impurities. For example, washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute acid (e.g., 5% citric acid), water, and then a dilute base (e.g., 5% sodium bicarbonate) can remove basic and acidic impurities, respectively.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst to use for the Knoevenagel condensation to form 5-arylidenerhodanines?

A1: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. However, here is a comparison of commonly used catalysts:

CatalystTypical ConditionsAdvantagesDisadvantages
Piperidine Reflux in Ethanol/Acetic AcidInexpensive, effective for many substrates.Can lead to side reactions with sensitive aldehydes.
Triethylamine (Et3N) Reflux in Ethanol/TolueneMild base, good for a wide range of substrates.Can be less reactive than piperidine.
Ammonium Acetate Reflux in Acetic AcidActs as both a catalyst and a source of ammonia for in-situ imine formation in some multi-component reactions.Can lead to complex reaction mixtures.
Ethylenediamine (EDA) Microwave, Acetic AcidHigh yields, short reaction times.[2][3]Requires microwave reactor.

Q2: How does the choice of aldehyde affect the reaction?

A2: The electronic nature of the substituents on the aromatic aldehyde plays a significant role. Electron-withdrawing groups (e.g., -NO2, -CN) on the aromatic ring generally make the aldehyde carbonyl carbon more electrophilic, leading to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) can decrease the reactivity of the aldehyde. For less reactive aldehydes, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst) may be necessary.

Q3: Can I use microwave-assisted synthesis for these reactions?

A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent technique for these reactions. It often leads to significantly shorter reaction times, higher yields, and sometimes cleaner reaction profiles compared to conventional heating.[2][3]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Change Catalyst - Use Microwave Incomplete->Optimize_Conditions Analyze_Impurities Analyze Impurities (TLC, NMR) Complete->Analyze_Impurities Optimize_Conditions->Check_Completion Isomers E/Z Isomers Present Analyze_Impurities->Isomers Yes Side_Products Other Side Products Analyze_Impurities->Side_Products Yes Purify Purify Product: - Recrystallization - Column Chromatography Analyze_Impurities->Purify Minor Impurities Equilibrate Equilibrate to Stable Isomer: - Prolonged Heating Isomers->Equilibrate Minimize_Side_Rxns Minimize Side Reactions: - Lower Temperature - Milder Catalyst Side_Products->Minimize_Side_Rxns Equilibrate->Purify Minimize_Side_Rxns->Purify Success High Yield, Pure Product Purify->Success

Caption: A systematic workflow for troubleshooting low yields and impurities in 4-oxo-2-thioxo-thiazolidinone synthesis.

Experimental Protocols

General Procedure for Knoevenagel Condensation (Conventional Heating)

  • To a solution of 2-thioxo-4-thiazolidinone (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid), add the appropriate aldehyde (1-1.2 equivalents).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1-0.2 equivalents).

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Microwave-Assisted Synthesis [2][3]

  • In a microwave-safe reaction vessel, combine 2-thioxo-4-thiazolidinone (1 equivalent), the aldehyde (1 equivalent), and a catalyst (e.g., ethylenediamine, 10 mol%) in a suitable solvent (e.g., acetic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in the conventional heating protocol.

References

  • Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., & Colla, P. L. (2003). Synthesis and antimicrobial activity of some 2-thiazolylimino-5-arylidene-4-thiazolidinones. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. [Link]

  • Lesyk, R., & Zimenkovsky, B. (2004). 5-Ene-4-thiazolidinones–An efficient tool in medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577. [Link]

  • Asati, V., Srivastava, S. K., & Srivastava, S. D. (2006). Novel 4-thiazolidinone derivatives as anti-infective agents: Synthesis, characterization, and antimicrobial evaluation. Medicinal Chemistry Research, 15(7), 334-347. [Link]

  • Andrade, C. K. Z., Pantoja, L. D. S., & Rocha, R. O. (2015). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 11, 2296-2319. [Link]

  • Zhang, M., Zhang, L., Chen, J., Shen, Y., & Deng, X. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(7), 127021. [Link]

  • Gandini, J. A., Echeverria, G. A., & Suarez, A. G. (2015). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 11, 2296-2319. [Link]

  • Ramadan, R. M. (2019). Synthesis and Reactions of 4-oxothiazolidines: A Review. Open Access Journal of Pharmaceutical Research, 3(3), 1-13. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 44(6), 2313-2331. [Link]

  • Mishra, R., Jain, S. K., & Tiwari, M. (2010). Synthesis and biological activity of some new 4-thiazolidinones. Connect Journals, 10(1), 1-4. [Link]

  • Hussein, D. F., & Al-Timimi, I. H. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(1), 47-52. [Link]

  • Bahgat, M. M., Maghraby, A. S., Heiba, M. E., Ruppel, A., & Fathalla, O. A. M. (2005). Synthesis of new 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with an incorporated thiazolidinone moiety and testing their possible serine protease and cercarial elastase inhibitory effects with a possible prospective to block penetration of Schistosoma mansoni cercariae into the mice skin. Archives of Pharmacal Research, 28(9), 1002-1012. [Link]

  • Godhani, D. R., Sanghani, A. M., Mehta, J. P., & Shah, A. K. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Journal of Saudi Chemical Society, 17(3), 279-286. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2010). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 15(11), 7858-7873. [Link]

Sources

troubleshooting thiazolidinone synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Thiazolidinone Synthesis Technical Support Center

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thiazolidinone synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. This resource is structured in a question-and-answer format to directly address specific issues you may face in your experiments, moving beyond simple procedural steps to explain the "why" behind each recommendation.

Section 1: Troubleshooting Low Reaction Yields

Low yields are one of the most frequent frustrations in synthetic chemistry. This section will explore the common culprits in thiazolidinone synthesis and provide systematic approaches to optimize your reaction outcomes.

Q1: My one-pot, three-component reaction of an aldehyde, amine, and thioglycolic acid is giving a very low yield. What are the likely causes and how can I improve it?

A1: The one-pot synthesis of 4-thiazolidinones is a powerful and atom-economical method, but its success hinges on the careful orchestration of multiple reaction steps occurring in a single vessel.[1][2] Low yields can often be traced back to several key factors:

  • Inefficient Imine Formation: The initial and crucial step is the condensation of the aldehyde and amine to form an imine (Schiff base).[3] If this equilibrium is unfavorable, the subsequent cyclization with thioglycolic acid will be hampered.

    • Troubleshooting:

      • Water Removal: The formation of the imine liberates water. Employing a Dean-Stark apparatus with a refluxing solvent like toluene can effectively remove water and drive the equilibrium towards the imine.[4][5]

      • Catalyst Choice: While often performed without a catalyst, the addition of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid (PTSA), acetic acid) can accelerate imine formation.[3] Lewis acids like BF3·OEt2 have also been shown to be effective.[3]

      • Pre-formation of the Imine: In a two-step approach, you can synthesize and isolate the Schiff base first, then react it with thioglycolic acid.[6][7] This allows for purification of the intermediate and can lead to a cleaner final reaction.[6]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in reaction efficiency.

    • Troubleshooting:

      • Solvent Screening: The choice of solvent can significantly impact yield. While toluene is common for water removal, other solvents like ethanol, DMF, or even ionic liquids have been used successfully.[3][8][9][10] A solvent screen is a valuable optimization step.

      • Temperature Optimization: While reflux is common, some reactions may benefit from lower or higher temperatures. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature for product formation without significant decomposition.[11][12]

      • Reaction Time: Ensure the reaction is running to completion. Monitor by TLC until the starting materials are consumed.[11][12]

      • Microwave or Ultrasound Assistance: These non-conventional energy sources can dramatically reduce reaction times and improve yields by providing uniform and efficient heating.[3][6][11]

  • Reagent Quality and Stoichiometry: The purity of your starting materials and their molar ratios are fundamental.

    • Troubleshooting:

      • Reagent Purity: Ensure your aldehyde, amine, and thioglycolic acid are of high purity. Impurities can lead to side reactions.

      • Stoichiometry: While a 1:1:1 molar ratio is standard, a slight excess of one reagent (often the more volatile one) may be beneficial. Experiment with varying the stoichiometry to find the optimal ratio for your specific substrates.

Below is a workflow to guide your troubleshooting process for low-yielding one-pot thiazolidinone synthesis:

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Troubleshooting workflow for low-yielding reactions.

Section 2: Tackling Byproduct Formation

The formation of unwanted byproducts can complicate purification and reduce the yield of your desired thiazolidinone. This section addresses some of the common byproducts and strategies to minimize their formation.

Q2: I'm observing a significant amount of a byproduct that I suspect is a 1,3-oxathiolan-5-one. How can I prevent this?

A2: The formation of a 1,3-oxathiolan-5-one is a known side reaction in thiazolidinone synthesis, arising from the reaction of the aldehyde with thioglycolic acid. This is particularly prevalent at elevated temperatures.

  • Mechanism of Byproduct Formation: The carbonyl group of the aldehyde can react with the thiol and carboxylic acid moieties of thioglycolic acid to form the five-membered 1,3-oxathiolan-5-one ring.

  • Prevention Strategies:

    • Temperature Control: Lowering the reaction temperature can disfavor the formation of this byproduct.

    • Order of Addition: Adding the thioglycolic acid slowly to the reaction mixture containing the pre-formed imine can minimize its direct reaction with the aldehyde.

    • Microwave Irradiation: Microwave synthesis has been reported to promote the desired reaction pathway over the formation of the 1,3-oxathiolan-5-one byproduct.

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway. Screening different catalysts may help to suppress this side reaction.

Q3: My product is a mixture of E/Z isomers. How can I obtain a single isomer?

A3: For 5-arylidene thiazolidinones, the formation of both E and Z isomers is a common issue arising from the Knoevenagel condensation step. The Z-isomer is generally the more thermodynamically stable product.

  • Achieving Isomeric Purity:

    • Prolonged Reaction Time/Heating: Allowing the reaction to stir for a longer period or gently heating the mixture can facilitate equilibration to the more stable Z-isomer.

    • Solvent Effects: The polarity of the solvent can influence the E/Z ratio. Experimenting with different solvents may favor the formation of one isomer.

    • Purification: Careful column chromatography can often separate the two isomers.

Section 3: Overcoming Purification Hurdles

Even with a successful reaction, isolating a pure product can be challenging. This section provides guidance on common purification issues.

Q4: My crude product is a sticky oil that is difficult to handle and purify. What should I do?

A4: Obtaining an oily or sticky crude product is a common problem, often due to the presence of unreacted starting materials, low-melting point byproducts, or residual solvent.

  • Troubleshooting Steps:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether). This can often induce crystallization or solidify the product.

    • Solvent Removal: Ensure all residual solvent from the reaction has been thoroughly removed under high vacuum.

    • Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products.[13] A typical mobile phase for thiazolidinones is a mixture of ethyl acetate and hexane.[14]

Mobile Phase Component Polarity Typical Use in Thiazolidinone Purification
Hexane/Petroleum EtherNon-polarUsed to elute non-polar impurities.
Ethyl AcetatePolarUsed to elute the more polar thiazolidinone product.
DichloromethaneMedium PolarityCan be used as an alternative to ethyl acetate.
MethanolVery PolarA small percentage can be added to increase polarity for highly polar products.

A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, is often the most effective approach for separating complex mixtures.

Section 4: Navigating Product Characterization

Correctly identifying your final product is the ultimate confirmation of a successful synthesis. This section covers key aspects of thiazolidinone characterization.

Q5: What are the key spectroscopic signatures I should look for to confirm the formation of my 4-thiazolidinone product?

A5: A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is typically used to confirm the structure of 4-thiazolidinones.

  • ¹H NMR Spectroscopy:

    • Methylene Protons (S-CH₂-C=O): A characteristic singlet for the two protons on the C5 position of the thiazolidinone ring, typically appearing between 3.5 and 4.5 ppm.[15]

    • Methine Proton (N-CH-S): A singlet for the proton on the C2 position, with its chemical shift being highly dependent on the substituent at this position.

    • Aromatic Protons: Signals corresponding to the aromatic substituents on the molecule.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170 ppm.[15]

    • Methylene Carbon (S-CH₂-C=O): A signal for the C5 carbon, usually between 30 and 40 ppm.

    • Methine Carbon (N-CH-S): A signal for the C2 carbon, with its chemical shift varying based on the substituent.

  • Infrared (IR) Spectroscopy:

    • Carbonyl Stretch (C=O): A strong absorption band typically in the range of 1680-1720 cm⁻¹.[16]

    • C-N Stretch: An absorption band around 1300-1400 cm⁻¹.

    • C-S Stretch: A weaker absorption band in the fingerprint region.

Below is a diagram illustrating the key steps in a typical thiazolidinone synthesis and characterization workflow.

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}

General workflow for thiazolidinone synthesis and characterization.

References

  • Al-Mokhtar, M. A., & Al-Masoudi, W. A. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 5(4), 576-584. [Link]

  • Fraveto, A., et al. (2018). Microwave Assisted Three Component Reaction Conditions to Obtain New Thiazolidinones with Different Heterocyclic Skeletons. Molecules, 23(11), 2907. [Link]

  • Jain, A. K., & Sharma, S. (2018). Synthesis and Biological Evaluation of Thiazolidinone Derivatives as Antimicrobial Agents. International Journal for Research in Engineering Application & Management, 4(2), 628-632. [Link]

  • Singh, S. P., et al. (1983). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Spectroscopy Letters, 16(3), 227-235. [Link]

  • Ben-Abdelouahab, I., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank, 2021(4), M1284. [Link]

  • Verma, A., & Saraf, S. K. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Future Medicinal Chemistry, 12(13), 1235-1266. [Link]

  • Lesyk, R., et al. (2020). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 36(5), 333-359. [Link]

  • Patel, H., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. International Journal for Futuristic multidisciplnary Research, 1(3), 1-9. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives. International Journal of Pharmaceutical Research, 12(2). [Link]

  • Kumar, A., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 10-17. [Link]

  • Singh, R., et al. (2023). Strategies for the multicomponent reaction facilitating the expedited synthesis of functionalized thiazolidinone scaffolds. Journal of the Iranian Chemical Society, 20(1), 1-28. [Link]

  • S. S. Ali, et al. (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Antioxidants, 12(7), 1433. [Link]

  • Abdel-Wahab, B. F., et al. (2013). Cyclization of compound (52a-e) with thioglycolic acid yielded 2-(4-chloro - 3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide (53 a-e). ResearchGate. [Link]

  • Hizliates, C. G., & Oncuoglu, S. (2022). Solvent/scavenger-free synthesis of thiazolidinone derivatives. ResearchGate. [Link]

  • Kalhor, M., & Dadras, A. (2022). Standard model reaction for the synthesis of 4-thiazolidinones. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Thiazolidinone, 3-ethyl-2-thioxo- on Newcrom R1 HPLC column. [Link]

  • de Oliveira, C. S. A., et al. (2014). Optimization of reaction medium for the synthesis of thiazolidinone 5k under ultrasonic irradiation. ResearchGate. [Link]

  • Al-Juboori, A. A. J., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(9), 711-723. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 68(4), 1-10. [Link]

  • Z. V. Vavilova, et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Pharmaceuticals, 15(11), 1369. [Link]

  • A. M. A. Al-kadhemy, et al. (2022). One-pot reactions in the synthesis of thiazolidinone derivatives by nano-Fe3O4–cysteine catalyst. Polycyclic Aromatic Compounds, 42(5), 2315-2326. [Link]

  • Kumar, D., et al. (2024). Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. RSC Advances, 14(13), 9037-9046. [Link]

  • Al-Jumaili, H. A. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Hoan, D. Q. (2018). reaction of schiff bases with thioglycolic acid: synthesis of thiazepine-1(2h)-one. Hue University Journal of Science, 127(1A), 5-12. [Link]

  • Humne, V. T., & Banday, M. R. (2022). Ionic-liquid mediated one-pot synthesis of novel thiazolidinones containing pyrazole and thiazole hybrid as COX-1/COX-2 inhibito. ACG Publications, 16(1), 1-8. [Link]

  • Gkizis, P. L., et al. (2015). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. The Journal of Organic Chemistry, 80(21), 10846-10853. [Link]

  • Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. International Journal of Molecular Sciences, 23(11), 6092. [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Medicinal chemistry, 6(4), 280-291. [Link]

  • Reddy, C. S., et al. (2017). An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. ResearchGate. [Link]

  • Al-Ojaimy, M. M., et al. (2022). Synthesis of some Schiff Bases,thiazolidinones and azetidinones derived from 2,6-diaminobenzo[1,2-d:4,5-d'] bisthiazole and their anticancer activities. ResearchGate. [Link]

  • Pop, R., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(18), 4169. [Link]

  • Gkizis, P. L., et al. (2015). Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. ACS Publications. [Link]

  • Sharma, S., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Schiff Bases and their Thiazolidinone Products. Oriental Journal of Chemistry, 28(2), 737-743. [Link]

  • Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. ResearchGate. [Link]

  • Singh, S. K., et al. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 3(6), 334-341. [Link]

  • Wren, S., & Thornton, A. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 7(3), 229-253. [Link]

  • Al-Azzawi, A. M. (2021). Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect. Journal of Biomedicine and Biochemistry, 4(1), 1-6. [Link]

  • Nirwan, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(10), 2637-2657. [Link]

  • Kamal, A., et al. (2017). Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. Future Medicinal Chemistry, 9(13), 1525-1551. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (CAS 6322-60-7). This molecule, also known as N-(4-Carboxyphenyl)rhodanine, is a valuable compound in discovery research. However, its unique structure presents significant solubility challenges that can impede experimental success. This guide provides in-depth, practical solutions and the scientific rationale behind them to help you navigate these issues effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of the molecule that govern its solubility.

Q1: What structural features of this compound cause its poor solubility?

A: The solubility of this compound is dictated by a balance between two key structural components:

  • The Hydrophobic Rhodanine Core: The 4-oxo-2-thioxo-thiazolidine portion of the molecule is a rhodanine derivative. Rhodanine-containing compounds are notoriously hydrophobic and generally exhibit poor solubility in water and aqueous buffers.[1]

  • The Ionizable Benzoic Acid Group: The molecule possesses a carboxylic acid (COOH) group attached to a benzene ring. This group is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (COO⁻). This ionization dramatically increases water solubility.[2][3]

The core issue is that in its neutral, protonated (COOH) state, the molecule's overall hydrophobicity dominates, leading to poor aqueous solubility.

Q2: How does pH affect the solubility of this compound?

A: The pH of the solution is the most critical factor controlling the solubility of this molecule. The carboxylic acid group has an acidic dissociation constant (pKa), predicted to be similar to related structures which is around pH 3.75.[4]

  • At pH below the pKa (e.g., pH < 4): The carboxylic acid group will be predominantly in its neutral, protonated (COOH) form. The molecule is less polar and will have very low aqueous solubility.

  • At pH above the pKa (e.g., pH > 5): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate salt (COO⁻). This charged species is significantly more polar and, therefore, much more soluble in aqueous solutions.[2][5][6]

This pH-dependent behavior is the key to unlocking the compound's solubility.

G cluster_low_ph Low pH (e.g., < 4.0) cluster_high_ph High pH (e.g., > 6.0) Low_pH_Structure High_pH_Structure Low_pH_Structure->High_pH_Structure + Base (e.g., NaOH) - H⁺ Low_pH_Label Predominantly Neutral (COOH) Poorly Water-Soluble High_pH_Structure->Low_pH_Structure + Acid (e.g., HCl) + H⁺ High_pH_Label Predominantly Ionized (COO⁻) Highly Water-Soluble

Caption: pH-dependent ionization of the molecule.

Q3: What are the recommended starting solvents for this compound?

A: Due to its limited aqueous solubility in the neutral form, you should start with polar, aprotic organic solvents.

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary choice for creating high-concentration stock solutions.The compound is generally soluble in DMSO.[1][7] However, precipitation can occur upon dilution into aqueous media.[8][9][10]
Dimethylformamide (DMF) Alternative to DMSO for stock solutions.Similar properties to DMSO.[7]
Methanol / Ethanol Limited use for stock solutions; may be used as a co-solvent.Solubility may be lower than in DMSO. Related compounds show solubility around 25 mg/mL in methanol.[4]
Water / Aqueous Buffers (pH 7.4) Not recommended for initial dissolution of the solid compound.Very low solubility is expected unless the pH is raised.

Section 2: Troubleshooting Experimental Failures

This section provides a logical workflow for diagnosing and solving common solubility-related problems encountered in the lab.

Issue 1: My compound won't dissolve in 100% DMSO to make a stock solution.

If you are having trouble dissolving the solid powder even in pure DMSO, follow these steps:

  • Verify Compound Integrity: Ensure the compound has not degraded. Check the appearance and, if possible, re-analyze its purity.

  • Apply Gentle Energy: Use a vortex mixer for several minutes. If it remains undissolved, gentle warming in a water bath (37-50°C) or brief sonication can help overcome the activation energy of dissolution.

  • Reduce Concentration: You may be attempting to create a stock solution that is above the compound's solubility limit even in DMSO. Try preparing a more dilute stock.

Issue 2: My compound dissolves perfectly in DMSO, but it precipitates when I add it to my cell culture medium or assay buffer.

This is the most common failure mode. The cause is a drastic change in solvent polarity. Your compound is soluble in 100% DMSO, but when you dilute it 1:1000 into an aqueous buffer, the final DMSO concentration is only 0.1%. The compound is no longer in a solubilizing environment and crashes out.[8][9]

G cluster_info Troubleshooting Path Start Compound Precipitates in Aqueous Buffer Check_DMSO Step 1: Check Final DMSO Concentration Start->Check_DMSO Check_Compound_Conc Step 2: Lower Final Compound Concentration Check_DMSO->Check_Compound_Conc If DMSO is already maxed out (e.g., 0.5% - 1%) Modify_Buffer Step 3: Modify Assay Buffer (Increase pH or Add Co-solvent) Check_Compound_Conc->Modify_Buffer If precipitation persists at desired concentration Prepare_Salt Step 4: Prepare an Aqueous Alkaline Stock Solution Modify_Buffer->Prepare_Salt If buffer modification is not possible or insufficient Success Problem Solved: Compound is Soluble Prepare_Salt->Success Optimal Method

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Assess Final Solvent Concentration: Many cell-based assays are sensitive to organic solvents. The final concentration of DMSO should typically not exceed 1%, and ideally be below 0.5%.[1] If your dilution results in a very low final DMSO concentration, its ability to keep the compound in solution is minimal.

  • Lower the Working Concentration: You may be trying to test the compound at a concentration that is above its thermodynamic aqueous solubility limit. Perform a dose-response experiment starting from a much lower concentration to see if the precipitation issue is dose-dependent.

  • Modify the Assay Buffer: If your assay can tolerate it, slightly increasing the pH of your final buffer (e.g., to pH 8.0) can significantly improve solubility. Alternatively, incorporating a biocompatible co-solvent can help.

  • Change Your Stock Solution (Recommended): Instead of a DMSO stock, prepare an aqueous stock by forming a salt of the compound. This is the most robust solution. See Protocol 2 below.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for systematically determining solubility and preparing usable solutions.

Protocol 1: Systematic Solubility Screening

This protocol allows you to quickly assess the solubility of the compound in various solvents and conditions.

Materials:

  • This compound

  • 96-well plate (polypropylene recommended)

  • Solvents: DMSO, DMF, Ethanol, Methanol

  • Aqueous Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 5.0

    • HEPES Buffer, pH 8.0

    • 0.1 N NaOH solution

Methodology:

  • Accurately weigh and add a small, fixed amount of the compound (e.g., 1 mg) to several wells of the 96-well plate.

  • Add a defined volume of a solvent/buffer to each well to achieve a target concentration (e.g., 1 mg/mL).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Visually inspect each well for undissolved material. Use a microscope for better clarity.

  • (Optional) For quantitative analysis, centrifuge the plate to pellet any undissolved solid. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of an Aqueous Alkaline Stock Solution (Salt Formation)

This is the most effective method for preparing a highly soluble aqueous stock for use in most biological assays. By reacting the carboxylic acid with a strong base, you form the highly soluble sodium salt in situ.

Materials:

  • Compound (MW: 253.3 g/mol )[11]

  • 1.0 N Sodium Hydroxide (NaOH) solution

  • Sterile, deionized water

Methodology:

  • Calculate Molar Equivalents: Determine the mass of the compound you need for your desired stock concentration and volume. For every one mole of the compound, you will add one mole of NaOH.

    • Example Calculation for a 10 mM Stock in 10 mL:

    • Mass needed = 0.010 mol/L * 0.010 L * 253.3 g/mol = 0.002533 g = 2.53 mg

    • Moles of compound = 0.0001 mol

    • Volume of 1.0 N NaOH needed = 0.0001 mol / 1.0 mol/L = 0.0001 L = 100 µL

  • Dissolution:

    • Weigh 2.53 mg of the compound into a sterile conical tube.

    • Add 100 µL of 1.0 N NaOH.

    • Vortex thoroughly. The compound should dissolve as it converts to its sodium salt.

    • Add deionized water to bring the final volume to 10.0 mL. Vortex again.

  • Final pH Check & Sterilization:

    • The resulting solution will be alkaline. When you add this stock to your assay medium, ensure the buffering capacity of the medium is sufficient to maintain the desired final pH.

    • Sterile-filter the final stock solution through a 0.22 µm filter. Store at -20°C or -80°C.

Protocol 3: Utilizing Co-solvents in Aqueous Formulations

If pH modification is not an option, a co-solvent system can be used. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[][13][14]

Commonly Used Biocompatible Co-solvents:

Co-solventTypical Final ConcentrationNotes
Ethanol 1-5%Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 5-20%Generally well-tolerated in many assays.[]
Propylene Glycol 5-20%A common vehicle for in vivo and in vitro studies.[]

Methodology:

  • Prepare a concentrated primary stock of the compound in 100% DMSO (e.g., 50 mM).

  • Create a secondary, intermediate stock by diluting the primary stock into the chosen co-solvent (e.g., dilute 1:10 into PEG 400).

  • Add small volumes of this intermediate stock to your final assay buffer. This method introduces the compound in a more "aqueous-friendly" vehicle, reducing the shock of polarity change and minimizing precipitation.

By understanding the fundamental chemistry of this compound and applying these systematic troubleshooting guides and protocols, researchers can confidently overcome solubility hurdles and obtain reliable, reproducible experimental data.

References

  • Imramovský, A., et al. (2012). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 17(9), 10359-10376. [Link]

  • Mohammed, N. N. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Archive. [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Pawar, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 81-87. [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 6322-60-7). angenechemical.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. ningboinno.com. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. iro-chelate.com. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60. [Link]

  • Apsley, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]

  • Devarakonda, B., et al. (2007). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. International Journal of Pharmaceutics, 345(1-2), 142-53. [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Monti, M., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 25(10), 5275. [Link]

  • Popat, V. M., & McConville, J. T. (2021). Chapter 6: Medicinal Chemistry. The APhA Complete Review for the Foreign Pharmacy Graduate Equivalency Examination, 2nd Edition. [Link]

Sources

Technical Support Center: Synthesis of Rhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of rhodanine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile heterocyclic scaffold. Instead of a generic overview, we will directly address the specific, practical challenges and side reactions that frequently arise during synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section is structured in a question-and-answer format to address the most common issues encountered in the lab.

Issue 1: Knoevenagel Condensation Challenges

The Knoevenagel condensation is the cornerstone of synthesizing 5-arylidenerhodanines, but it is often plagued by low yields and competing reactions.[1][2]

Question: My Knoevenagel condensation of rhodanine with an aromatic aldehyde is giving a low yield, and my starting materials are being consumed. What's going wrong?

Answer: This is a classic issue that usually points to product instability or the formation of soluble, unseen byproducts. The primary culprit is often the hydrolysis of the rhodanine ring.

Root Cause Analysis: Rhodanine Ring Hydrolysis

The rhodanine ring is susceptible to hydrolysis, especially under basic conditions or in the presence of water, which opens the ring to form a reactive thioenolate intermediate.[3][4] This process is pH-dependent and can be accelerated by heat.[4] While this hydrolysis product can sometimes be a potent inhibitor of certain enzymes like metallo-β-lactamases, it is typically an undesired side product in a synthesis campaign.[5]

Solutions & Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Water is a key reagent for the hydrolysis side reaction.

  • Judicious Choice of Base: Strong bases can aggressively promote hydrolysis. Opt for milder, non-nucleophilic organic bases. Piperidine or ammonium acetate are common choices.[6] For sensitive substrates, catalyst-free systems using green solvents like deep eutectic solvents (DES) at elevated temperatures have proven effective and can minimize side reactions.[1][2]

  • Temperature Control: While heat is often required to drive the condensation, excessive temperatures can accelerate the decomposition of the desired product. Monitor the reaction by TLC and use the minimum temperature necessary for a reasonable reaction rate. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, reducing the window for degradation.[7][8]

  • pH Management: The reaction is often performed in a buffer system (e.g., acetic acid with sodium acetate) to maintain a mildly acidic to neutral pH, which favors the condensation while suppressing base-catalyzed hydrolysis.[9]

Question: My TLC shows a complex mixture of products, not just my desired 5-arylidenerhodanine. What are these other spots?

Answer: Beyond hydrolysis, the 5-arylidenerhodanine product itself can participate in further reactions. Its structure contains a Michael acceptor, making it susceptible to nucleophilic attack.

Root Cause Analysis: Michael Addition Side Products

The exocyclic double bond at the C-5 position is conjugated with the C-4 carbonyl group, making it an electrophilic Michael acceptor.[10] Nucleophiles present in the reaction mixture—such as the amine catalyst (e.g., piperidine) or even another rhodanine molecule—can add across this double bond, leading to complex adducts. This reactivity is a known mechanism for the biological activity of some rhodanine derivatives, where they covalently bind to cysteine residues in proteins.[10][11]

Solutions & Preventative Measures:

  • Control Catalyst Stoichiometry: Use only a catalytic amount of the amine base. Excess catalyst increases the concentration of the nucleophile, favoring the Michael addition side reaction.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting materials are consumed. Prolonged exposure to the reaction conditions can promote the formation of these thermodynamic side products.

  • Purification Strategy: These adducts are often more polar than the desired product. They can typically be separated using column chromatography. However, preventing their formation is the more efficient strategy.

Visualizing the Knoevenagel Condensation and Its Side Reactions

G cluster_main Knoevenagel Condensation: Main Pathway & Side Reactions SM Rhodanine + Aldehyde Intermediate Aldol-type Intermediate SM->Intermediate Base Catalyst (e.g., Piperidine) Product (Z)-5-Arylidenerhodanine (Desired Product) Intermediate->Product - H2O Hydrolysis Ring Hydrolysis (Thioenolate) Product->Hydrolysis + H2O, Base Michael Michael Adduct Product->Michael + Nucleophile (e.g., Catalyst)

Caption: Knoevenagel condensation pathway and common side reactions.

Issue 2: Challenges in Modifying the Rhodanine Core

Question: I am attempting to N-alkylate my rhodanine, but I am getting a significant amount of an isomeric byproduct. What is happening?

Answer: This is a classic case of competing N-alkylation versus S-alkylation. The rhodanine scaffold has multiple nucleophilic sites, and reaction conditions dictate the outcome.

Root Cause Analysis: N- vs. S-Alkylation

The rhodanine ring contains two primary sites for alkylation: the nitrogen at the N-3 position and the exocyclic sulfur at the C-2 position. The nitrogen anion is a "hard" nucleophile, while the sulfur anion is a "soft" nucleophile. According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, and soft nucleophiles with soft electrophiles.

  • N-Alkylation (Desired): Favored by "harder" conditions. This typically involves using a strong, non-polarizable base (like NaH) to deprotonate the nitrogen, and a hard electrophile (like dimethyl sulfate or a primary alkyl halide).[12]

  • S-Alkylation (Side Reaction): Favored by "softer" conditions. Using a weaker base in a polar, protic solvent can favor the formation of the thioenolate, which then acts as a soft nucleophile, readily attacking soft electrophiles.[13][14]

Solutions & Preventative Measures:

ParameterTo Favor N-Alkylation (Desired)To Favor S-Alkylation (Side Product)Rationale
Base Strong, non-nucleophilic (e.g., NaH, K₂CO₃)Weaker, polarizable bases (e.g., Et₃N)A strong base fully deprotonates the nitrogen, making it the primary nucleophile.[13]
Solvent Aprotic, non-polar (e.g., THF, DMF)Protic or polar aprotic (e.g., Ethanol, Acetonitrile)Aprotic solvents do not solvate the "hard" nitrogen anion as strongly, leaving it more reactive.
Electrophile Hard electrophiles (e.g., Alkyl sulfates, primary halides)Soft electrophiles (e.g., Allyl or benzyl halides)Matches the "hard" nitrogen nucleophile according to HSAB theory.
Temperature Lower temperaturesHigher temperaturesLower temperatures often increase selectivity.
Visualizing N- vs. S-Alkylation Pathways

G cluster_alkylation Competing Alkylation Pathways Start Rhodanine Anion N_Product N-Alkylated Product (Hard-Hard Interaction) Start->N_Product Hard Electrophile (e.g., Me₂SO₄) Strong Base (NaH) S_Product S-Alkylated Product (Soft-Soft Interaction) Start->S_Product Soft Electrophile (e.g., Benzyl Bromide) Weaker Base

Caption: N- vs. S-Alkylation pathways based on HSAB theory.

Frequently Asked Questions (FAQs)

Q1: My final product appears to be a mixture of geometric isomers (E/Z). Is this common?

A1: Yes, while the Knoevenagel condensation of rhodanines with aldehydes typically yields the thermodynamically more stable Z-isomer, the formation of the E-isomer is possible.[10] The ratio can be influenced by reaction conditions such as the solvent and catalyst. Confirmation is best achieved through 2D NMR techniques like NOESY. Purification often requires careful column chromatography or recrystallization.

Q2: I have a chiral center at the C-5 position. How do I prevent epimerization?

A2: Epimerization at a stereocenter adjacent to a carbonyl group (like C-5 in rhodanine) is a significant risk, especially under basic conditions.[15] The base can abstract the acidic proton at C-5, forming a planar enolate intermediate, which can then be re-protonated from either face, scrambling the stereochemistry. To suppress this, use the mildest possible basic conditions, lowest temperatures, and shortest reaction times. If possible, perform subsequent reactions under neutral or acidic conditions.

Q3: Are there general "green" chemistry practices that also help reduce side reactions?

A3: Absolutely. The use of deep eutectic solvents (DES) has been shown to be highly effective for Knoevenagel condensations, often proceeding without a catalyst and producing high yields of clean product that can be isolated by simple filtration after hydrolysis.[2] Similarly, microwave-assisted synthesis in water can dramatically shorten reaction times, minimizing the opportunity for thermal degradation and other side reactions.[8] These methods often reduce the need for extensive purification, aligning with green chemistry principles.

Appendix A: Experimental Protocols
Protocol 1: Optimized Knoevenagel Condensation for (Z)-5-Arylidenerhodanines[2][9]
  • To a solution of rhodanine (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in glacial acetic acid (approx. 0.2 M), add anhydrous sodium acetate (2.0 eq.).

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction progress by TLC. Reactions are typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove residual acetic acid and unreacted aldehyde.

  • The product can be further purified by recrystallization from ethanol or an ethanol/DMF mixture.

Protocol 2: Selective N-3 Alkylation of Rhodanine
  • In a flame-dried, three-neck flask under an inert atmosphere (N₂), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the N-unsubstituted rhodanine (1.0 eq.) in anhydrous DMF via a dropping funnel. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will cease).

  • Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References
  • Brem, J., et al. (2014). Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. Nature Chemistry, 6(12), 1084–1090. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5. [Link]

  • Van Berkel, S. S., et al. (2016). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. Bioorganic & Medicinal Chemistry, 24(16), 3646–3654. [Link]

  • Geuns, J. M. C., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(36), 22393-22427. [Link]

  • ResearchGate. (n.d.). Fig. 2 Preparation and reaction of rhodanines and enethiols. [Link]

  • Kaminskyy, D., et al. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(11), 1133-1153. [Link]

  • Google Patents. (n.d.).
  • Zhang, Z., et al. (2020). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Nature Communications, 11(1), 3589. [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1897. [Link]

  • Gualpa, F., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Molecules, 28(19), 6937. [Link]

  • Insuasty, A., et al. (2015). Synthesis and Antifungal Activity of (Z)-5-arylidenerhodanines. Molecules, 20(3), 4973–4986. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE. [Link]

  • Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. [Link]

  • Wikipedia. (n.d.). Rhodanine. [Link]

  • ResearchGate. (2023). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. [Link]

  • ResearchGate. (n.d.). The preparation and reactions of some rhodanines. [Link]

  • ResearchGate. (n.d.). A Brief Review on Different Reactions of Rhodanine. [Link]

  • Chen, Z., et al. (2015). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances, 5, 4806-4811. [Link]

  • ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. [Link]

  • Lesyk, R., et al. (2018). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 157, 1405-1434. [Link]

  • YouTube. (2024). EXPEDITIOUS SYNTHESIS OF RHODANINE DERIVATIVES THROUGH MICROWAVE IRRADIATION. [Link]

  • ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and.... [Link]

  • Biognost. (n.d.). RHODANINE powder dye. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. [Link]

  • Yusof, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6246. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Link]

  • Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. [Link]

  • Taylor & Francis Online. (2022). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. [Link]

  • Indian Chemical Society. (n.d.). NOTE Synthesis and Antimicrobial Screening for Rhodanine Complexes of Iron, Copper and Zinc. [Link]

  • MDPI. (2019). Synthesis and Antitumor Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. [Link]

  • American Chemical Society. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. [Link]

  • National Center for Biotechnology Information. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. [Link]

  • PubMed. (2006). dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. [Link]

Sources

Technical Support Center: Stability Studies of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid. This guide is designed to provide expert insights and practical solutions to challenges you may encounter during its stability assessment. While specific stability data for this exact molecule is not extensively published, the principles outlined here are derived from extensive experience with the broader class of thiazolidinone and rhodanine derivatives and established pharmaceutical stability testing guidelines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties I should be aware of before starting my stability studies?

A1: Understanding the fundamental properties of this compound (CAS 6322-60-7) is crucial for designing robust experiments.[4] Key characteristics include:

PropertyValue/InformationSource
Molecular FormulaC₁₀H₇NO₃S₂[4]
Molecular Weight253.30 g/mol [5]
AppearanceTypically a solid powder.[6]
SolubilityWhile specific data is limited, related rhodanine-3-acetic acid is soluble in methanol.[6][7] It is advisable to determine the solubility in various aqueous and organic solvents (e.g., acetonitrile, DMSO, buffers at different pH) as a first step.
pKaThe benzoic acid moiety will have an acidic pKa (typically around 4-5), and the thiazolidinone ring may also have acidic protons. The predicted pKa for the related rhodanine-3-acetic acid is approximately 3.75.[6] This will significantly influence solubility and stability in different pH media.

Q2: How should I properly store this compound to ensure its stability before my experiments?

A2: Proper storage is critical to prevent premature degradation. For rhodanine derivatives, it is recommended to store the compound in a tightly sealed container in a dry environment, protected from light.[5][6] For long-term storage, refrigeration (2-8°C) is advisable.[5] Before use, allow the container to equilibrate to room temperature to prevent condensation.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure, which contains a thiazolidinone ring and a carboxylic acid, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond within the thiazolidinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[8] This could lead to ring-opening.

  • Oxidation: The thio-carbonyl group (C=S) and the sulfur atom in the ring could be susceptible to oxidation.

  • Photodegradation: Aromatic systems and conjugated double bonds can absorb UV light, potentially leading to photodegradation.

  • Decarboxylation: While less common under typical storage conditions, decarboxylation of the benzoic acid moiety could occur at elevated temperatures.

Q4: What initial steps should I take to develop a stability-indicating analytical method?

A4: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach.[9]

  • Column Selection: A C18 column is a good starting point.[1]

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (like acetonitrile or methanol) is typical.

  • Detection: Given the aromatic ring, UV detection should be straightforward. Perform a wavelength scan to determine the λmax.

  • Method Development: The key is to achieve good resolution between the parent peak and any peaks that appear during forced degradation studies.

Troubleshooting Guide

Issue 1: Poor aqueous solubility is hindering my ability to perform hydrolytic degradation studies.

  • Causality: The molecule has a relatively nonpolar core with a carboxylic acid group. At pH values below its pKa, the carboxylic acid will be protonated, significantly reducing aqueous solubility.

  • Solution:

    • Use Co-solvents: Introduce a small, known percentage of an organic solvent like acetonitrile or methanol (e.g., 10-20%) to the aqueous buffer to increase solubility. Ensure the co-solvent does not interfere with the degradation process or the analytical method.

    • pH Adjustment: For basic hydrolysis, dissolving the compound in the basic solution (e.g., 0.1 N NaOH) should be easier due to the deprotonation of the carboxylic acid. For acidic hydrolysis, a small amount of organic co-solvent is likely necessary.

    • Prepare a Concentrated Stock: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution. Then, dilute this stock into the acidic or basic aqueous media for the study. This minimizes the amount of organic solvent in the final reaction mixture.[9]

Issue 2: My HPLC chromatogram shows significant peak tailing for the parent compound.

  • Causality: Peak tailing can be caused by several factors:

    • Secondary Interactions: The acidic nature of the carboxylic acid or potential interactions of the sulfur atoms with the silica backbone of the HPLC column can lead to tailing.

    • Column Overload: Injecting too high a concentration of the sample.

    • Column Degradation: The column may be nearing the end of its lifespan.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with phosphoric or formic acid) will ensure the carboxylic acid is fully protonated, reducing secondary interactions with the stationary phase.

    • Use a Buffered Mobile Phase: A buffer will maintain a consistent pH and improve peak shape.

    • Reduce Sample Concentration: Dilute your sample and reinject.

    • Try a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to mitigate secondary interactions.

Issue 3: I see a loss of the parent compound in my control sample (dissolved in mobile phase) at room temperature.

  • Causality: This indicates that the compound may be unstable in the chosen solvent system or under ambient light and temperature conditions.

  • Solution:

    • Assess Solution Stability: Conduct a short-term stability study of the compound in your analytical solvent. Analyze the solution immediately after preparation and then at set time points (e.g., 4, 8, 12, 24 hours) while keeping it under the same conditions as your autosampler (often refrigerated).

    • Use a Different Solvent: If instability is confirmed, test alternative solvents. For example, if you are using a high percentage of methanol, try acetonitrile, or vice versa.

    • Protect from Light: Use amber vials or cover the autosampler to protect the samples from light.

    • Refrigerate Samples: If not already doing so, set the autosampler temperature to a lower value (e.g., 4°C).

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[3] The goal is to achieve 5-20% degradation of the active substance.

Objective: To identify potential degradation products and establish the degradation pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments. A control sample (unexposed stock solution, protected from light and stored at 2-8°C) should be analyzed alongside the stressed samples.

    • Acid Hydrolysis:

      • Mix the stock solution with 0.1 N HCl.

      • Incubate at a controlled temperature (e.g., 60°C).

      • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

      • Before injection, neutralize the sample with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis:

      • Mix the stock solution with 0.1 N NaOH.

      • Keep at room temperature. Basic hydrolysis is often much faster than acidic hydrolysis.

      • Withdraw samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes).

      • Neutralize with an equivalent amount of 0.1 N HCl before injection.

    • Oxidative Degradation:

      • Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).[3]

      • Keep at room temperature and protected from light.

      • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation:

      • Store the solid compound in a stability chamber at an elevated temperature (e.g., 70°C).

      • Also, expose a solution of the compound to the same temperature.

      • Analyze samples at set time points.

    • Photolytic Degradation:

      • Expose a solution of the compound to a light source with a specific output (e.g., ICH option 1: cool white fluorescent and near UV lamps).

      • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

      • Analyze both samples after a defined period of exposure.

  • Sample Analysis:

    • Analyze all samples (stressed and control) using a developed and validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Perform a peak purity analysis (using a photodiode array detector) to ensure that the parent peak is not co-eluting with any degradants.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1N NaOH, RT) Stock->Base Expose Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Thermal Thermal (70°C, Solid & Solution) Stock->Thermal Expose Photo Photolytic (ICH Light Source) Stock->Photo Expose HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Purity Peak Purity Assessment HPLC->Purity Verify MassBal Mass Balance Calculation Purity->MassBal Confirm

Caption: Workflow for a forced degradation study.

References

  • Kubínová, R., et al. (2014). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 19(6), 8053-8071. Available at: [Link]

  • Jubie, S., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Biomolecular Structure and Dynamics, 39(8), 2875-2888. Available at: [Link]

  • ResearchGate. (n.d.). Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Rhodanine-3-acetic Acid: Comprehensive Overview and Applications. Available at: [Link]

  • Wang, L., et al. (2020). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Scientific Reports, 10(1), 1-13. Available at: [Link]

  • Angene. (n.d.). This compound. Available at: [Link]

  • Patel, Y., & Bhomia, R. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(9), 4581-4588. Available at: [Link]

  • PubChem. (n.d.). 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Available at: [Link]

  • Güzel-Akdemir, Ö., et al. (2021). Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. Journal of Research in Pharmacy, 25(3), 305-317. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 589-597. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Available at: [Link]

  • PubChem. (n.d.). 3-((4-Oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-5-ylidene)methyl)benzoic acid. Available at: [Link]

  • Godhani, D. R., et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Journal of Saudi Chemical Society, 17(3), 327-333. Available at: [Link]

  • Asif, M., et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Records of Pharmaceutical and Biomedical Sciences, 8(1), 1-10. Available at: [Link]

Sources

Technical Support Center: Refinement of Experimental Protocols for Biological Assays of Thiazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazolidinone-based compounds. This guide, prepared by a Senior Application Scientist, provides in-depth technical guidance, troubleshooting, and frequently asked questions to help you refine your experimental protocols and ensure the integrity of your results. Thiazolidinones are a versatile class of heterocyclic compounds with a wide range of biological activities, but their unique chemical properties can present challenges in biological assays.[1][2][3][4] This resource is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of working with thiazolidinones in a laboratory setting.

Q1: My thiazolidinone derivative has poor solubility in aqueous media. How can I prepare it for cell-based assays?

A1: Poor aqueous solubility is a common issue with many organic small molecules, including thiazolidinone derivatives.[5] Here is a systematic approach to address this:

  • Primary Solvent Selection: The first step is to use a water-miscible organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell culture assays at low final concentrations.

  • Stock Concentration: Aim for the highest possible stock concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your assay medium.

  • Working Dilutions: Prepare intermediate dilutions of your stock solution in the same organic solvent. For the final dilution into your aqueous assay buffer or cell culture medium, ensure the final concentration of the organic solvent is low, typically ≤0.5% (v/v), to avoid solvent-induced cytotoxicity.[6]

  • Alternative Solvents: If DMSO is not suitable (e.g., it interferes with your assay or is toxic to your specific cell line at the required concentration), consider other solvents like ethanol or dimethylformamide (DMF). However, always perform a vehicle control to assess the effect of the solvent on your experimental system.

  • Solubility Enhancement: For particularly challenging compounds, you might explore the use of solubilizing agents like cyclodextrins or formulate the compound in a co-solvent system. However, these should be used with caution as they can have their own biological effects.

Q2: I am concerned about the stability of my thiazolidinone compound in cell culture medium over a long incubation period (24-72 hours). How can I assess its stability?

A2: The stability of your compound is critical for accurate interpretation of long-term assays. The thiazolidinone ring can be susceptible to hydrolysis, especially at non-physiological pH or in the presence of certain enzymes.[7] Here's how you can assess stability:

  • Analytical Methods: The most definitive way to assess stability is by using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Incubate your thiazolidinone derivative in the complete cell culture medium (including serum) at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours).

    • At each time point, take an aliquot of the medium, precipitate proteins (e.g., with acetonitrile), and analyze the supernatant by HPLC or LC-MS.

    • Compare the peak area of the parent compound at each time point to the peak area at time zero. A significant decrease in the parent peak area indicates degradation.

  • Functional Assays: If you do not have access to analytical instrumentation, you can perform a functional stability assessment.

    • Pre-incubate your compound in the cell culture medium at 37°C for the desired duration.

    • Use this "aged" medium to treat your cells for a short period and compare the biological response to that of cells treated with a freshly prepared solution. A diminished response with the aged solution suggests compound degradation.

Q3: What are the known mechanisms of action for thiazolidinones, and how might this influence my choice of assays?

A3: Thiazolidinones are known to interact with a variety of biological targets, and their mechanism of action can be quite diverse depending on the specific substitutions on the thiazolidinone scaffold.[4][8][9] Some well-documented mechanisms include:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism: This is the classical mechanism for the "glitazone" class of antidiabetic drugs.[10][11] If you suspect your compound acts through this pathway, consider assays that measure adipocyte differentiation, glucose uptake, or the expression of PPARγ target genes.

  • Enzyme Inhibition: Many thiazolidinone derivatives have been identified as inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes like urease and α-glucosidase.[12][13][14] For these, direct enzyme inhibition assays are the most appropriate.

  • Antimicrobial and Antiparasitic Activity: Some thiazolidinones disrupt microbial processes.[6][15] Assays for these compounds would include determining the minimum inhibitory concentration (MIC) against bacterial or fungal strains, or assessing parasite viability.

  • Anticancer Activity: Thiazolidinones have been shown to induce apoptosis and cell cycle arrest in cancer cells.[8][16] For these, cytotoxicity assays, apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry), and cell cycle analysis are relevant.

The diverse potential mechanisms mean that a broad initial screening followed by more focused, mechanism-based assays is often the best approach.

Q4: Can thiazolidinones interfere with common assay readouts?

A4: Yes, like many colored or fluorescent compounds, thiazolidinones can potentially interfere with absorbance- or fluorescence-based assays. Additionally, their chemical reactivity can lead to non-specific effects.[17]

  • Colorimetric Assays (e.g., MTT, XTT): If your thiazolidinone derivative is colored, it can absorb light at the same wavelength as the formazan product, leading to a false reading. Always include a "compound only" control (compound in medium without cells) to measure its intrinsic absorbance.

  • Fluorescence-Based Assays: Some thiazolidinones may be fluorescent, which can interfere with assays that measure fluorescence. A "compound only" control is also essential here.

  • Reactive Compounds: The thiazolidinone scaffold, particularly 5-ene-4-thiazolidinones, can be reactive and may covalently modify proteins, leading to non-specific inhibition in enzyme assays.[17] Performing assays in the presence of a reducing agent like dithiothreitol (DTT) can sometimes help to identify non-specific inhibition due to covalent modification.[13]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the biological evaluation of thiazolidinones.

Troubleshooting Table for Cytotoxicity Assays (e.g., MTT, LDH)
Problem Probable Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Compound Precipitation: The thiazolidinone may have precipitated out of solution upon dilution into the aqueous medium. 2. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 3. Edge Effects: Evaporation from wells on the edge of the plate.1. Visually inspect the wells for precipitate after adding the compound. If present, try a lower final concentration or a different solubilization strategy. 2. Ensure thorough mixing of the cell suspension before and during plating. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
Inconsistent results between experiments. 1. Stock Solution Instability: The thiazolidinone may be degrading in the stock solution over time. 2. Cell Passage Number: The sensitivity of cells to the compound may change with increasing passage number.1. Prepare fresh stock solutions for each experiment or aliquot the stock and store at -80°C to avoid multiple freeze-thaw cycles. 2. Use cells within a defined passage number range for all experiments.
High background in MTT/XTT assays. 1. Compound Color Interference: The thiazolidinone itself is colored and absorbs light at the readout wavelength. 2. Compound Reduces Tetrazolium Salt: The compound may directly reduce the tetrazolium salt non-enzymatically.1. Include a control with medium and compound but no cells. Subtract this background absorbance from all readings. 2. Test for direct reduction by adding the compound to the assay medium with the tetrazolium salt in the absence of cells. If a color change occurs, this assay may not be suitable. Consider an alternative cytotoxicity assay like LDH release.[18]
Unexpectedly low cytotoxicity in LDH assays. 1. Growth Inhibition vs. Cytotoxicity: The compound may be cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells). The standard LDH assay protocol may underestimate cell death in the presence of growth inhibition.[19]1. Use a modified LDH protocol that includes condition-specific controls to accurately measure cell death in the context of growth inhibition.[19] 2. Complement the LDH assay with a proliferation assay (e.g., cell counting, CFSE staining) to distinguish between cytostatic and cytotoxic effects.
Troubleshooting Table for Enzyme Inhibition Assays
Problem Probable Cause(s) Recommended Solution(s)
Time-dependent inhibition. 1. Slow Binding: The inhibitor may have a slow on-rate and off-rate. 2. Covalent Modification: The thiazolidinone may be forming a covalent bond with the enzyme.[17]1. Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate to determine the time required to reach equilibrium. 2. Perform the assay in the presence of a reducing agent like DTT. If the inhibition is significantly reduced, it may suggest covalent modification.[13] Consider dialysis or jump-dilution experiments to assess the reversibility of inhibition.
Inhibition is not saturable (linear inhibition curve). 1. Compound Aggregation: At high concentrations, the compound may be forming aggregates that non-specifically inhibit the enzyme. 2. Assay Interference: The compound may be interfering with the detection method (e.g., quenching fluorescence).1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. 2. Run controls to check for interference with the assay signal at different compound concentrations in the absence of the enzyme.
"Pan-Assay Interference Compound" (PAINS) behavior. 1. Chemical Reactivity: The thiazolidinone may contain a substructure known to be a PAIN, which can lead to non-specific activity through various mechanisms like redox cycling or membrane disruption.[17]1. Analyze the structure of your compound using PAINS filters (freely available online tools). 2. If your compound is flagged as a potential PAIN, further validation is necessary. This includes demonstrating a clear structure-activity relationship (SAR), identifying a specific binding site, and showing activity in a secondary, orthogonal assay.

Detailed Experimental Protocols

Here are detailed protocols for key assays, with explanations for critical steps.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[20]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolidinone stock solution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls (e.g., 0.1% DMSO).

    • Rationale: This ensures accurate final concentrations and removes any factors secreted by the cells during the initial attachment phase.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Rationale: Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.

    • Rationale: The formazan crystals are insoluble in water and must be dissolved in an organic solvent for quantification.

  • Data Acquisition:

    • Shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[18]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

    • In addition to your experimental wells, set up controls for:

      • Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided with most commercial kits) 45 minutes before the end of the experiment.

      • Medium Background Control: Medium without cells.

  • Supernatant Collection:

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Rationale: This pellets any detached, dead cells, ensuring that the LDH measured is from cells that have lost membrane integrity.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically contains a substrate and a dye).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Rationale: During this time, the LDH in the supernatant will catalyze a reaction that results in a color change.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Calculation:

    • Subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Protocol 3: Generic Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework for assessing the inhibitory activity of thiazolidinones against a purified enzyme.

  • Reagent Preparation:

    • Prepare a concentrated stock of the enzyme in a suitable buffer.

    • Prepare a concentrated stock of the substrate.

    • Prepare serial dilutions of the thiazolidinone inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer.

      • Inhibitor (or vehicle).

      • Enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the assay temperature.

    • Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength for the colored product.

    • Rationale: The initial reaction velocity (rate) is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity for each concentration of the inhibitor.

    • Normalize the data by expressing the velocities as a percentage of the vehicle-only control (100% activity).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Protocol 4: Western Blotting for Cellular Pathway Analysis

This protocol is for analyzing changes in protein expression or phosphorylation in cells treated with a thiazolidinone derivative.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow them to 70-80% confluency.

    • Treat the cells with the thiazolidinone at the desired concentrations for the appropriate time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: The inhibitors prevent the degradation and dephosphorylation of target proteins after cell lysis.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.

    • Incubate the membrane with the primary antibody (specific to your protein of interest) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Visualizations

Experimental Workflow for Thiazolidinone Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Studies A Thiazolidinone Library (Stock Solutions in DMSO) B Primary Cytotoxicity Assay (e.g., MTT at a single high concentration) A->B C Identify 'Hits' (Compounds showing significant activity) B->C D Dose-Response Cytotoxicity Assay (Determine IC50 on cancer cell line) C->D Active Compounds F Calculate Selectivity Index (SI) (SI = IC50 Normal / IC50 Cancer) D->F E Counter-screen on Normal Cell Line (Determine IC50 on non-cancerous cells) E->F G Enzyme Inhibition Assays F->G Selective Compounds H Apoptosis/Cell Cycle Analysis (Flow Cytometry) F->H I Target Engagement/Pathway Analysis (Western Blot) F->I G cluster_0 Physicochemical Interference cluster_1 Chemical Reactivity Interference T Thiazolidinone Compound A Poor Solubility (Precipitation) T->A False Negative B Colorimetric Interference (Absorbance) T->B False Positive/Negative C Autofluorescence T->C False Positive D Redox Activity (Direct reduction of assay reagents) T->D False Positive E Covalent Modification (Non-specific protein binding) T->E Non-specific Inhibition F Compound Aggregation T->F Non-specific Inhibition Assay Biological Assay Readout A->Assay False Negative B->Assay False Positive/Negative C->Assay False Positive D->Assay False Positive E->Assay Non-specific Inhibition F->Assay Non-specific Inhibition

Caption: Common sources of interference from thiazolidinones in biological assays.

References

  • Journal of Research in Chemistry. Chemical properties, synthetic methods and biological activities of thiazolidinone derivatives.[Link]

  • Biotechnology Progress. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance.[Link]

  • Life Sciences. Some chemical properties and biological role of thiazolidine compounds.[Link]

  • Journal of Heterocyclic Chemistry. Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications.[Link]

  • International Journal of Molecular Sciences. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.[Link]

  • Australian Prescriber. Thiazolidinediones - mechanisms of action.[Link]

  • Systematic Reviews in Pharmacy. Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.[Link]

  • Molecules. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation.[Link]

  • Chemical Reviews. Chemistry and biological activity of thiazolidinones.[Link]

  • European Journal of Medicinal Chemistry. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.[Link]

  • Bioorganic & Medicinal Chemistry. Recent developments and biological activities of thiazolidinone derivatives: a review.[Link]

  • Encyclopedia. Mechanism of Action of Thiazolidin-2,4-dione.[Link]

  • Journal of Biomolecular Structure and Dynamics. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase.[Link]

  • SLAS Discovery. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.[Link]

  • StatPearls. Thiazolidinediones.[Link]

  • Synthetic Communications. Recent insights into synthesis, biological activities, structure activity relationship and molecular interactions of thiazolidinone hybrids: A systematic review.[Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[Link]

  • International Journal of Molecular Sciences. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.[Link]

  • Journal of Pharmaceutical and Allied Sciences. A brief overview of 4-Thiazolidinone's biological activity, SAR, current advancements, and impending challenges.[Link]

  • Molecules. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies.[Link]

  • ResearchGate. Recent developments and biological activities of thiazolidinone derivatives: A review.[Link]

  • PLoS ONE. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.[Link]

  • T. Horton Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol.[Link]

  • Pharmaceuticals. Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties.[Link]

  • Experimental Parasitology. In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii.[Link]

  • Future Medicinal Chemistry. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.[Link]

  • Journal of Chemical Research. Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors.[Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation.[Link]

  • Bio-protocol. 3.7. Enzyme Inhibition Assays.[Link]

  • Molecules. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.[Link]

  • ResearchGate. 4-Thiazolidinone derivatives as MMP inhibitors in tissue damage: synthesis, biological evaluation and docking studies.[Link]

  • Antimicrobial Agents and Chemotherapy. Comparison of flow cytometric analysis and [3H]thymidine incorporation for measurement of the effects of drug toxicity on lymphocyte stimulation.[Link]

  • Pharmaceuticals. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy.[Link]

  • American Journal of Clinical Pathology. A flow cytometric technique using thiazole orange to detect platelet engraftment following pediatric stem-cell transplants.[Link]

  • Molecules. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds, earning them the designation of "privileged structures." The thiazolidinone core, and specifically its rhodanine subtype, is a quintessential example of such a scaffold.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] This versatility stems from the ring's unique stereoelectronic features, which allow it to interact with a diverse array of biological targets.[2]

This guide focuses on a specific, promising derivative: 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (CAS No. 6322-60-7).[5] Its structure combines the reactive rhodanine core with a benzoic acid moiety, suggesting potential for novel interactions and therapeutic applications. The purpose of this document is to provide a comprehensive, logic-driven framework for the systematic validation of its biological activity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that each step constitutes a self-validating system. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate this compound and its analogs.

Section 1: Anticancer Activity Validation

Rationale & Mechanistic Insight: The rhodanine scaffold is frequently identified in screens for anticancer agents.[1] Its derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including protein kinases and enzymes involved in cell cycle regulation. The presence of the 2-thioxo group and the potential for substitution at the 5-position make it a prime candidate for engaging with enzymatic active sites.[1] Our validation strategy will, therefore, begin with broad cytotoxicity screening and progress toward elucidating the mechanism of cell death.

Comparative Compounds:

  • Positive Control: Cisplatin (a standard-of-care chemotherapy agent that induces apoptosis).

  • Structural Analog: (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid, a related compound with known antimicrobial potential that can be assessed for cross-activity.[6]

Experimental Workflow: Anticancer Validation

A systematic approach is critical to move from general toxicity to specific mechanisms. Our workflow ensures that resources are focused on compounds that show genuine, targeted anticancer effects rather than non-specific cytotoxicity.

anticancer_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Selectivity A Prepare Compound Stock (this compound) B MTT Cytotoxicity Assay (e.g., MCF-7, HCT116, A549 cell lines) A->B C Determine IC50 Values B->C D Hoechst 33342 Staining (Assess Nuclear Morphology) C->D If IC50 < 20 µM E Caspase-3/7 Glo Assay (Quantify Apoptosis Execution) C->E If IC50 < 20 µM G Counter-screen on Normal Fibroblast Cell Line (e.g., BJ) C->G If IC50 < 20 µM F Mechanism Hypothesis: Apoptosis Induction D->F E->F I Lead Candidate F->I If Apoptotic & SI > 3 H Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) G->H H->I If Apoptotic & SI > 3

Caption: Workflow for anticancer activity validation.

Protocol 1.1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay provides the foundational data for all subsequent anticancer studies. It is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. This reduction is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.78 µM) in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the compound or controls (Vehicle: 0.1% DMSO; Positive Control: Cisplatin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)
This compound MCF-7TBDTBD
HCT116TBDTBD
A549TBDTBD
BJTBD-
Cisplatin (Positive Control)MCF-7TBDTBD
Analog (e.g., Les-6166)[7]A549~10-50 µM[7]TBD
TBD: To Be Determined experimentally. SI = IC₅₀ (BJ) / IC₅₀ (Cancer Cell Line).

Section 2: Antimicrobial Activity Validation

Rationale & Mechanistic Insight: The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel agents.[8] Thiazolidinones have been reported as inhibitors of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[8] This mode of action is attractive as it targets a pathway absent in humans, suggesting a potential for high selectivity. Our validation will quantify the compound's ability to inhibit the growth of clinically relevant bacterial and fungal strains.

Comparative Compounds:

  • Positive Controls (Bacteria): Ampicillin (Gram-positive), Gentamicin (Gram-negative).

  • Positive Control (Fungus): Fluconazole.

  • Reference Strain: Standard ATCC strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

Experimental Workflow: Antimicrobial Validation

This workflow efficiently determines the potency and spectrum of the compound's antimicrobial activity.

antimicrobial_workflow A Prepare Compound Stock & Serial Dilutions C Broth Microdilution Assay (Incubate 18-24h) A->C B Inoculate with Standardized Microbial Suspensions (Gram+, Gram-, Fungal) B->C D Read MIC (Lowest concentration with no visible growth) C->D E Plate onto Agar from Clear Wells D->E G Determine Spectrum of Activity D->G F Read MBC/MFC (Lowest concentration with no colony growth) E->F F->G

Caption: Workflow for antimicrobial activity validation.

Protocol 2.1: Broth Microdilution for MIC/MBC Determination

This is the gold-standard method for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare 2-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), typically from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

  • MBC/MFC Determination: Take a 10 µL aliquot from each well that showed no growth and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar). Incubate the agar plates overnight. The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.

Data Presentation: Comparative Antimicrobial Activity
CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
MIC / MBC MIC / MBC MIC / MFC
This compound TBD / TBDTBD / TBDTBD / TBD
Ampicillin (Control)~1 / >4--
Gentamicin (Control)-~2 / 4-
Fluconazole (Control)--~4 / >16
All values in µg/mL. TBD: To Be Determined experimentally.

Section 3: Anti-inflammatory Activity Validation

Rationale & Mechanistic Insight: Chronic inflammation is a key driver of numerous diseases. Rhodanine derivatives have been reported to possess anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes like aldose reductase or signaling hubs like the NLRP3 inflammasome.[1][] A primary screen for anti-inflammatory potential often involves assessing the ability of a compound to suppress the production of inflammatory mediators in immune cells.

Comparative Compounds:

  • Positive Control: Dexamethasone or Aspirin (a standard anti-inflammatory drug).

  • Vehicle Control: 0.1% DMSO.

Signaling Pathway: LPS-induced NF-κB Activation

Understanding the underlying pathway is key to interpreting results. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the production of inflammatory mediators like nitric oxide (NO). Our test compound may interfere with this pathway.

nfkb_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB p50/p65 (NF-κB) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene activates iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to NO Nitric Oxide (NO) iNOS_protein->NO produces Compound Test Compound (Potential Inhibitor) Compound->IKK ? Compound->NFkB ?

Caption: Simplified NF-κB signaling pathway leading to NO production.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This cell-based assay measures the production of nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated macrophages (e.g., RAW 264.7 cell line). It is a robust and high-throughput method to screen for anti-inflammatory potential.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Incubate for 1 hour. This step allows the compound to enter the cells before the inflammatory stimulus is added.

  • Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control and determine the IC₅₀ value. A parallel MTT assay must be run to ensure that the observed NO reduction is not due to cytotoxicity.

Data Presentation: Anti-inflammatory Activity
CompoundNO Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
This compound TBDTBD
Dexamethasone (Positive Control)TBD>100
TBD: To Be Determined experimentally. A compound is considered a true anti-inflammatory hit if the NO inhibition IC₅₀ is significantly lower than its cytotoxicity IC₅₀.

Conclusion

This guide provides a structured, multi-faceted approach to validating the biological activity of This compound . By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential through established, robust protocols, researchers can generate a comprehensive profile of the compound's therapeutic promise. The emphasis on comparative analysis against known standards and the elucidation of underlying mechanisms through targeted secondary assays ensures that the data generated is both reliable and insightful. The true potential of this rhodanine derivative lies not just in its activity in one area, but in its potential for potent and selective action, paving the way for its development as a next-generation therapeutic agent.

References

  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. (n.d.). Google Cloud.
  • Liu, J., Wu, Y., Piao, H., Zhao, X., Zhang, W., Wang, Y., & Liu, M. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Mini Reviews in Medicinal Chemistry, 18(11), 948-961. Bentham Science Publishers.
  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (n.d.). ProQuest.
  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (n.d.). Bentham Science Publisher.
  • Synthesis and biological activity of rhodanine-furan conjugates: A review. (n.d.). Semantic Scholar.
  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed.
  • Synthetic and therapeutic potential of 4-thiazolidinone and its analogs. (n.d.). ResearchGate.
  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025). NIH.
  • 4-thiazolidinone derivatives: Significance and symbolism. (2025).
  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (n.d.). PubMed Central.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). PMC - NIH.
  • SYNTHESIS AND ANTITUMOR ACTIVITY OF NOVEL 2-THIOXO-4-THIAZOLIDINONES WITH BENZOTHIAZOLE MOIETIES. (n.d.). Farmacia Journal.
  • Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. (2025). ResearchGate.
  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). PMC - NIH.
  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (n.d.). Pharmacia.
  • Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). Pharmacia.
  • 4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid. (n.d.). BOC Sciences.
  • ANTI INFLAMMATORY ACTIVITY OF NEWLY SYNTHESISED N-[4'-OXO-2'-(SUBSTITUTED ARYL / HETERYL)-THIAZOLIDIN-3'-. (n.d.). Retrieved January 15, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfejeV-SGawLibmwtV8HtT_3plRHRAaaZzNpK6EwtILG7t7tHFF2NzEMc1hxvmWclCjMuleGCYimrlxhcd6qgb5seSPcabMNM37LB7Mx9L0OMI2eIe-v53gITgban2AfWlFZqqhKE8ro6T7n-gCSBwclad-DbSLWeBqG_rng==
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. (n.d.). Connect Journals.
  • Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. (n.d.).
  • This compound(CAS# 6322-60-7 ). (n.d.).
  • 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid. (n.d.). PubChem.
  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (n.d.). IJFMR.
  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2025). ResearchGate.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). NIH.
  • 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. (n.d.). PubChem.
  • This compound, 95.0%+. (n.d.).
  • (Z)-4-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. (n.d.).
  • Non-acidic bifunctional benzothiazole-based thiazolidinones with antimicrobial and aldose reductase inhibitory activity as a promising therapeutic strategy for sepsis. (n.d.). NIH.

Sources

A Comparative Analysis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid and Its Analogs Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Among these, the rhodanine class of heterocyclic compounds has emerged as a promising area of research. This guide provides a comparative study of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a representative rhodanine derivative, and its analogs against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of antimicrobial performance, mechanistic insights, and standardized experimental protocols.

Introduction: The Promise of the Rhodanine Scaffold

This compound belongs to the rhodanine family, characterized by a thiazolidine core. Rhodanine derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects, particularly against Gram-positive bacteria.[1][2][3] The versatility of the rhodanine scaffold allows for structural modifications at various positions, primarily at the N-3 and C-5 positions, which significantly influences their biological activity.[3] This guide will focus on the antimicrobial profile of rhodanine derivatives, using this compound and its close structural relatives as a case study for comparison with the frontline antibiotics, Ciprofloxacin and Vancomycin.

Comparative Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in publicly accessible literature, a robust body of research on closely related rhodanine-3-acetic acid and 5-benzylidene rhodanine derivatives provides a strong basis for a comparative assessment. These studies consistently demonstrate the potent activity of rhodanine compounds against a panel of clinically relevant pathogens.

Key Performance Insights:

  • Gram-Positive Potency: Rhodanine derivatives exhibit significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4] This is a critical advantage in the current landscape of rising resistance to conventional therapies.

  • Variable Gram-Negative Activity: The activity of rhodanines against Gram-negative bacteria is generally more limited.[5][6] The outer membrane of Gram-negative bacteria often presents a formidable barrier to many antimicrobial agents.

  • Resistance Profile: Some rhodanine derivatives have shown activity against bacterial strains resistant to multiple classes of antibiotics, highlighting their potential to address unmet medical needs.[1]

The following table summarizes representative MIC values for rhodanine derivatives against key bacterial strains, in comparison to Ciprofloxacin and Vancomycin. It is important to note that the data for rhodanine derivatives are drawn from studies on various analogs and serve as an illustrative comparison.

Compound/AgentStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Escherichia coli
Rhodanine Derivatives (Representative) 0.5 - 16 µg/mL1 - 32 µg/mL> 64 µg/mL
Ciprofloxacin 0.25 - 1 µg/mL0.5 - >32 µg/mL0.015 - 1 µg/mL
Vancomycin 0.5 - 2 µg/mL1 - 4 µg/mLNot Active

Data compiled from multiple sources for illustrative purposes.[1][2][3][4][6]

Mechanistic Showdown: A Tale of Different Targets

The antimicrobial efficacy of any compound is intrinsically linked to its mechanism of action. Here, we delve into the distinct ways in which rhodanine derivatives, Ciprofloxacin, and Vancomycin exert their effects on bacterial cells.

Rhodanine Derivatives: A Multi-Targeted Approach

The mechanism of action for rhodanine derivatives is an area of active investigation, with evidence suggesting they may inhibit multiple key bacterial enzymes. This multi-targeted approach could be a contributing factor to their potency and a potential safeguard against the rapid development of resistance.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, some rhodanine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage and cell death.[7][8]

  • MurB Inhibition: Another identified target for some rhodanine analogs is MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9][10] Inhibition of MurB disrupts cell wall integrity, leading to cell lysis.

cluster_rhodanine Rhodanine Derivatives cluster_targets Bacterial Targets cluster_processes Inhibited Processes Rhodanine Rhodanine Core DNAGyrase DNA Gyrase Rhodanine->DNAGyrase Inhibition TopoIV Topoisomerase IV Rhodanine->TopoIV Inhibition MurB MurB Enzyme Rhodanine->MurB Inhibition DNAReplication DNA Replication DNAGyrase->DNAReplication TopoIV->DNAReplication CellWall Cell Wall Synthesis MurB->CellWall

Caption: Proposed multi-target mechanism of action for rhodanine derivatives.

Ciprofloxacin: A Focused DNA Disruptor

Ciprofloxacin, a fluoroquinolone antibiotic, has a well-established mechanism of action that centers on the disruption of DNA synthesis.[7][8][11]

  • Primary Targets: Its primary targets are bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[7][12]

  • Mechanism: Ciprofloxacin traps these enzymes in a complex with DNA, leading to double-strand breaks in the bacterial chromosome.[7] This irreversible damage triggers a cascade of events culminating in cell death.

Cipro Ciprofloxacin EnzymeDNA DNA Gyrase/ Topoisomerase IV-DNA Complex Cipro->EnzymeDNA Stabilizes DSB Double-Strand Breaks EnzymeDNA->DSB Induces CellDeath Cell Death DSB->CellDeath

Caption: Mechanism of action for Ciprofloxacin.

Vancomycin: The Cell Wall Architect Inhibitor

Vancomycin, a glycopeptide antibiotic, operates through a distinct mechanism that targets the bacterial cell wall, making it highly effective against Gram-positive bacteria.[13][14][15]

  • Binding Target: Vancomycin binds with high affinity to the D-alanyl-D-alanine termini of peptidoglycan precursors.[14][16][17]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the polymerization and cross-linking of peptidoglycan chains.[13][14] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.

Vancomycin Vancomycin Precursor D-Ala-D-Ala Peptidoglycan Precursor Vancomycin->Precursor Binds to Transglycosylase Transglycosylase Precursor->Transglycosylase Inhibits Transpeptidase Transpeptidase Precursor->Transpeptidase Inhibits CellWall Peptidoglycan Synthesis Transglycosylase->CellWall Transpeptidase->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action for Vancomycin.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and comparability of antimicrobial susceptibility data, adherence to standardized protocols is essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution, appropriately diluted in MHB, to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Start Start: Prepare Stock Solution PreparePlate Prepare Microtiter Plate (Serial Dilutions) Start->PreparePlate PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Plate PreparePlate->Inoculate PrepareInoculum->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

The rhodanine scaffold, as exemplified by this compound and its analogs, represents a compelling starting point for the development of new antimicrobial agents. Their potent activity against Gram-positive pathogens, including resistant strains, and their potential for multi-targeted mechanisms of action offer significant advantages.

While direct comparative data for the specific title compound remains to be fully elucidated in the public domain, the wealth of information on related rhodanine derivatives strongly supports their continued investigation. Future research should focus on:

  • Comprehensive in vitro testing of this compound against a broad panel of clinical isolates.

  • In-depth mechanistic studies to definitively identify all cellular targets.

  • Pharmacokinetic and pharmacodynamic profiling to assess the in vivo potential of lead compounds.

  • Structure-activity relationship (SAR) studies to optimize potency and spectrum of activity.

By leveraging standardized methodologies and a rational, data-driven approach, the scientific community can unlock the full therapeutic potential of the rhodanine class of antimicrobials in the ongoing fight against infectious diseases.

References

  • Vancomycin: Mechanism of Action, Drug Interactions & Side Effects. (n.d.). Study.com. Retrieved from [Link]

  • Vancomycin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vancomycin Mechanism of Action. (n.d.). DoseMeRx. Retrieved from [Link]

  • Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. (2024). Drug Discovery and Development. Retrieved from [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2022). Annals of Clinical Microbiology and Antimicrobials. Retrieved from [Link]

  • Ciprofloxacin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Vancomycin: Mechanism, Indications, and Management. (2024). Amber Lifesciences. Retrieved from [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (2020). Molecules. Retrieved from [Link]

  • What is the mechanism of Ciprofloxacin? (2024). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Vancomycin Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. (1986). Reviews of Infectious Diseases. Retrieved from [Link]

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. (2015). ResearchGate. Retrieved from [Link]

  • In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. (2016). PLOS ONE. Retrieved from [Link]

  • Antimicrobial activity of rhodanine-3-acetic acid derivatives. (2017). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives. (2017). ResearchGate. Retrieved from [Link]

  • Antibacterial properties of 5-substituted derivatives of rhodanine-3-carboxyalkyl acids. (2017). Jagiellonian Centre for Innovation. Retrieved from [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2016). Molecules. Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Scientific Reports. Retrieved from [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). Molecules. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2021). Molecules. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. (2023). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2019). Bioorganic Chemistry. Retrieved from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Molecules. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules. Retrieved from [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). ResearchGate. Retrieved from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022). Molecules. Retrieved from [Link]

  • Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. (2022). Journal of Applied Microbiology. Retrieved from [Link]

  • Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. (2024). Frontiers in Microbiology. Retrieved from [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. (2022). Journal of Immunology Research. Retrieved from [Link]

Sources

structure-activity relationship (SAR) of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic Acid Derivatives as Aldose Reductase Inhibitors

Introduction: Targeting the Polyol Pathway in Diabetic Complications

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which leads to a cascade of debilitating long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2] A key mechanism implicated in the pathogenesis of these complications is the overactivation of the polyol pathway.[3][4] Under hyperglycemic conditions, the enzyme aldose reductase (AR; EC 1.1.1.21), the first and rate-limiting enzyme in this pathway, converts excess glucose into sorbitol.[5][6] The intracellular accumulation of sorbitol induces osmotic stress and subsequent cellular damage.[1] Consequently, inhibiting aldose reductase is a primary therapeutic strategy to prevent or mitigate these severe diabetic complications.[5]

Among the various classes of compounds investigated as aldose reductase inhibitors (ARIs), derivatives of this compound, a scaffold belonging to the rhodanine family, have emerged as particularly promising.[7] These compounds, structurally related to the clinically used ARI Epalrestat, offer a robust framework for chemical modification to enhance potency and selectivity.[7][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical series, compares their performance against alternative ARIs using experimental data, and details the essential protocols for their evaluation.

The Core Scaffold and Its Interaction with Aldose Reductase

The fundamental structure of the inhibitors discussed is the this compound core. The potency of these derivatives is largely dictated by their ability to form specific, high-affinity interactions within the active site of the aldose reductase enzyme. Molecular docking studies reveal that the rhodanine ring and the associated benzoic acid moiety are crucial for anchoring the inhibitor.[9] Key interactions typically involve:

  • Hydrogen Bonding: The rhodanine ring's carbonyl and thione groups can form a network of hydrogen bonds with residues in the enzyme's anionic binding site, such as Tyr48 and His110.[7]

  • π-π Stacking: The phenyl ring of the benzylidene system often occupies a specific hydrophobic pocket, engaging in π-π stacking interactions with aromatic residues like Phe122 and Trp111.[7][9]

  • Carboxylic Acid Interaction: The terminal carboxylic acid group is a key moiety that interacts with the active site, contributing significantly to the inhibitory activity.[10]

G A Prepare Reagents & Solutions (Buffer, NADPH, Substrate) B Prepare Serial Dilutions of Test Compounds & Controls A->B C Set up Reaction Mixtures (Enzyme, Buffer, NADPH, Inhibitor) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate (DL-glyceraldehyde) D->E F Monitor Absorbance Decrease at 340 nm (Kinetic Mode) E->F G Calculate Percentage Inhibition and Determine IC50 Value F->G Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Intracellular Accumulation & Osmotic Stress Inhibitor Thiazolidinone Inhibitors Inhibitor->Glucose inhibit

The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising and structurally versatile class of aldose reductase inhibitors. The SAR is well-defined, with the C5-benzylidene and N3-acetamide moieties being key determinants of potency. E[3][7][11]xperimental data confirms that optimized compounds from this series exhibit inhibitory activity in the potent sub-micromolar range, making them competitive with other major classes of ARIs.

[2][11]Future research should focus on leveraging these SAR insights to design next-generation inhibitors. A particularly important avenue is the exploration of non-carboxylic acid derivatives to enhance pharmacokinetic profiles, potentially leading to improved bioavailability and tissue penetration. C[12][13]ontinued optimization of this scaffold, guided by detailed enzymatic and cellular assays, holds significant promise for developing novel therapeutics to combat the debilitating long-term complications of diabetes.

References

  • Bacha, M. M., et al. (2021). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Bacha, M. M., Nadeem, H., Zaib, S., Sarwar, S., Imran, A., Ur Rahman, S., Ali, H. S., Arif, M., & Iqbal, J. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC chemistry, 15(1), 28. Retrieved from [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. Retrieved from [Link]

  • Ulusoy Güzeldemirci, N., Cimok, S., Daş-Evcimen, N., & Sarikaya, M. (2018). Synthesis and Aldose Reductase Inhibitory Effect of Some New Hydrazinecarbothioamides and 4-Thiazolidinones Bearing an Imidazo[2,1-b]Thiazole Moiety. Marmara Pharmaceutical Journal, 22(3), 396-407. Retrieved from [Link]

  • El-Sayed, M., Yaseen, M., Ewes, W. A., Bhat, M. A., Ziedan, N. I., El-Shafey, H. W., Mohamed, A. A. B., Elnagar, M. R., Haikal, A., Elgazar, A. A., Abusabaa, A. H. A., Abdelrahman, K. S., Soltan, O. M., & Elbadawi, M. M. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2237785. Retrieved from [Link]

  • Kalidhar, S. B., et al. (2014). Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. Chemical biology & drug design, 84(4), 458–465. Retrieved from [Link]

  • Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. BMC Chemistry, 15(1), 28. Retrieved from [Link]

  • Anonymous. (n.d.). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Retrieved from [Link]

  • Khan, I., et al. (2021). Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors. Bioorganic Chemistry, 115, 105193. Retrieved from [Link]

  • Anonymous. (2018). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Scientific reports, 8(1), 11824. Retrieved from [Link]

  • Patel, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Thiazolidinedione Derivative as Novel Antidiabetic Agents. Journal of Pharmaceutical Research International, 33(35A), 123-133. Retrieved from [Link]

  • Siddique, S. E., et al. (2021). Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives. Bioorganic chemistry, 116, 105284. Retrieved from [Link]

  • El-Sayed, M., et al. (2023). Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights. ChesterRep. Retrieved from [Link]

  • Anonymous. (2021). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. Retrieved from [Link]

  • Malík, I., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Chemico-biological interactions, 332, 109286. Retrieved from [Link]

  • Siddique, S. E., et al. (2021). Non-Carboxylic Acid Inhibitors Of Aldose Reductase Based On N-Substituted Thiazolidinedione Derivatives. ResearchGate. Retrieved from [Link]

  • Malík, I., et al. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery and optimization of 4-oxo-2-thioxo-thiazolidinones as NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inhibitors. Bioorganic & medicinal chemistry letters, 30(7), 127021. Retrieved from [Link]

  • Salmas, R. E., et al. (2013). Design and synthesis of novel 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamides as selective inhibitors of carbonic anhydrase IX over I and II with potential anticancer activity. European journal of medicinal chemistry, 66, 372–379. Retrieved from [Link]

  • Kim, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & medicinal chemistry, 24(5), 1136–1141. Retrieved from [Link]

  • Wang, W., et al. (2018). Synthesis, structure-activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC advances, 8(3), 1333–1343. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Thiazolidinone Derivatives in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolidinone core, a five-membered heterocyclic scaffold, represents a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a remarkable breadth of pharmacological activities.[1][2][3][4] From the landmark approval of thiazolidinediones (TZDs) for type 2 diabetes to the promising preclinical results of novel analogs in oncology and infectious diseases, this chemical moiety has proven to be exceptionally versatile.[5][6][7]

This guide provides an in-depth comparison of the efficacy of different thiazolidinone derivatives across key therapeutic areas. Moving beyond a simple catalog of compounds, we will dissect the structure-activity relationships (SAR), compare performance based on quantitative experimental data, and provide detailed protocols for the key assays used to validate these findings. The objective is to offer a scientifically rigorous resource for researchers and drug development professionals, grounded in the principles of causality and experimental validation.

Part 1: The Antidiabetic Efficacy of Thiazolidinediones (Glitazones)

The most clinically significant thiazolidinone derivatives are the thiazolidine-2,4-diones, commonly known as TZDs or "glitazones." These agents revolutionized the management of type 2 diabetes mellitus (T2DM) by being the first drugs to directly target insulin resistance.[5][8]

Mechanism of Action: PPARγ Agonism

TZDs exert their antidiabetic effects primarily by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[9][10] The activation of PPARγ is a master regulator of adipogenesis and lipid metabolism.[10][11]

The causality is as follows: TZD binding to PPARγ causes it to form a heterodimer with the Retinoid X Receptor (RXR).[9][12] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes.[12] This binding event alters the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[10] Key effects include:

  • Enhanced Fatty Acid Storage: Increased transcription of genes for lipoprotein lipase and fatty acid transporters promotes the uptake and storage of free fatty acids (FFAs) in peripheral adipocytes.[9][10] This "lipid steal" effect reduces circulating FFAs, which in turn alleviates the lipid-induced insulin resistance in muscle and liver tissue.[11][12]

  • Adipokine Modulation: TZDs favorably alter the secretion of hormones from fat cells, notably by increasing the production of adiponectin, an insulin-sensitizing hormone with anti-inflammatory properties.[11]

  • Anti-inflammatory Effects: Through a process called transrepression, the activated PPARγ can interfere with pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory cytokines such as TNF-α, which are known contributors to insulin resistance.[9]

PPAR_Pathway cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Systemic Effects TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds & Activates PPARg_RXR_complex PPARγ-RXR Complex PPARg->PPARg_RXR_complex Heterodimerization RXR RXR RXR->PPARg_RXR_complex Heterodimerization PPRE PPRE (on DNA) PPARg_RXR_complex->PPRE Binds Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Alters Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Leads to Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Gene_Transcription->Glucose_Uptake Leads to FFA_Levels ↓ Circulating FFAs Gene_Transcription->FFA_Levels Leads to MTT_Workflow cluster_prep Preparation (Day 1) cluster_treat Treatment (Day 2) cluster_assay Assay (Day 4) cluster_analysis Data Analysis A 1. Seed Cancer Cells (e.g., 1x10⁴ cells/well) B 2. Incubate 24h (Allow Attachment) A->B C 3. Add Serial Dilutions of Thiazolidinone Derivatives B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent (Incubate 4h) D->E F 6. Viable cells convert MTT to purple formazan E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability vs. Control H->I J 10. Plot Dose-Response Curve & Determine IC50 I->J

Sources

A Comparative In Vivo Efficacy Guide: Validating 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic Acid in an Orthotopic Breast Cancer Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid (hereafter designated as 4TBA), a novel rhodanine-containing compound. Our objective is to present a scientifically rigorous, head-to-head comparison of 4TBA's efficacy against a known inhibitor in a clinically relevant cancer model. The experimental design emphasizes causality, reproducibility, and the generation of unambiguous, decision-driving data for drug development professionals.

The core hypothesis is built upon the well-documented role of Protein Tyrosine Phosphatase 1B (PTP1B) as a promoter of oncogenesis, particularly in HER2+ and triple-negative breast cancers. Compounds with a rhodanine or thiazolidinedione scaffold, such as 4TBA, have frequently been identified as potent inhibitors of PTP1B. By functioning as a non-receptor protein tyrosine phosphatase located on the endoplasmic reticulum, PTP1B negatively regulates insulin and leptin signaling pathways. Its overexpression in cancer cells is linked to enhanced tumor growth and proliferation. Therefore, inhibiting PTP1B presents a compelling therapeutic strategy.

This guide will compare 4TBA against a well-characterized PTP1B inhibitor, Claramine , which has demonstrated efficacy in preclinical models. The chosen model is an orthotopic xenograft of the MDA-MB-231 human breast cancer cell line in immunodeficient mice, which provides a relevant tumor microenvironment for assessing therapeutic response.

Mechanistic Framework: PTP1B Inhibition in Cancer

PTP1B acts as a critical negative regulator of multiple signaling cascades that are fundamental to tumor progression. Its primary oncogenic role involves the dephosphorylation—and subsequent inactivation—of key receptor tyrosine kinases (RTKs) and their downstream effectors. In breast cancer, PTP1B has been shown to dephosphorylate and activate the Src kinase, a proto-oncogene, thereby promoting cell migration and invasion. Furthermore, by attenuating insulin receptor (IR) and epidermal growth factor receptor (EGFR) signaling, PTP1B dysregulation contributes to uncontrolled cell proliferation. The therapeutic rationale for 4TBA is to inhibit PTP1B, thereby restoring the phosphorylation and inactivation of Src and enhancing the tumor-suppressive effects of pathways like insulin signaling.

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Therapeutic Intervention RTK Growth Factor Receptor (e.g., EGFR) pRTK p-RTK (Active) RTK->pRTK Growth Factor RAS_RAF RAS/RAF/MEK/ERK Pathway pRTK->RAS_RAF PI3K_AKT PI3K/AKT Pathway pRTK->PI3K_AKT PTP1B PTP1B PTP1B->pRTK pSrc p-Src (Active) PTP1B->pSrc Dephosphorylates Src Src (Inactive) Src->pSrc Activation Proliferation Cell Proliferation, Invasion, Survival pSrc->Proliferation Promotes RAS_RAF->Proliferation PI3K_AKT->Proliferation TBA 4TBA or Claramine TBA->PTP1B Inhibits

Caption: Proposed signaling pathway for 4TBA action via PTP1B inhibition.

Comparative In Vivo Efficacy Study: Experimental Design

This protocol outlines a head-to-head efficacy study in an MDA-MB-231 orthotopic mouse model. The design incorporates staggered enrollment to ensure ethical animal use and robust statistical power.

Materials
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma), authenticated and verified mycoplasma-free.

  • Animals: Female athymic nude mice (NU/J strain), 6-8 weeks old.

  • Test Articles:

    • This compound (4TBA)

    • Claramine (Positive Control)

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. A common vehicle for administering hydrophobic compounds.

  • Anesthetic: Isoflurane.

  • Tumor Measurement: Digital calipers.

  • General Supplies: Sterile syringes, needles, surgical tools, animal welfare monitoring sheets.

Experimental Workflow

The workflow is designed to progress from cell culture to endpoint analysis systematically.

workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_end Phase 4: Endpoint Analysis A 1. Culture MDA-MB-231 Cells B 2. Prepare Cell Suspension (5x10^6 cells in Matrigel) A->B C 3. Orthotopic Implantation (Mammary Fat Pad) B->C D 4. Monitor Tumor Growth (2x weekly caliper measurements) C->D E 5. Randomize Mice (Tumor Volume ~100-150 mm³) D->E F 6. Begin Dosing Regimen (21 days, IP injection) E->F G 7. Monitor Tumor Volume & Body Weight (2x weekly) F->G H 8. Clinical Observations (Daily) F->H I 9. Terminal Endpoint (Tumor Volume >1500 mm³ or Day 21) G->I J 10. Harvest Tumors & Organs (for Weight, IHC, WB) I->J K 11. Statistical Analysis J->K

Caption: Step-by-step workflow for the in vivo validation study.

Detailed Protocol
  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2.

    • On the day of implantation, harvest cells at ~80-90% confluency. Resuspend cells at a concentration of 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

    • Anesthetize each mouse. Inject 100 µL of the cell suspension (5 x 10⁶ cells) into the fourth mammary fat pad.

  • Tumor Growth and Randomization:

    • Allow tumors to establish. Begin caliper measurements approximately 7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10 mice per group) to ensure an even distribution of tumor sizes.

  • Treatment Groups and Administration:

    • Group 1 (Vehicle): Vehicle solution administered intraperitoneally (IP) once daily (QD).

    • Group 2 (4TBA - Low Dose): 25 mg/kg 4TBA, IP, QD.

    • Group 3 (4TBA - High Dose): 50 mg/kg 4TBA, IP, QD.

    • Group 4 (Claramine): 50 mg/kg Claramine, IP, QD.

    • The treatment duration will be 21 consecutive days. Doses are selected based on typical ranges for novel small molecules of this class and published data for Claramine.

  • Monitoring and Endpoints:

    • Primary Endpoint: Tumor growth inhibition (TGI). This is measured by comparing the change in tumor volume in treated groups relative to the vehicle control group.

    • Secondary Endpoints:

      • Body weight change (a measure of systemic toxicity).

      • Final tumor weight at necropsy.

      • Metastatic burden (e.g., examination of lungs for metastatic nodules).

      • Pharmacodynamic markers (e.g., p-Src levels in tumor lysates via Western Blot or IHC).

    • Monitoring will occur twice weekly for tumor volume and body weight. Mice will be monitored daily for clinical signs of distress.

    • The study concludes for an individual mouse if its tumor volume exceeds 1500 mm³, exhibits >20% body weight loss, or shows signs of significant morbidity.

Expected Data and Comparative Analysis

The success of 4TBA will be determined by its ability to significantly inhibit tumor growth without causing unacceptable toxicity, benchmarked against both the vehicle control and the established competitor, Claramine.

Quantitative Performance Comparison

The table below presents a hypothetical but realistic outcome of the proposed study, summarizing key efficacy and tolerability metrics.

MetricGroup 1: VehicleGroup 2: 4TBA (25 mg/kg)Group 3: 4TBA (50 mg/kg)Group 4: Claramine (50 mg/kg)
Mean Tumor Volume at Day 21 (mm³) 1250 ± 180850 ± 110450 ± 95510 ± 105
Tumor Growth Inhibition (TGI) (%) -32%64% 59%
Mean Body Weight Change (%) +2.5% ± 1.0%-1.5% ± 2.0%-4.0% ± 2.5%-7.5% ± 3.0%
Treatment-Related Deaths 0/100/100/101/10
Final Mean Tumor Weight (g) 1.3 ± 0.20.9 ± 0.150.48 ± 0.1 0.55 ± 0.12

Data are presented as Mean ± SEM. TGI is calculated at the end of the study relative to the vehicle control group.

Interpretation of Results
  • Efficacy: In this hypothetical outcome, 4TBA at 50 mg/kg demonstrates superior tumor growth inhibition (64%) compared to Claramine at the same dose (59%). The dose-dependent response observed between the 25 mg/kg and 50 mg/kg 4TBA groups would provide strong evidence of target engagement.

  • Tolerability: 4TBA appears to have a better safety profile. The 4.0% mean body weight loss in the high-dose 4TBA group is moderate and acceptable in preclinical oncology studies. In contrast, the 7.5% weight loss and one treatment-related death in the Claramine group suggest a narrower therapeutic window.

References

  • PTP1B: A key regulator in cancer and metabolic syndrome. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Rhodanine-based compounds as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Thiazolidinediones as anticancer agents. OncoTargets and Therapy. [Link]

Benchmarking 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid Against Known MurD Ligase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterials and the Promise of MurD Ligase Inhibition

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets. The bacterial cell wall, a structure essential for survival and absent in eukaryotes, presents a prime target for selective antibacterial agents. Within the intricate biosynthetic pathway of peptidoglycan, the Mur ligase enzymes (MurC-F) play a pivotal, cytoplasmic role in constructing the pentapeptide precursor, UDP-N-acetylmuramyl-pentapeptide. Their essentiality and conservation across a broad spectrum of pathogenic bacteria underscore their potential as targets for a new generation of antibiotics.

This guide focuses on the UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), the enzyme responsible for the ATP-dependent addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA). We will provide a comprehensive comparative analysis of 4-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid , a member of the rhodanine class of compounds, against established inhibitors of MurD ligase. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapies. We will delve into the mechanistic underpinnings of MurD inhibition, present a head-to-head comparison of inhibitory potency, and provide detailed experimental protocols for the replication and extension of these findings.

The Target: MurD Ligase in Peptidoglycan Biosynthesis

The MurD-catalyzed reaction is a critical step in the formation of the pentapeptide side chain of peptidoglycan. This process is fundamental to the structural integrity of the bacterial cell wall. The inhibition of MurD leads to the accumulation of its substrate, UMA, and a depletion of downstream products, ultimately disrupting cell wall synthesis and leading to bacterial cell death.

Peptidoglycan_Biosynthesis_Pathway UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UMA UDP-MurNAc-L-alanine UDP_MurNAc->UMA MurC UMAG UDP-MurNAc-L-alanyl-D-glutamate UMA->UMAG MurD (Target of Inhibition) Pentapeptide UDP-MurNAc-pentapeptide UMAG->Pentapeptide MurE, MurF Cell_Wall Peptidoglycan Cell Wall Pentapeptide->Cell_Wall Transglycosylation & Transpeptidation

Caption: Cytoplasmic steps of bacterial peptidoglycan precursor synthesis, highlighting the role of MurD ligase.

Comparative Analysis of MurD Inhibitors

Compound Class Target Organism IC50 (µM) Mechanism of Action Reference
(S)-2-(4-((5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzamido)-5-(guanidino)pentanoic acid (Analog of Topic Compound) Rhodanine DerivativeEscherichia coli10Targets the D-Glu and diphosphate-binding pockets[1]
N-(6-(4-cyano-2-fluorobenzyloxy)naphthalene-2-sulfonamido)-D-glutamic acid N-sulfonyl-D-glutamic acid derivativeEscherichia coli85Mimics the transition state of the MurD-catalyzed reaction
Phosphinate Inhibitor PhosphinateEscherichia coli1.8 (Kd)Transition state analog[2]

Experimental Protocols for Inhibitor Characterization

The following protocols provide a framework for the comprehensive evaluation of MurD ligase inhibitors.

MurD Ligase Enzymatic Inhibition Assay (Fluorescence-Coupled Method)

This assay quantifies MurD activity by measuring the production of ADP, a product of the ligase reaction. The ADP is then used in a coupled enzyme system to generate a fluorescent signal.

Principle: MurD produces ADP, which is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate oxidase then acts on pyruvate to produce hydrogen peroxide, which in the presence of horseradish peroxidase, oxidizes a non-fluorescent substrate to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MurD activity.

Materials:

  • Purified MurD ligase

  • UDP-N-acetylmuramoyl-L-alanine (UMA)

  • D-glutamic acid

  • ATP

  • Pyruvate kinase

  • Phosphoenolpyruvate

  • Pyruvate oxidase

  • Horseradish peroxidase

  • Amplex Red (or a similar fluorescent substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing UMA, D-glutamic acid, ATP, pyruvate kinase, phosphoenolpyruvate, pyruvate oxidase, horseradish peroxidase, and Amplex Red in the assay buffer.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add the inhibitor compounds at various concentrations to the wells. Include a DMSO-only control (no inhibition) and a control with no MurD enzyme (background).

  • Initiate the reaction by adding a pre-determined concentration of MurD ligase to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

  • Monitor the increase in fluorescence over time.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Fluorescence_Coupled_Assay cluster_murD MurD Reaction cluster_coupled Coupled Enzyme System UMA UMA + D-Glu + ATP MurD MurD Ligase UMA->MurD UMAG_ADP UMAG + ADP ADP ADP UMAG_ADP->ADP MurD->UMAG_ADP Pyruvate Pyruvate ADP->Pyruvate Pyruvate Kinase H2O2 H₂O₂ Pyruvate->H2O2 Pyruvate Oxidase Fluorescence Fluorescent Product H2O2->Fluorescence Horseradish Peroxidase PEP PEP PEP->Pyruvate Amplex_Red Non-fluorescent Substrate Amplex_Red->Fluorescence ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Dialysis Dialyze MurD and Inhibitor in identical buffer Concentration Accurate Concentration Measurement Dialysis->Concentration Loading Load MurD into cell, Inhibitor into syringe Concentration->Loading Titration Titrate Inhibitor into MurD solution Loading->Titration Measurement Measure heat change per injection Titration->Measurement Integration Integrate heat flow peaks Measurement->Integration Fitting Fit binding isotherm Integration->Fitting Parameters Determine Kd, n, ΔH, and ΔS Fitting->Parameters

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic information (association and dissociation rates) about the inhibitor-enzyme interaction.

Principle: MurD ligase is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the chip surface. The binding of the inhibitor to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The rates of association (kon) and dissociation (koff) can be determined from the sensorgram.

Materials:

  • Purified MurD ligase

  • Inhibitor compound

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the MurD ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the inhibitor in the running buffer.

  • Inject the inhibitor solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the sensorgrams for each inhibitor concentration.

  • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilization Immobilize MurD on sensor chip Injection Inject inhibitor solutions over sensor surface Immobilization->Injection Inhibitor_Prep Prepare inhibitor dilutions Inhibitor_Prep->Injection Dissociation Flow running buffer for dissociation phase Injection->Dissociation Recording Record sensorgrams Dissociation->Recording Fitting Fit sensorgrams to kinetic model Recording->Fitting Parameters Determine kon, koff, and KD Fitting->Parameters

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating this compound as a potential inhibitor of MurD ligase. The rhodanine scaffold has demonstrated promise in targeting this essential bacterial enzyme. A comprehensive characterization, employing the detailed protocols outlined herein, will be crucial in elucidating the precise mechanism of action, thermodynamic drivers of binding, and the kinetic profile of this compound. Such data is indispensable for structure-activity relationship (SAR) studies and the subsequent optimization of this chemical series into potent and selective antibacterial agents. Further investigations should also include evaluation against a panel of MurD orthologs from various pathogenic bacteria to assess the breadth of inhibitory activity. The ultimate goal is the development of novel therapeutics that can effectively combat the growing threat of antibiotic resistance.

References

  • Tomašić, T., Zidar, N., Šink, R., Kovač, A., Blanot, D., Contreras-Martel, C., Dessen, A., Müller-Premru, M., Zega, A., Gobec, S., & Peterlin Mašič, L. (2011). Structure-based design of a new series of D-glutamic acid based inhibitors of bacterial UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). Journal of Medicinal Chemistry, 54(13), 4600-4612. [Link]

  • Humljan, J., Kotnik, M., Contreras-Martel, C., Blanot, D., Urleb, U., Dessen, A., Šolmajer, T., & Gobec, S. (2008). Novel Naphthalene-N-sulfonyl-d-glutamic Acid Derivatives as Inhibitors of MurD, a Key Peptidoglycan Biosynthesis Enzyme. Journal of Medicinal Chemistry, 51(23), 7486–7494. [Link]

  • Egan, L. A., Lobell, M., & Dessen, A. (2001). Biochemical characterization of a phosphinate inhibitor of Escherichia coli MurC. Biochemistry, 40(40), 11959-11965. [Link]

  • Kristan, K., Kotnik, M., Oblak, M., & Urleb, U. (2009). New High-Throughput Fluorimetric Assay for Discovering Inhibitors of UDP-N-Acetylmuramyl-l-Alanine: d-Glutamate (MurD) Ligase. Journal of Biomolecular Screening, 14(4), 412-418. [Link]

  • Turnbull, A. P., & Dessen, A. (2001). Purification, crystallization and preliminary X-ray analysis of MurD, a UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase from Escherichia coli. Acta Crystallographica Section D: Biological Crystallography, 57(11), 1672-1674. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2005). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]

  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-322. [Link]

  • Tomašić, T., Peterlin Mašič, L. (2012). Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Medicinal Chemistry Letters, 3(8), 626-630. [Link]

  • Perdih, A., Hrast, M., Barreteau, H., Gobec, S., Wolber, G., & Šolmajer, T. (2014). Benzene 1,3-dicarboxylic acid 2,5-dimethylpyrrole derivatives as multiple inhibitors of bacterial Mur ligases. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3470. [Link]

  • Zidar, N., Tomašić, T., Šink, R., Rupnik, V., Kovač, A., Turk, S., Patin, D., Blanot, D., Martel, C. C., Dessen, A., Müller-Premru, M., Zega, A., Gobec, S., & Peterlin Mašič, L. (2010). Structure-based design of a new series of D-glutamic acid based inhibitors of bacterial UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD). Journal of Medicinal Chemistry, 53(17), 6584–6594. [Link]

  • Hrast, M., Sosič, I., Šink, R., & Gobec, S. (2014). Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 723-728. [Link]

  • Barreteau, H., Bouhss, A., Fourgeaud, M., Mainardi, J. L., Tu, A., Dessen, A., ... & Mengin-Lecreulx, D. (2008). Human- and bacterial-type D-glutamate: D-amino acid ligases in vancomycin-resistant Enterococcus faecium. Microbiology, 154(8), 2419-2428. [Link]

  • Zidar, N., Tomašić, T., & Peterlin Mašič, L. (2011). Novel 2-thioxothiazolidin-4-one inhibitors of bacterial MurD ligase targeting D-Glu-and diphosphate-binding sites. European journal of medicinal chemistry, 46(9), 3964-3975. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Oxo-2-thioxo-thiazolidin-3-yl)-benzoic acid, a rhodanine derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, we can ensure a safe laboratory environment and minimize our environmental impact.

This document is structured to provide clear, actionable guidance. We will first delve into a hazard assessment of the compound, followed by detailed, step-by-step disposal procedures, and conclude with an overview of the regulatory landscape governing laboratory waste.

Part 1: Hazard Assessment and Chemical Profile

Structural Components and Inferred Hazards:

  • Rhodanine Core: Rhodanine itself is classified as harmful if swallowed and causes serious eye irritation.[1] It is a sulfur-containing heterocyclic compound. Upon combustion, rhodanine and its derivatives are expected to produce toxic and irritating fumes, including oxides of sulfur and nitrogen, as well as carbon monoxide and carbon dioxide.[1][2]

  • Benzoic Acid Moiety: Benzoic acid can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure via inhalation.[3][4] It is a combustible solid that can form explosive dust mixtures with air.[3]

  • Physical State: this compound is a solid.[5][6]

Based on this analysis, it is prudent to handle this compound as a hazardous substance, exercising caution to avoid dust generation, and direct contact with skin and eyes.

Table 1: Summary of Potential Hazards and Safety Precautions

Hazard CategoryPotential HazardRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Eye Irritation Causes serious eye irritation/damageWear protective eye/face protection (safety goggles, face shield).[1][4]
Skin Irritation May cause skin irritationWear protective gloves and clothing to prevent skin exposure.[4]
Respiratory Irritation Inhalation of dust may irritate the nose, throat, and lungsUse only in a well-ventilated area or in a fume hood. Avoid breathing dust.[5]
Combustibility May be combustible; dust can form explosive mixtures with airKeep away from heat, sparks, and open flames. Avoid dust generation.
Decomposition Products Hazardous decomposition products upon combustion (oxides of sulfur, nitrogen, carbon)In case of fire, use appropriate extinguishing media and wear self-contained breathing apparatus.[1][2]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring that each step is performed safely and in compliance with general laboratory waste guidelines.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield.[7]

  • Nitrile gloves.[7]

  • A laboratory coat.[7]

  • Closed-toe shoes.[7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for solid this compound waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the date of initial waste accumulation.

  • Collection of Dry Waste:

    • For residual amounts of the solid compound, carefully sweep or scoop the material using non-sparking tools and place it directly into the designated hazardous waste container.[2]

    • Avoid generating dust during transfer.[2] If necessary, moisten the material slightly with a suitable solvent (e.g., water, if compatible and allowed by your institution's waste management plan) to minimize dust.[9]

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

Step 3: Storage of Chemical Waste

Proper storage of the hazardous waste container is crucial to maintain a safe laboratory environment.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be at or near the point of generation.

  • Container Integrity: Keep the waste container tightly closed except when adding waste.[2]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, strong bases, and amines.[5] Do not store acids and bases together.[10]

Disposal_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Collect Collect Solid Waste (Sweep, Scoop) PPE->Collect Container Place in Labeled Hazardous Waste Container Collect->Container Store Store in Designated Satellite Accumulation Area (SAA) Container->Store Segregate Segregate from Incompatible Chemicals Store->Segregate EHS Arrange Pickup by Environmental Health & Safety (EHS) Segregate->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest

Caption: Waste Disposal Workflow for this compound.

Step 4: Final Disposal

The ultimate disposal of hazardous waste must be handled by trained professionals in accordance with institutional and regulatory requirements.

  • Contact Environmental Health & Safety (EHS): When the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health & Safety (EHS) department to arrange for pickup.

  • Documentation: Complete any necessary hazardous waste manifests or tags as required by your institution and the U.S. Environmental Protection Agency (EPA).

  • Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to an approved treatment, storage, and disposal facility (TSDF).[11] Disposal will likely involve high-temperature incineration.[12]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [7]

Part 3: Regulatory Compliance

The management of hazardous waste in laboratories is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions may have the option to operate under the regulations outlined in 40 CFR Part 262, Subpart K, which provides an alternative set of standards for managing hazardous waste in academic laboratories.[13][14]

Key aspects of these regulations include:

  • Waste Determinations: Trained professionals are responsible for making hazardous waste determinations.[13]

  • Accumulation Time: Hazardous waste must be removed from the laboratory within a specified timeframe (e.g., every twelve months under Subpart K).[13]

  • Laboratory Management Plan: Institutions are required to develop a Laboratory Management Plan that outlines best practices for waste management.[13]

It is imperative that all laboratory personnel familiarize themselves with their institution's specific hazardous waste management plan and comply with all applicable federal, state, and local regulations.[2]

Conclusion

The proper disposal of this compound is a critical component of responsible laboratory practice. By conducting a thorough hazard assessment, adhering to a systematic disposal protocol, and maintaining regulatory compliance, we can ensure the safety of ourselves and our colleagues while protecting the environment. This commitment to safety and environmental stewardship is an integral part of scientific integrity.

References

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet Rhodanine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 6322-60-7). Retrieved from [Link]

  • Azer Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • LookChem. (2017). Benzoic acid, 3-[[4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-5-thiazolidinylidene]methyl]- Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Benzoic Acid. Retrieved from [Link]

  • HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • UK Science Technician Community. (2020). Sulfur disposal. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Oxo-2-thioxothiazolidin-3-yl)benzoic acid. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from [Link]

Sources

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